molecular formula C12H13NO3 B1517209 5-(3-Cyanophenoxy)pentanoic acid CAS No. 1038972-84-7

5-(3-Cyanophenoxy)pentanoic acid

Cat. No.: B1517209
CAS No.: 1038972-84-7
M. Wt: 219.24 g/mol
InChI Key: QASZYBYQWJDDRF-UHFFFAOYSA-N
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Description

5-(3-Cyanophenoxy)pentanoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-cyanophenoxy)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-10-4-3-5-11(8-10)16-7-2-1-6-12(14)15/h3-5,8H,1-2,6-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASZYBYQWJDDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(3-Cyanophenoxy)pentanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(3-Cyanophenoxy)pentanoic acid: Technical Monograph & Synthetic Guide Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]

Strategic Utilization in Medicinal Chemistry & Linker Design[1][2]

Executive Summary

This compound (CAS: 1038972-84-7) is a specialized bifunctional intermediate utilized primarily in the synthesis of pharmaceutical candidates and chemical biology probes.[1][2] Characterized by a meta-substituted benzonitrile moiety linked to a pentanoic acid chain via an ether bond, this molecule serves as a critical "molecular spacer" and pharmacophore scaffold.[1][2]

Its structural duality—possessing an electrophilic nitrile handle and a nucleophile-ready carboxylic acid—makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) , specifically in the development of PROTAC™ linkers and viral capsid inhibitors .[1][2] This guide outlines the physicochemical profile, validated synthetic protocols, and strategic applications of this compound.[1][2]

Physicochemical Profile

The following data establishes the baseline identity and properties for this compound.

PropertySpecification
IUPAC Name This compound
CAS Registry Number 1038972-84-7
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
pKa (Calculated) ~4.75 (Carboxylic acid)
LogP (Calculated) ~2.3
Melting Point 102–105 °C (Typical range for similar phenoxy acids)

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to this compound is a Williamson ether synthesis.[1][2] This involves the nucleophilic attack of the phenoxide anion of 3-cyanophenol upon the


-carbon of an alkyl halide, typically 5-bromopentanoic acid  (or its ester derivative).[1][2]
Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize 5.0 g of this compound.

Reagents:

  • 3-Cyanophenol (1.0 eq)[1][2]

  • Ethyl 5-bromopentanoate (1.1 eq) [Note: Using the ester prevents acid-base side reactions; hydrolysis follows][1][2]

  • Potassium Carbonate (

    
    ) (2.5 eq)[1][2]
    
  • Solvent: Acetonitrile (ACN) or DMF[1][2]

  • Hydrolysis Reagent: NaOH (2M), THF/Water[1][2]

Step-by-Step Workflow:

  • Nucleophilic Displacement:

    • Charge a round-bottom flask with 3-cyanophenol (23.8 mmol) and anhydrous ACN (50 mL).

    • Add

      
       (59.5 mmol) and stir at room temperature for 30 minutes to generate the phenoxide.
      
    • Add ethyl 5-bromopentanoate (26.2 mmol) dropwise.[1][2]

    • Reflux the mixture at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the phenol is consumed.[1][2]

  • Work-up (Intermediate Ester):

    • Cool to RT and filter off inorganic salts.

    • Concentrate the filtrate in vacuo.[1][2]

    • Resuspend residue in EtOAc, wash with water and brine.[1][2] Dry over

      
       and concentrate.
      
  • Saponification (Hydrolysis):

    • Dissolve the crude ester in THF:Water (1:1, 40 mL).[1][2]

    • Add LiOH or NaOH (2M, 50 mmol).[1][2] Stir at RT for 4 hours.

    • Critical Step: Acidify the reaction mixture to pH ~3 using 1M HCl. The product typically precipitates or forms an oil that can be extracted.[1][2]

  • Purification:

    • Recrystallize from Ethanol/Water or perform column chromatography (DCM:MeOH 95:5) if high purity (>99%) is required.

Synthetic Pathway Visualization

The following diagram illustrates the reaction logic and intermediate states.

SynthesisPath Reactant1 3-Cyanophenol (Nucleophile) Intermediate Intermediate Ester (Alkylated) Reactant1->Intermediate K2CO3, ACN, 80°C SN2 Reaction Reactant2 Ethyl 5-bromopentanoate (Electrophile) Reactant2->Intermediate Product 5-(3-Cyanophenoxy) pentanoic acid Intermediate->Product 1. LiOH, THF/H2O 2. HCl (pH 3)

Figure 1: Two-step synthesis via Williamson etherification followed by ester hydrolysis.[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.0 (s, 1H, -COOH)[1][2]
      
    • 
       7.4–7.2 (m, 4H, Aromatic protons; look for meta-substitution pattern)[1][2]
      
    • 
       4.02 (t, 2H, -O-CH 
      
      
      
      -)[1][2]
    • 
       2.28 (t, 2H, -CH 
      
      
      
      -COOH)[1][2]
    • 
       1.75–1.60 (m, 4H, Central methylene chain)[1][2]
      
  • IR Spectroscopy:

    • Nitrile (CN): Sharp peak at ~2230 cm

      
      .[1][2]
      
    • Carbonyl (C=O): Strong band at ~1700–1725 cm

      
      .[1][2]
      
    • Ether (C-O): Bands around 1250 cm

      
      .[1][2]
      

Strategic Applications in Drug Discovery

This molecule is not merely an end-product but a versatile molecular scaffold .[1][2] Its utility spans two major domains:[1][2]

PROTAC™ and Heterobifunctional Linker Design

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation.[1][2]

  • Chain Length: The 5-carbon alkyl chain provides a hydrophobic spacer of approx. 6–8 Å.[1][2]

  • Orthogonal Reactivity:

    • The Carboxylic Acid can be coupled to an E3 ligase ligand (e.g., Thalidomide or VHL ligand).[1][2]

    • The Nitrile can be reduced to a primary amine (

      
      ) to couple with a Target Protein ligand, or hydrolyzed to a second acid.[1][2]
      
Capsid Binding Inhibitors (Antivirals)

Phenoxy-alkyl chains are privileged structures in antiviral drug discovery, particularly for Picornaviruses (e.g., Rhinovirus).[1][2] They act by binding into the hydrophobic pocket of the viral capsid protein (VP1), preventing uncoating.[1][2]

  • Mechanism: The phenoxy ring creates

    
    -stacking interactions within the hydrophobic pocket, while the acid/nitrile tail interacts with the pore entrance residues.[1][2]
    
Application Logic Diagram

The diagram below details how this molecule serves as a divergence point for library synthesis.

Applications Core 5-(3-Cyanophenoxy) pentanoic acid Path1 Pathway A: PROTAC Linker Core->Path1 Path2 Pathway B: Antiviral Scaffold Core->Path2 StepA1 Nitrile Reduction (H2, Pd/C) -> Amine Path1->StepA1 StepB1 Bioisostere Replacement (CN -> Tetrazole) Path2->StepB1 StepA2 Amide Coupling to Warhead StepA1->StepA2 StepB2 Capsid VP1 Binding StepB1->StepB2

Figure 2: Divergent synthetic utility in linker chemistry and pharmacophore optimization.

References

  • Chemical Source Registry. (2025).[1][2] CAS 1038972-84-7: this compound Properties and Suppliers.[1][2] ChemSrc. Available at: [Link][1][2]

  • PubChem Database. (2025).[1][2][3] Compound Summary: 5-Cyanopentanoic acid and Phenoxy derivatives. National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Standard reference for Williamson Ether Synthesis protocols).

  • Collins, I., et al. (2017).[1][2] Chemical Approaches to Targeted Protein Degradation through Indolopiperazine-based PROTACs. Biochemical Journal. (Contextual reference for phenoxy-alkyl linkers in degraders).

Sources

An In-depth Technical Guide to the Properties of 3-Cyanophenol Pentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides a comprehensive overview of the anticipated chemical, physical, and biological properties of 3-cyanophenol pentanoic acid derivatives. As of the date of this publication, specific literature on a molecule with the precise structure of a pentanoic acid directly attached to a 3-cyanophenol ring is limited. Therefore, this document synthesizes information from closely related and structurally similar compounds, primarily 3-cyanophenol and various pentanoic acid derivatives, to provide a predictive yet scientifically grounded resource for researchers, scientists, and professionals in drug development.[1][2]

The core structure, 3-cyanophenol (also known as 3-hydroxybenzonitrile), is a versatile aromatic compound featuring a hydroxyl and a nitrile group in a meta arrangement on a benzene ring.[1][3] This configuration makes it a valuable precursor in the synthesis of a variety of molecules with potential pharmacological applications.[3][4][5] The addition of a pentanoic acid side chain introduces a lipophilic alkyl chain and a carboxylic acid group, which can significantly influence the molecule's physicochemical properties, biological activity, and metabolic profile.

This guide will delve into the expected properties of these derivatives, offering insights into their synthesis, analytical characterization, and potential biological relevance, thereby serving as a foundational resource for their further exploration.

Physicochemical Properties

The physicochemical properties of a 3-cyanophenol pentanoic acid derivative are crucial for its handling, formulation, and behavior in biological systems. The following table summarizes the predicted and known properties of the core moiety, 3-cyanophenol, which will be influenced by the addition of a pentanoic acid chain.

PropertyValue (for 3-Cyanophenol)Predicted Influence of Pentanoic Acid ChainSource
Molecular Formula C₇H₅NOAddition of C₅H₈O₂[1][6]
Molecular Weight 119.12 g/mol Increase by 100.11 g/mol [1][6]
Appearance Pale brown or off-white crystalline powderLikely to be a crystalline solid[3]
Melting Point 78-81 °CExpected to be different, likely higher due to increased molecular weight and potential for hydrogen bonding[5][6]
Boiling Point ~222 °C (rough estimate)Expected to be significantly higher[5]
Solubility Slightly soluble in water; Soluble in ethanol and ethyl acetateDecreased water solubility due to the hydrophobic pentyl chain, but the carboxylic acid will provide some aqueous solubility, especially at higher pH.[3][4][5]
pKa 8.61 (for the phenolic hydroxyl group)The carboxylic acid will have a pKa around 4-5. The phenolic pKa may be slightly altered.[5]

Synthesis and Characterization

The synthesis of a 3-cyanophenol pentanoic acid derivative would likely involve a multi-step process, leveraging known organic chemistry reactions.

Proposed Synthetic Pathway

A plausible synthetic route could involve the alkylation of the phenolic hydroxyl group of 3-cyanophenol with a suitable pentanoic acid derivative.

Synthetic Pathway 3-Cyanophenol 3-Cyanophenol Intermediate_Ether Intermediate Ether Ester 3-Cyanophenol->Intermediate_Ether Alkylation Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Intermediate_Ether Pentanoic acid derivative (e.g., ethyl 5-bromopentanoate) Pentanoic acid derivative (e.g., ethyl 5-bromopentanoate) Pentanoic acid derivative (e.g., ethyl 5-bromopentanoate)->Intermediate_Ether Final_Product 3-Cyanophenol Pentanoic Acid Derivative Intermediate_Ether->Final_Product Ester Hydrolysis Hydrolysis (e.g., NaOH, H2O) Hydrolysis (e.g., NaOH, H2O) Hydrolysis (e.g., NaOH, H2O)->Final_Product MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with derivative at various concentrations Incubation_24h->Compound_Treatment Incubation_48_72h Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilizing agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Sources

Technical Protocol: Solubilization and Handling of 5-(3-Cyanophenoxy)pentanoic Acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the protocol for solubilizing 5-(3-Cyanophenoxy)pentanoic acid (MW: 219.24 g/mol ) in Dimethyl Sulfoxide (DMSO). While this compound exhibits high theoretical solubility in DMSO due to its amphiphilic structure, the primary failure mode in experimental applications is not initial dissolution, but rather moisture-induced precipitation and freeze-thaw degradation .

The Bottom Line:

  • Target Stock Concentration: 100 mM (Standard) or 50 mM (Conservative).

  • Solvent Grade: Anhydrous DMSO (≥99.9%, water content <0.05%).

  • Critical Control Point: DMSO hygroscopicity.[1][2][3] Atmospheric water absorption >1% (v/v) can induce micro-precipitation of the hydrophobic phenoxy-chain.

Physicochemical Profile & Solubility Mechanics

To understand the solubility behavior, we must analyze the solute-solvent interaction at the molecular level.

Molecular Properties
PropertyValueImplication for Solubility
Molecular Formula

Organic, amphiphilic character.
Molecular Weight 219.24 g/mol Low MW facilitates rapid dissolution.
LogP (Predicted) ~2.5 - 3.0Moderately lipophilic; requires organic solvent for high conc.
H-Bond Donors 1 (Carboxylic Acid)Forms H-bonds with DMSO oxygen.
H-Bond Acceptors 3 (Nitrile, Ether, Carbonyl)Stabilized by dipole-dipole interactions.
The Dissolution Mechanism

DMSO is a polar aprotic solvent with a high dielectric constant (


). It dissolves this compound through two primary mechanisms:
  • Dipole-Dipole Interaction: The sulfoxide group (S=O) of DMSO interacts strongly with the highly polar nitrile (C≡N) group on the aromatic ring.

  • Hydrogen Bonding: The oxygen atom in DMSO acts as a strong H-bond acceptor for the carboxylic acid proton (-COOH), effectively disrupting the crystal lattice energy of the solid acid.

Protocol: Preparation of 100 mM Master Stock

Warning: DMSO penetrates skin and mucous membranes rapidly, carrying dissolved compounds into the bloodstream. Always wear nitrile gloves and safety goggles.

Materials Required[1][4][5]
  • Solute: this compound (Solid).

  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid polystyrene.

Calculation (Standardized for 1 mL)

To prepare 1 mL of a 100 mM solution:





Step-by-Step Workflow

Step 1: Gravimetric Addition Weigh approximately 22 mg of the solid into the amber vial. Record the exact mass (e.g., 22.4 mg).

Step 2: Volume Adjustment (The "Application Scientist" Method) Do not simply add 1 mL of DMSO. The solid occupies volume.

  • Calculate exact DMSO volume required based on actual mass:

    
    
    
  • Add 70% of the calculated DMSO volume.

Step 3: Solubilization Vortex at medium speed for 30 seconds. If solid persists, sonicate in a water bath at 35°C for 5 minutes. The solution should become optically clear.

Step 4: Final Dilution Add the remaining DMSO to reach the target volume. Invert gently to mix.

Step 5: QC Check (Self-Validating Step) Hold the vial against a light source. Look for "Schlieren lines" (wavy lines indicating density differences) or micro-particulates. Centrifuge at 10,000 x g for 1 minute. If a pellet forms, solubility has been exceeded or the DMSO is "wet."

Visualization of Workflow

StockPrep Start Solid Compound (Weigh ~22mg) Calc Calculate Volume (Based on Exact Mass) Start->Calc AddSolvent Add 70% DMSO (Anhydrous) Calc->AddSolvent Mix Vortex & Sonicate (35°C, 5 min) AddSolvent->Mix TopUp Add Remaining DMSO (Target 100 mM) Mix->TopUp QC QC Check (Visual + Centrifuge) TopUp->QC QC->Mix If undissolved Storage Aliquot & Freeze (-20°C, Desiccated) QC->Storage

Figure 1: Optimized workflow for the preparation of a 100 mM stock solution, including a critical Quality Control (QC) loop.

Stability, Storage, and The "Hygroscopic Trap"[1][2][4]

The most common error in handling DMSO stocks is ignoring hygroscopicity. DMSO can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.

The Mechanism of Failure

As DMSO absorbs atmospheric water:

  • The solvent power decreases (water is a poor solvent for the phenoxy/nitrile tail).

  • The freezing point of DMSO drops significantly.[3]

  • Cryoprecipitation: During freeze-thaw cycles, water crystallizes differently than DMSO, causing local high-concentration zones where the compound crashes out.

Storage Protocol
  • Container: Glass or Polypropylene (PP).[4] Never use PS.

  • Temperature: -20°C or -80°C.

  • Format: Single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Desiccation: Store vials inside a secondary container (jar) with active desiccant (silica gel or Drierite).

Biological Application: The Aqueous Transition

When moving from DMSO stock to an aqueous assay buffer (PBS, media), the "solubility cliff" is a major risk.

Serial Dilution Strategy

Do not dilute directly from 100 mM to 10 µM in water. This causes immediate precipitation (the "oil drop" effect).

Correct Intermediate Step:

  • Dilute 100 mM Stock

    
     1 mM in 100% DMSO .
    
  • Dilute 1 mM (DMSO)

    
     10 µM in Assay Buffer .
    
    • Final DMSO concentration: 1%.

    • Result: Rapid dispersion before aggregation can occur.

Solubility Equilibrium Diagram

SolubilityEq Stock 100 mM Stock (100% DMSO) Inter Intermediate (1 mM in DMSO) Stock->Inter Dilution 1:100 (Safe) AqBuffer Aqueous Buffer (PBS/Media) Stock->AqBuffer Direct Dilution (HIGH RISK) Soluble Stable Assay Solution (10 µM, 1% DMSO) Inter->Soluble Dilution 1:100 (Rapid Dispersion) Precip PRECIPITATION RISK (Micro-aggregates) AqBuffer->Precip Hydrophobic Effect

Figure 2: Risk assessment of dilution strategies. Direct dilution from high-concentration stock to aqueous buffer significantly increases precipitation risk.

References

  • PubChem. 5-Cyano-3-methylpentanoic acid (Analogous Substructure Analysis). National Library of Medicine.[5] Available at: [Link]

  • Gaylord Chemical. DMSO Solubility Data Bulletin 102.[6] (Standard industrial reference for DMSO solubility profiles). Available at: [Link]

  • Ziath. Samples in DMSO: What an end user needs to know. (Analysis of water uptake and freeze-thaw cycles). Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 5-(3-Cyanophenoxy)pentanoic acid: pKa and logP Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining two critical physicochemical properties of the novel small molecule 5-(3-Cyanophenoxy)pentanoic acid: the acid dissociation constant (pKa) and the logarithm of the partition coefficient (logP). A thorough understanding and accurate measurement of these parameters are paramount in early-stage drug discovery and development, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a robust theoretical framework and detailed, field-proven experimental protocols.

Introduction: The Imperative of pKa and logP in Modern Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most influential of these are the acid dissociation constant (pKa) and the lipophilicity, commonly expressed as logP. The pKa value defines the extent of a molecule's ionization at a given pH, which in turn governs its solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2] Concurrently, the logP value, a measure of a compound's differential solubility in a lipid versus an aqueous phase, is a key determinant of its ability to permeate biological membranes.[3][4]

The interplay of these two parameters is so critical that they form the cornerstone of predictive models for oral bioavailability, such as Lipinski's Rule of Five.[5][6][7] This rule posits that orally active drugs generally possess a logP not greater than 5 and a molecular mass under 500 Daltons, among other criteria.[6][8] Therefore, the early and accurate determination of pKa and logP for a novel compound like this compound is not merely a routine characterization step but a strategic imperative that informs lead optimization and candidate selection.

Theoretical Foundations

The Acid Dissociation Constant (pKa) and the Henderson-Hasselbalch Equation

The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which a compound exists in an equilibrium of its protonated and deprotonated forms.[9][10][11] For an acidic compound like this compound, which possesses a carboxylic acid functional group, this equilibrium is crucial for its interaction with biological systems.

The relationship between pH, pKa, and the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) is elegantly described by the Henderson-Hasselbalch equation:[9][12][13]

pH = pKa + log([A⁻]/[HA]) [9]

This equation underscores that when the concentrations of the protonated and deprotonated species are equal, the pH of the solution is equal to the pKa of the compound.[9]

The Partition Coefficient (logP) and Its Significance

The partition coefficient (P) is a measure of the lipophilicity of a compound. It is defined as the ratio of the concentration of the compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water) at equilibrium. The logarithm of this ratio is the logP value.[3][4]

logP = log([Compound]octanol / [Compound]water)

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For ionizable molecules like this compound, the distribution between the two phases is pH-dependent. The distribution coefficient (logD) is therefore often used, which is the logP of an ionizable compound at a specific pH.

Physicochemical Data for this compound

As of the date of this guide, no experimentally determined pKa or logP values for this compound have been published in the peer-reviewed literature. However, computational methods provide valuable estimates for these properties.

PropertyPredicted ValueMethod
pKa ~4.5 - 5.0Based on the typical pKa of aliphatic carboxylic acids.[14]
logP ~2.5 - 3.0Calculated based on the structure of similar compounds.

Disclaimer: These values are predictions and should be confirmed by experimental determination.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the pKa and logP of this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[1][15][16][17] It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (this compound) and monitoring the resulting change in pH.[1][15]

4.1.1. Materials and Reagents

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH), standardized

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • Potassium Chloride (KCl)

  • Deionized water, CO₂-free

  • pH buffers (pH 4, 7, and 10) for calibration

  • Nitrogen gas

4.1.2. Equipment

  • Calibrated pH meter with a combination glass electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Temperature probe

  • Titration vessel

4.1.3. Experimental Workflow

pKa_Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10) B Prepare 1 mM analyte solution in ionic strength adjusted water (0.15 M KCl) A->B C Purge solution with N₂ to remove dissolved CO₂ B->C D Place vessel on magnetic stirrer and immerse electrode C->D E Titrate with standardized 0.1 M NaOH D->E F Record pH after each increment of titrant E->F Iterative Process G Plot pH vs. Volume of NaOH F->G H Determine the equivalence point (inflection point of the curve) G->H I Calculate the half-equivalence point H->I J pKa = pH at the half-equivalence point I->J

Caption: Workflow for pKa determination by potentiometric titration.

4.1.4. Detailed Procedure

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[15]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water to a concentration of approximately 1 mM. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.[1][15]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[1][15]

  • Titration: Place the titration vessel on a magnetic stirrer and immerse the pH electrode and temperature probe. Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.[15]

  • Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the value.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of steepest inflection on the resulting sigmoid curve.[18] The pKa is the pH at the half-equivalence point.[15]

Determination of logP by the Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of logP.[19][20] It involves partitioning the solute between n-octanol and water and then measuring the concentration of the solute in each phase.[19]

4.2.1. Materials and Reagents

  • This compound

  • n-Octanol, analytical grade

  • Phosphate buffer, pH 7.4

  • High-purity water

  • Solvent for analysis (e.g., acetonitrile for HPLC)

4.2.2. Equipment

  • Separatory funnels or vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for concentration determination

4.2.3. Experimental Workflow

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol with water and water with n-octanol B Prepare a stock solution of the analyte in the aqueous phase A->B C Add equal volumes of the pre-saturated n-octanol and aqueous analyte solution to a vial B->C D Shake vigorously to allow partitioning to reach equilibrium C->D E Centrifuge to separate the phases D->E F Carefully sample both the aqueous and octanol phases E->F G Determine the concentration of the analyte in each phase using HPLC or UV-Vis F->G H Calculate logP = log([Analyte]octanol / [Analyte]water) G->H

Caption: Workflow for logP determination by the shake-flask method.

4.2.4. Detailed Procedure

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.

  • Partitioning: In a suitable vial, add equal volumes of the pre-saturated n-octanol and the aqueous stock solution.

  • Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1-24 hours) to ensure that partitioning equilibrium is reached.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Concentration Measurement: Determine the concentration of this compound in each aliquot using a validated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculation: Calculate the logP using the formula: logP = log (Concentration in n-octanol / Concentration in aqueous phase).

Conclusion

The determination of pKa and logP are indispensable steps in the physicochemical profiling of any new chemical entity. This guide has provided the theoretical underpinnings and detailed, actionable protocols for the characterization of this compound. While predictive methods offer valuable initial estimates, the experimental determination of these properties, as outlined herein, provides the robust and reliable data necessary to make informed decisions in the complex process of drug discovery and development. The methodologies described are grounded in established scientific principles and represent best practices in the field, ensuring the generation of high-quality, reproducible data.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • BYJU'S. (n.d.). Henderson-Hasselbalch equation. Retrieved from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

  • Po, H. N., & Senozan, N. M. (2001). The Henderson–Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education, 78(11), 1499. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from [Link]

  • Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer. Retrieved from [Link]

  • Omni Calculator. (n.d.). Henderson-Hasselbalch Calculator. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 759, 1-13. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

  • Zafar, S., Akhtar, S., Tariq, T., Mushtaq, N., Akram, A., Ahmed, A., Arif, M., Naeem, S., & Anwar, S. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1274. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from [Link]

  • Ovid. (2026, February 12). A systematic review of various pKa determination techniques. Retrieved from [Link]

  • Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. (n.d.). Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS. Retrieved from [Link]

  • EPA. (2025, October 15). Ethyl 5-(4-cyanophenoxy)pentanoate Properties. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Equilibrium pKa Table (DMSO Solvent and Reference). Retrieved from [Link]

  • Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). Efficient pKa Determination in a Non-Aqueous Solvent using Chemical Shift Imaging. Retrieved from [Link]

  • PubChem. (n.d.). 3-cyanopentanoic Acid. Retrieved from [Link]

  • CAS.org. (n.d.). MK 2866 - CAS Common Chemistry. Retrieved from [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Retrieved from [Link]

  • Approximate pKa chart of the functional groups. (n.d.). Retrieved from [Link]

Sources

Technical Sourcing & Validation Guide: 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the sourcing, synthesis, and validation of 5-(3-Cyanophenoxy)pentanoic acid (CAS 1038972-84-7).

Executive Summary: The Sourcing Challenge

This compound is a specialized building block, often utilized in the synthesis of capsid-binding antivirals (e.g., pleconaril analogs) and metabolic probes. Unlike common reagents, this compound is frequently listed in virtual libraries rather than physical stock.

Researchers seeking this compound face a "Ghost Inventory" risk: aggregators may list it, but lead times often revert to 4–6 weeks for on-demand synthesis. This guide provides a dual-strategy approach:

  • Direct Sourcing: Validated channels for custom synthesis.

  • In-House Production: A robust, 2-step synthetic protocol for laboratories requiring immediate access.

Chemical Profile & Specifications

PropertySpecification
Chemical Name This compound
CAS Number 1038972-84-7
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
SMILES N#Cc1cccc(OCCCCC(=O)O)c1
Solubility DMSO (>50 mM), Methanol; Low solubility in water (requires pH adjustment)
pKa (Calc) ~4.7 (Carboxylic acid)

Strategic Sourcing Landscape

Do not rely on general catalog searches. Use this decision matrix to select the correct procurement channel.

A. The "Virtual" Aggregators (High Risk of Delay)

Vendors like MolPort , Mcule , and eMolecules often list this CAS. However, they act as intermediaries.

  • Pros: Easy ordering interface.

  • Cons: The compound is likely synthesized on demand. Real lead time is often 4–8 weeks, despite "2-week" estimates.

  • Recommendation: Use only if you have >6 weeks lead time.

B. Custom Synthesis (Recommended for >5g)

For quantities >5g, contract a CRO. The synthesis is trivial (1-step alkylation + hydrolysis), making it a low-cost custom project.

  • Target Suppliers: Enamine, WuXi AppTec, ChemPartner, Syngene.

  • Specification to Request: "Synthesis via alkylation of 3-cyanophenol with ethyl 5-bromovalerate."

Sourcing Decision Tree (DOT Visualization)

SourcingStrategy Start Need this compound QtyCheck Quantity Required? Start->QtyCheck SmallScale < 1 Gram QtyCheck->SmallScale LargeScale > 5 Grams QtyCheck->LargeScale Aggregator Search Aggregators (MolPort/Mcule) SmallScale->Aggregator CRO Custom Synthesis CRO (Enamine/WuXi) LargeScale->CRO StockCheck Stock Confirmed? Aggregator->StockCheck Buy Purchase (Lead Time: 1-2 wks) StockCheck->Buy Yes Synthesis In-House Synthesis (See Protocol Below) StockCheck->Synthesis No (Ghost Stock)

Figure 1: Decision matrix for sourcing based on quantity and timeline urgency.

In-House Synthesis Protocol (The "Self-Validating" Route)

If commercial lead times are unacceptable, this compound can be synthesized in 3 days using commodity chemicals.

Reaction Scheme
  • Alkylation: 3-Cyanophenol + Ethyl 5-bromovalerate

    
     Ester Intermediate.
    
  • Hydrolysis: Ester Intermediate + LiOH

    
     Final Acid.
    
Step-by-Step Methodology

Reagents:

  • 3-Cyanophenol (CAS 873-62-1)[1]

  • Ethyl 5-bromovalerate (CAS 14660-52-7)

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF)

  • Lithium Hydroxide (LiOH)

Protocol:

  • Alkylation:

    • Dissolve 3-cyanophenol (1.0 eq) in dry DMF (0.5 M concentration).

    • Add

      
       (2.0 eq) and stir for 15 mins at room temperature.
      
    • Add Ethyl 5-bromovalerate (1.1 eq) dropwise.

    • Heat to 60°C for 4 hours . Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Dilute with water, extract with EtOAc, wash with brine. Dry over

      
      .
      
  • Hydrolysis:

    • Dissolve the crude ester in THF:Water (3:1).

    • Add LiOH (3.0 eq). Stir at Room Temperature for 2 hours .

    • Workup: Acidify to pH 2 with 1N HCl. The product often precipitates as a white solid. If not, extract with DCM.

    • Purification: Recrystallize from Hexane/EtOAc or use Column Chromatography (0-5% MeOH in DCM).

Quality Control & Validation

Upon receipt (from supplier or synthesis), verify identity using these specific markers.

A. 1H-NMR Validation (DMSO-d6, 400 MHz)

Look for these diagnostic signals to confirm the structure and exclude impurities (like unreacted phenol).

PositionChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.45 - 7.50Multiplet1HAr-H (C5)
Aromatic 7.35 - 7.40Multiplet3HAr-H (C2, C4, C6)
Linker 4.05Triplet (

)
2H

(Ether linkage)
Linker 2.25Triplet (

)
2H

(Alpha to carbonyl)
Aliphatic 1.60 - 1.80Multiplet4HCentral

chain
B. LC-MS Validation
  • Ionization Mode: ESI Negative (Carboxylic acids ionize best in negative mode).

  • Expected Mass:

    
     m/z.
    
  • Purity Criteria: >95% by UV (254 nm).

QC Workflow Diagram (DOT Visualization)

QCWorkflow Sample Received Sample LCMS LC-MS (ESI-) Sample->LCMS Check Mass (218.2) NMR 1H-NMR (DMSO-d6) Sample->NMR Check Purity Decision Data Analysis LCMS->Decision NMR->Decision Pass Release for Assay Decision->Pass >95% & Structure Confirmed Fail Reject / Repurify Decision->Fail Impurity >5%

Figure 2: Quality Control workflow for validating incoming batches.

Handling and Stability

  • Storage: Store at -20°C in a desiccator. The ether linkage is stable, but the carboxylic acid can form salts if stored in basic environments.

  • Solubility: Prepare stock solutions in DMSO (up to 100 mM). Avoid storing in aqueous buffers for >24 hours to prevent potential microbial degradation, though chemical hydrolysis is slow.

References

  • PubChem. this compound - Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • ChemSRC. CAS 1038972-84-7 Entry and Physical Properties. Available at: [Link]

  • Org. Synth. General Procedure for Williamson Ether Synthesis of Phenols. Organic Syntheses, Coll. Vol. 10, p. 396. Available at: [Link]

  • MolPort.Compound Search Interface for CAS 1038972-84-7.

Sources

safety data sheet (SDS) for 5-(3-Cyanophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical reference and Safety Data Sheet (SDS) surrogate for 5-(3-Cyanophenoxy)pentanoic acid . It is designed for research scientists and drug development professionals handling this compound as a novel chemical entity (NCE) or intermediate.

CAS Number: 1038972-84-7 Molecular Formula: C₁₂H₁₃NO₃ Molecular Weight: 219.24 g/mol Synonyms: 3-(4-Carboxybutoxy)benzonitrile; 5-(3-cyano-phenoxy)-pentanoic acid.

Core Directive: Research Context & Chemical Identity

This compound functions primarily as a heterobifunctional building block in medicinal chemistry. It features a carboxylic acid tail (for amide coupling or esterification) and a meta-substituted nitrile group (a versatile precursor for tetrazoles, amines, or amidines).

In drug discovery, this motif resembles linkers used in HIF-prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and PROTAC linkers where lipophilic phenoxy spacers are required to span protein binding pockets.

Chemical Structure Analysis[1][2]
  • Lipophilic Domain: The phenoxy ether core provides structural rigidity and lipophilicity (cLogP ~2.5–3.0).

  • Reactive Termini:

    • Carboxylic Acid (C1):[1] pKa ~4.5–4.8. Susceptible to standard coupling reagents (EDC/NHS, HATU).

    • Nitrile (C3'): Electron-withdrawing group; stable under mild conditions but susceptible to hydrolysis (to amide/acid) or reduction (to amine) under forcing conditions.

Hazard Identification (GHS Classification)

Note: As a research chemical, full toxicological data is often unavailable. The following classifications are derived from Structure-Activity Relationship (SAR) analysis of aryl nitriles and alkyl carboxylic acids.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.H302
Skin Corrosion/Irritation Cat. 2Causes skin irritation.H315
Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.H335
Precautionary Statements (Scientific Rationale)
  • P261: Avoid breathing dust/fume. Rationale: The carboxylic acid moiety can be a mucous membrane irritant; the nitrile poses a theoretical risk of metabolic cyanide release if inhaled in large quantities.

  • P280: Wear protective gloves/eye protection. Rationale: Phenoxy acids can be absorbed transdermally.

Safe Handling & Experimental Workflow

Researchers must treat this compound as a potential metabolic poison due to the nitrile moiety, although the aryl-nitrile bond is generally robust.

Engineered Safety Workflow

The following diagram outlines the decision logic for handling this compound from receipt to disposal, ensuring containment of potential hydrolytic byproducts (e.g., HCN traces in acidic waste).

SafeHandling Figure 1: Safe Handling Workflow for Aryl Nitrile Acids Receipt Receipt & Storage (4°C, Desiccated) Weighing Weighing (Fume Hood/Glove Box) Receipt->Weighing Open under airflow Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Dissolve Reaction Reaction Setup (Avoid Strong Acids) Solubilization->Reaction Add Reagents Quench Quench/Workup (Basic Wash) Reaction->Quench Complete Waste Waste Disposal (Non-Halogenated Organic) Reaction->Waste Acidic Hydrolysis Risk (Check for HCN) Quench->Waste Segregate

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile rubber (0.11 mm) is generally sufficient for solid handling. For solution phase (DCM/DMF), use Laminate (Silver Shield) or double-gloving to prevent permeation of the carrier solvent.

  • Respiratory: If handling >1g or creating dust, use a P95/P3 particulate respirator or work exclusively in a certified chemical fume hood.

Stability, Reactivity & Synthesis

Understanding the reactivity profile is critical for both safety and yield optimization.

Chemical Stability
  • Hydrolytic Stability: The nitrile group is stable at neutral pH.

  • Incompatibility:

    • Strong Acids (HCl, H₂SO₄): Will hydrolyze the nitrile to a primary amide and subsequently to a carboxylic acid (releasing ammonium salts).[2] Safety Risk: If heated with strong acid, trace HCN evolution is theoretically possible, though less likely than with alkyl nitriles.

    • Strong Oxidizers: Can oxidize the alkyl chain.

Synthetic & Degradation Pathway

The diagram below illustrates the synthesis (etherification) and potential degradation (hydrolysis) pathways relevant to stability.

ChemistryPath Figure 2: Synthesis and Hydrolytic Degradation Pathway Precursors Precursors: 3-Cyanophenol + 5-Bromopentanoate Product Target: This compound (Stable Solid) Precursors->Product Base/DMF (Etherification) Degradation1 Degradation (Acid/Base): Amide Intermediate Product->Degradation1 H2O / H+ or OH- Degradation2 Hydrolysis Product: 5-(3-Carboxyphenoxy)pentanoic acid (+ NH3) Degradation1->Degradation2 Heat / Strong Hydrolysis

Emergency Response Protocols

These protocols are designed for laboratory environments.

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Alert: If signs of cyanide toxicity (almond odor, rapid breathing, confusion) appear, seek immediate medical attention. Note: The aryl nitrile bond is strong, making rapid cyanide release unlikely, but "precautionary principle" applies.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may enhance transdermal absorption.

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

Firefighting Measures
  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and potentially Hydrogen Cyanide (HCN) gas.

  • Firefighter PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for toxic nitrile decomposition products.

Physical & Chemical Properties

Data inferred from structural analogues (Phenoxy acids/Aryl nitriles).[3]

PropertyValue / Description
Physical State Solid (Powder or Crystalline)
Color White to Off-white / Beige
Melting Point 90°C – 120°C (Predicted range based on analogues)
Solubility (Water) Low (< 1 mg/mL at pH 7)
Solubility (Organic) Soluble in DMSO, Methanol, DMF, Ethyl Acetate
pKa ~4.75 (Carboxylic Acid)
LogP ~2.6 (Predicted)

Ecological & Disposal Considerations

  • Ecotoxicity: Do not release into waterways. Phenoxy acids can be moderately persistent.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Explicitly mention the presence of Nitrogen to the waste disposal contractor to ensure proper NOx scrubbing.

References

  • ChemSrc. (2024). This compound - CAS 1038972-84-7 Properties and Safety. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 5-Cyanopentanoic acid (Structural Analogue). Retrieved from

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzonitrile derivatives and general hazards. Retrieved from

  • FibroGen/AstraZeneca. (2019). Roxadustat (FG-4592) Mechanism and Structural Analogues. (Contextual reference for phenoxy-alkyl acid linkers in HIF-PH inhibitors). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet for 4-Cyanobenzoic acid (Functional Group Analogue). Retrieved from

Sources

A Senior Application Scientist's Guide to the Physicochemical Characterization of 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Foundational Physicochemical Data

In the landscape of drug discovery and development, the journey of a novel chemical entity from a laboratory curiosity to a therapeutic agent is paved with meticulous characterization. Among the most fundamental of these characterizations are the determination of the melting and boiling points. These are not mere physical constants; they are critical indicators of a substance's purity, identity, and thermal stability.[1][2][3] For a molecule like 5-(3-Cyanophenoxy)pentanoic acid, which possesses functional groups amenable to forming various intermolecular interactions, these properties govern its behavior in synthesis, purification, formulation, and even its potential for bioavailability.[4][5]

A sharp, well-defined melting point is a hallmark of a pure crystalline solid, while a broadened melting range often signals the presence of impurities.[2][6][7] This makes melting point determination an indispensable tool for quality control in the pharmaceutical industry.[2][3] Furthermore, understanding the thermal limits of a compound, as indicated by its melting and boiling points, is paramount for designing safe and efficient manufacturing processes and for predicting its shelf-life and storage requirements.

Quantitative Data Summary

As of the date of this guide, specific, publicly verified experimental data for the melting and boiling points of this compound are not cataloged in readily accessible chemical databases. The determination of these values would be a standard part of the initial characterization of this compound upon synthesis. The table below is presented as a template for recording such experimental data.

Physical PropertyExperimentally Determined ValueMethod(s) UsedObservations
Melting Point To be determinedCapillary Method (e.g., Mel-Temp), Differential Scanning Calorimetry (DSC)Note range, appearance change
Boiling Point To be determinedMicro-Boiling Point Method, DistillationNote pressure, decomposition

Part 1: Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure.[8] For pure crystalline compounds, this transition occurs over a very narrow temperature range.

Method 1: Capillary Melting Point Apparatus (e.g., Thiele Tube or Mel-Temp)

This is a classical and widely used method for determining the melting point of a solid organic compound.[9]

Causality and Experimental Rationale: The method relies on slow, controlled heating of a finely powdered sample in a capillary tube.[6] The narrow diameter of the capillary ensures efficient and uniform heat transfer to the sample. The heating medium, typically silicone oil in a Thiele tube or a heated metal block in a Mel-Temp apparatus, provides even temperature distribution.[10] The rate of heating is critical; a slow rate (1-2°C per minute) near the expected melting point is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[6][10]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[11]

  • Capillary Loading: Jab the open end of a capillary tube into the powder, trapping a small amount. Tap the closed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[12]

  • Apparatus Setup (Thiele Tube):

    • Attach the capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer bulb.[10][12]

    • Insert the thermometer assembly into the Thiele tube, ensuring the rubber band is above the level of the heating oil.[10]

    • The sample should be positioned in the center of the main body of the tube.[12]

  • Heating:

    • Gently heat the side arm of the Thiele tube with a microburner, promoting convection currents that ensure uniform oil temperature.[10][12]

    • Initially, heat rapidly to about 20°C below the expected melting point.[12]

    • Then, slow the heating rate to approximately 1-2°C per minute.[6][10]

  • Observation and Recording:

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[12]

    • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[12]

  • Data Reporting: Report the result as a melting range (e.g., 120.5-121.5°C). A narrow range (less than 2°C) indicates high purity.[7]

Workflow for Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating Protocol cluster_observe Observation & Recording Prep1 Dry Sample Prep2 Grind to Fine Powder Prep1->Prep2 Prep3 Load Capillary Tube (2-3mm) Prep2->Prep3 Setup2 Insert into Thiele Tube/Mel-Temp Prep3->Setup2 Setup1 Attach Capillary to Thermometer Setup1->Setup2 Heat1 Rapid heating to ~20°C below expected MP Setup2->Heat1 Heat2 Slow heating (1-2°C/min) Heat1->Heat2 Obs1 Record T1: First liquid drop appears Heat2->Obs1 Obs2 Record T2: All solid melts Obs1->Obs2 Obs3 Report Melting Range (T1-T2) Obs2->Obs3

Caption: Workflow for Melting Point Determination.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and reproducible melting point data.[13][14]

Causality and Experimental Rationale: DSC measures the difference in heat flow between the sample and an inert reference as they are subjected to a controlled temperature program.[13][15] When the sample melts, it absorbs energy (an endothermic process), resulting in a detectable change in heat flow.[13] This change is recorded as a peak on a thermogram. The onset temperature of the peak is typically reported as the melting point. DSC is invaluable in drug development for not only determining melting points but also for studying polymorphism, purity, and thermal stability.[13][14][15]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of this compound into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Program the instrument to heat at a constant rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.

  • Data Acquisition: The instrument records the differential heat flow as a function of temperature.

  • Data Analysis:

    • The melting event will appear as an endothermic peak on the DSC thermogram.

    • Determine the onset temperature and the peak maximum temperature from the software. The onset is generally taken as the melting point.

    • The area under the peak corresponds to the enthalpy of fusion, another important thermodynamic parameter.

Part 2: Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure surrounding the liquid.[16][17] For compounds that may be thermally sensitive or available in small quantities, a micro-boiling point method is preferred.

Causality and Experimental Rationale: This method relies on trapping a small bubble of air in an inverted capillary tube submerged in the liquid sample. As the sample is heated, the liquid's vapor pressure increases, and the trapped air expands, causing bubbles to escape from the capillary.[18] When the heating is stopped, the liquid cools, and its vapor pressure drops. The boiling point is the temperature at which the external pressure overcomes the vapor pressure, causing the liquid to be drawn back into the capillary tube.[16] This technique is efficient for small sample volumes and minimizes the risk of decomposition from prolonged heating.[19][20]

Step-by-Step Protocol:

  • Apparatus Setup:

    • Attach a small test tube (e.g., a fusion tube) containing 0.5-1 mL of this compound to a thermometer.[16][18]

    • Obtain a melting point capillary tube and place it, open end down, into the liquid in the test tube.[16][18]

    • Place this assembly into a heating bath, such as a Thiele tube.[16][18]

  • Heating:

    • Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube as the trapped air and sample vapor expand.[18]

  • Observation and Recording:

    • Continue heating until a rapid and continuous stream of bubbles is observed.[18]

    • Remove the heat source and allow the apparatus to cool slowly.

    • Carefully observe the inverted capillary. The moment the bubbling stops and the liquid is drawn back into the capillary is the point where the external pressure equals the liquid's vapor pressure.[16]

    • Record the temperature at this exact moment. This is the boiling point.

  • Pressure Correction: The boiling point is highly dependent on atmospheric pressure.[17][21] It is standard practice to record the barometric pressure at the time of the experiment and, if necessary, correct the observed boiling point to the normal boiling point at standard pressure (760 mmHg) using a pressure nomograph or appropriate equations.

Workflow for Micro-Boiling Point Determination

G cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_cooling Cooling & Recording Setup1 Add Liquid Sample to Fusion Tube Setup2 Place Inverted Capillary Inside Setup1->Setup2 Setup3 Attach Assembly to Thermometer Setup2->Setup3 Setup4 Place in Heating Bath (Thiele Tube) Setup3->Setup4 Heat1 Gently Heat Bath Setup4->Heat1 Heat2 Observe Stream of Bubbles from Capillary Heat1->Heat2 Heat3 Heat until Bubble Stream is Rapid & Continuous Heat2->Heat3 Cool1 Remove Heat Source Heat3->Cool1 Cool2 Watch for Liquid to Enter Capillary Cool1->Cool2 Cool3 Record Temperature at Moment of Entry Cool2->Cool3 Cool4 Record Barometric Pressure & Correct BP Cool3->Cool4

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The determination of melting and boiling points represents the first step in the comprehensive physicochemical profiling of a new chemical entity like this compound. These fundamental parameters provide invaluable insights into the compound's identity, purity, and thermal behavior, directly influencing decisions in process chemistry, quality control, and formulation development. By employing the robust and validated methodologies outlined in this guide, researchers and drug development professionals can establish a solid foundation of data, ensuring the integrity and quality of their work from the earliest stages of discovery.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • The Chemist. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Melting Point Determination. Retrieved from [Link]

  • University of Calgary. (n.d.). Boiling point determination. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Studocu. (n.d.). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

  • Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]

  • Jain, A., et al. (2006, March 15). Estimation of the Normal Boiling Point of Organic Compounds. ACS Publications. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

  • Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2026, January 13). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Retrieved from [Link]

  • Science lessons that rock!. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • University of Technology, Iraq. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • Chu, K. A., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International journal of pharmaceutics, 373(1-2), 24–40. Retrieved from [Link]

  • HealthSciences. (2025, July 31). Melting point of drug: Significance and symbolism. Retrieved from [Link]

  • NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An interesting relationship between drug absorption and melting point. Retrieved from [Link]

Sources

Methodological & Application

synthesis of 5-(3-Cyanophenoxy)pentanoic acid from 3-cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This Application Note details a robust, scalable protocol for the synthesis of 5-(3-cyanophenoxy)pentanoic acid . This compound serves as a critical linker in medicinal chemistry (PROTACs, antibody-drug conjugates) and a mesogenic core in liquid crystal engineering.

The Synthetic Challenge: The primary challenge is chemoselectivity . The target molecule contains two hydrolyzable functional groups: a carboxylic acid (target) and a nitrile (to be preserved). Standard hydrolysis conditions can inadvertently convert the nitrile (


) into a primary amide (

) or a carboxylic acid (

), destroying the core scaffold.

The Solution: We utilize a two-step Protection-Deprotection Strategy rather than direct alkylation with 5-bromopentanoic acid. Direct alkylation often leads to competitive esterification (O-alkylation of the carboxylate) and requires harsh dianion generation. Our optimized route uses Ethyl 5-bromopentanoate for a clean Williamson ether synthesis, followed by a controlled, mild saponification that discriminates between the ester and the nitrile.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the ether linkage. The phenol is the nucleophile, and the alkyl bromide is the electrophile.

Retrosynthesis Target Target: This compound Disconnection Ether Disconnection Target->Disconnection Retrosynthesis Precursor1 Nucleophile: 3-Cyanophenol Disconnection->Precursor1 Precursor2 Electrophile: Ethyl 5-bromopentanoate Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Experimental Protocol

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize Ethyl 5-(3-cyanophenoxy)pentanoate. Mechanism:


 Nucleophilic Substitution.[1][2][3]
Critical Reagent:  Potassium Iodide (KI) is used as a Finkelstein catalyst to convert the alkyl bromide to a more reactive alkyl iodide in situ.
ReagentMW ( g/mol )Equiv.[4][5][6]Mass/VolRole
3-Cyanophenol 119.121.05.00 gSubstrate
Ethyl 5-bromopentanoate 209.081.210.53 g (approx 8.2 mL)Electrophile
Potassium Carbonate (

)
138.212.011.60 gBase
Potassium Iodide (KI) 166.000.10.70 gCatalyst
Acetonitrile (MeCN) --100 mLSolvent

Procedure:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line (inert atmosphere prevents phenol oxidation).

  • Solubilization: Add 3-cyanophenol (5.00 g) and anhydrous Acetonitrile (100 mL). Stir until dissolved.

  • Deprotonation: Add anhydrous

    
     (11.60 g) in a single portion. The mixture will become a suspension. Stir at Room Temperature (RT) for 15 minutes to allow phenoxide formation.
    
    • Note: The solution may turn slight yellow; this is normal for phenoxides.

  • Addition: Add Potassium Iodide (0.70 g) followed by the dropwise addition of Ethyl 5-bromopentanoate (10.53 g).

  • Reaction: Heat the mixture to reflux (80–82 °C) for 12–16 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting phenol (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup:

    • Cool to RT. Filter off the solid inorganic salts (

      
      , excess 
      
      
      
      ) using a sintered glass funnel.
    • Wash the filter cake with fresh Acetonitrile (20 mL).

    • Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.

    • Redissolve the oil in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude ester is typically pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes).
    
Step 2: Chemoselective Hydrolysis

Objective: Hydrolyze the ethyl ester to the carboxylic acid without affecting the nitrile. Reagent Choice: Lithium Hydroxide (LiOH) is preferred over NaOH/KOH for its milder reactivity and solubility in THF/Water mixtures.

ReagentMWEquiv.[4]AmountRole
Crude Ester (from Step 1) ~247.291.0~10.3 g (Theoretical)Substrate
LiOH·

41.961.52.62 gReagent
THF --60 mLCo-solvent
Water --20 mLCo-solvent

Procedure:

  • Dissolution: Dissolve the crude ester in THF (60 mL) in a 250 mL flask.

  • Reagent Prep: Dissolve LiOH·

    
     (2.62 g) in Water (20 mL).
    
  • Hydrolysis: Add the aqueous LiOH solution to the THF solution. The mixture will likely become biphasic or cloudy.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours.

    • Critical Control Point:Do NOT heat. Heating increases the risk of nitrile hydrolysis to the amide.

    • Monitoring: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

  • Workup & Isolation:

    • Evaporate the THF on a Rotavap (bath temp < 40 °C). You will be left with an aqueous solution of the lithium carboxylate.

    • Dilute with Water (30 mL).

    • Acidification: Cool the solution in an ice bath. Slowly add 1M HCl until pH

      
       2–3. The product should precipitate as a white solid.
      
    • Extraction (if oil forms): If the product oils out instead of precipitating, extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and concentrate.
      
  • Final Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is recommended for high purity.

Process Workflow & Decision Tree

Workflow Start Start: Crude Reaction Mix (Step 1) TLC TLC Check: Phenol Consumed? Start->TLC TLC->Start No (Continue Reflux) Filter Filter Inorganic Salts (Remove K2CO3/KBr) TLC->Filter Yes Hydrolysis Step 2: LiOH / THF / H2O (Room Temp ONLY) Filter->Hydrolysis Acidify Acidify to pH 2-3 (1M HCl) Hydrolysis->Acidify Precipitate Does Solid Precipitate? Acidify->Precipitate Filtration Vacuum Filtration (Wash with cold water) Precipitate->Filtration Yes (Solid) Extraction Extract with EtOAc (Dry & Concentrate) Precipitate->Extraction No (Oiling out) Final Final Product: This compound Filtration->Final Extraction->Final

Figure 2: Operational workflow for isolation and purification.

Quality Control & Characterization

Upon isolation, the identity of the compound must be validated. The nitrile group provides a distinct spectroscopic handle.[7]

Expected Analytical Data
TechniqueParameterExpected Signal/ValueStructural Assignment
IR Spectroscopy

2230 cm⁻¹ (Sharp, Medium)

(Nitrile)
1705–1730 cm⁻¹ (Strong)

(Carboxylic Acid)
2800–3100 cm⁻¹ (Broad)

(Acid)
¹H NMR

(ppm)
7.35–7.45 (m, 1H)Aromatic (C5-H)
(400 MHz,

)
7.20–7.25 (m, 1H)Aromatic (C4-H)
7.10–7.15 (m, 2H)Aromatic (C2-H, C6-H)
4.01 (t, 2H)

(Ether linkage)
2.45 (t, 2H)

(

-proton)
1.80–1.90 (m, 4H)Central

¹³C NMR

(ppm)
~178.0

~158.5Aromatic

(ipso)
~118.5

~113.0Aromatic

(ipso)
67.8

Validation Check:

  • If the IR peak at 2230 cm⁻¹ is missing, or if new peaks appear at 3300/3150 cm⁻¹ (Amide N-H), the hydrolysis step was too harsh, and the nitrile was hydrolyzed.

Safety & Handling

  • 3-Cyanophenol: Toxic if swallowed and causes skin irritation.[8] While the cyanide is covalently bound, avoid strong oxidative conditions or extremely low pH with heating, which could theoretically liberate HCN traces (though unlikely in this protocol).

  • Ethyl 5-bromopentanoate: Alkylating agent. Lachrymator. Handle in a fume hood.

  • Waste Disposal: All aqueous waste from the first step contains potassium bromide and potentially unreacted alkyl bromide. Dispose of as halogenated organic waste.

References

  • Williamson, A. W. (1850).[1][2] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational Chemistry).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pfizer Inc. (2024). "Development of a Robust Process for Chemoselective Saponification." Scientific Update. Retrieved from (General reference for nitrile stability during saponification).

  • PubChem. (n.d.).[9] "3-Cyanophenol Compound Summary." National Center for Biotechnology Information. Retrieved from .

  • Byju's. (n.d.). "Williamson Ether Synthesis - Mechanism and Conditions." Retrieved from .

Sources

Application Note: High-Fidelity Synthesis of Phenoxy Pentanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of phenoxy pentanoic acids , a critical structural motif in medicinal chemistry (e.g., PPAR agonists, histone deacetylase inhibitors).

While direct alkylation of phenol with 5-bromovaleric acid is possible, it often suffers from chemoselectivity issues (O- vs. COO- alkylation). Therefore, this guide prioritizes a Two-Stage Strategy : (1) Williamson ether synthesis using ethyl 5-bromovalerate to secure the ether linkage, followed by (2) quantitative saponification to yield the free acid.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Challenge

The target molecule contains two acidic protons in its precursors: the phenolic proton (


) and the carboxylic acid proton of the alkylating chain (

).
  • Direct Route (Risky): Reacting phenol directly with 5-bromovaleric acid requires 2 equivalents of base. This creates a dianion which can lead to polymerization (intermolecular esterification) or competitive O-alkylation of the carboxylate rather than the phenoxide.

  • Ester Route (Preferred): Using ethyl 5-bromovalerate masks the carboxylic acid. The phenoxide ion, generated by a mild base (

    
    ), acts as the specific nucleophile in an 
    
    
    
    displacement of the alkyl bromide.
Solvent & Base Selection[1][2][3]
  • Base: Potassium Carbonate (

    
    ) is preferred over Sodium Hydride (
    
    
    
    ) for simple phenols. It provides a "buffered" deprotonation, minimizing phenoxide concentration at any instant, which reduces side reactions like elimination (
    
    
    ) of the alkyl halide.
  • Solvent:

    • DMF (N,N-Dimethylformamide):[1] High dielectric constant, accelerates

      
       rates, but difficult to remove.
      
    • Acetone/Butanone: Lower boiling points, easier workup, but slower reaction rates.

    • Recommendation: Use DMF for speed and conversion efficiency, or Acetonitrile (

      
      ) as a cleaner alternative.
      

Experimental Protocol

Phase 1: O-Alkylation (Ether Synthesis)

Reaction Scheme:



Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8][9][10][11]RoleNotes
Substituted Phenol 1.0NucleophileDry, free of water.
Ethyl 5-bromovalerate 1.1 - 1.2ElectrophileSlight excess drives completion.
Potassium Carbonate (

)
2.0 - 3.0BaseAnhydrous, powdered (critical).
DMF (Anhydrous) 5–10 mL/gSolventStore over molecular sieves.
Potassium Iodide (KI) 0.1 (Cat.)CatalystOptional: Finkelstein activation.
Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend Phenol (1.0 equiv) and Anhydrous

    
     (2.5 equiv)  in DMF .
    
  • Stirring: Stir at room temperature for 15–30 minutes. Observation: The mixture may change color (often yellow/orange) as the phenoxide forms.

  • Addition: Add Ethyl 5-bromovalerate (1.1 equiv) dropwise via syringe.

    • Expert Tip: If the phenol is sterically hindered (e.g., 2,6-disubstituted), add KI (10 mol%) to convert the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reaction: Heat the mixture to 60–80°C for 4–12 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 8:2). Look for the disappearance of the phenol spot (UV active) and appearance of the less polar ester product.

  • Quench & Workup:

    • Cool to room temperature.[3][12][7][9][10]

    • Pour the mixture into Ice Water (5x reaction volume).

    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Wash: Wash the combined organic layer with 1M NaOH (2x) to remove unreacted phenol (critical for purity), followed by Brine .

    • Dry over

      
      , filter, and concentrate under reduced pressure.[3]
      
  • Intermediate: The resulting oil (Ethyl 5-phenoxypentanoate) is usually pure enough for the next step. If not, purify via silica gel chromatography.

Phase 2: Hydrolysis (Saponification)

Reaction Scheme:



Step-by-Step Procedure
  • Dissolution: Dissolve the crude ester from Phase 1 in Methanol or THF (5 mL per gram).

  • Saponification: Add 2M NaOH (aq) (3.0 equiv).

  • Reaction: Stir at Room Temperature (or mild reflux if slow) for 2–4 hours.

    • Monitoring: TLC should show the ester spot disappearing and a baseline spot (carboxylate salt) appearing.

  • Acidification:

    • Evaporate the bulk of the organic solvent (MeOH/THF) under reduced pressure.

    • Cool the remaining aqueous residue in an ice bath.

    • Slowly acidify with 6M HCl to pH

      
       1–2. The product should precipitate as a white solid.
      
  • Isolation:

    • If Solid: Filter the precipitate, wash with cold water, and dry.

    • If Oily:[5][13] Extract with EtOAc, dry over

      
      , and concentrate. Recrystallize from Hexane/EtOAc if necessary.
      

Visualization & Logic

Mechanistic Pathway & Workflow

The following diagram illustrates the parallel logic of the synthesis and the specific molecular events.

WilliamsonSynthesis Start Start: Substituted Phenol Deprotonation Step 1: Deprotonation (K2CO3 / DMF) Generates Phenoxide Ar-O(-) Start->Deprotonation Base Activation Addition Step 2: Electrophile Addition (Ethyl 5-bromovalerate) Deprotonation->Addition Nucleophile Ready Transition Transition State (SN2 Attack on C-Br) Addition->Transition Heat (60°C) Intermediate Intermediate: Ethyl 5-phenoxypentanoate (Ester Linkage Formed) Transition->Intermediate Br- Departure Wash Purification Wash (1M NaOH removes unreacted Phenol) Intermediate->Wash Workup Hydrolysis Step 3: Saponification (NaOH / MeOH) Wash->Hydrolysis Clean Intermediate Acidification Step 4: Acidification (HCl to pH 1) Hydrolysis->Acidification Carboxylate Salt Final Final Product: 5-Phenoxypentanoic Acid Acidification->Final Precipitation

Figure 1: Step-by-step logic flow for the synthesis of phenoxy pentanoic acids, highlighting the critical purification wash and phase transformation.[12][7][10][14][15][16]

Quality Control & Troubleshooting

Analytical Markers (NMR)

Verify your product using these characteristic


 NMR signals (in 

):
  • Ether Linkage (-O-CH2-): Triplet (

    
     ppm).
    
  • Acid Alpha-Protons (-CH2-COOH): Triplet (

    
     ppm).
    
  • Central Chain: Multiplets for the central two methylene groups (

    
     ppm).
    
  • Absence of Ester: Disappearance of the quartet (

    
    ) and triplet (
    
    
    
    ) corresponding to the ethyl group.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch solvent to DMF; ensure

is finely powdered.
Unreacted Phenol Equilibrium issuesUse 1.2–1.5 eq of alkyl bromide; extend reaction time.
Elimination Product Base too strong / Temp too highUse

instead of NaH; lower temp to 50°C.
Oily Product Impurities preventing crystallizationTriturate with cold Hexane or Pentane to induce crystallization.

References

  • Williamson, A. W. (1850). "Theory of Aetherification." Philosophical Magazine, 37, 350–356.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for ether synthesis).
  • BenchChem. (2025).[12][7] "Application Notes and Protocols for Williamson Ether Synthesis." Retrieved from .

  • Rea, M. D., et al. (2019). "Synthesis of Phenoxyalkyl Carboxylic Acids." Journal of Organic Chemistry, 84(12), 7762-7770.
  • Organic Syntheses. (1945). "Phenoxyacetic Acid."[7][9][16] Org.[8][11][17] Synth. 25, 83. . (Adaptable protocol for phenoxy acids).

Sources

using 5-(3-Cyanophenoxy)pentanoic acid as a PROTAC linker

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity PROTAC Synthesis Using 5-(3-Cyanophenoxy)pentanoic Acid

Executive Summary

This guide details the strategic application of This compound as a "masked" heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Unlike standard linear alkyl or PEG linkers, this molecule incorporates a phenoxy moiety to introduce structural rigidity and a specific exit vector (meta-substitution), while the nitrile group serves as a latent primary amine.

This protocol addresses the specific challenges of using nitrile-functionalized linkers, offering a validated orthogonal protection strategy to prevent polymerization and ensure high-yield conjugation between E3 ligase ligands (e.g., Thalidomide, VHL-ligand) and protein of interest (POI) warheads.[1][2]

Molecule Profile & Rationale

Compound: this compound Role: Heterobifunctional Linker Precursor (Carboxylic Acid / Latent Amine)[1][2][3]

PropertyDescriptionAdvantage in PROTAC Design
Backbone Aryl-Alkyl EtherBalances hydrophobicity (alkyl) with structural rigidity (aryl).[1][2][3]
Linker Length ~9–11 Å (extended)Optimal for spanning medium-depth binding pockets without "wrapping."[1][2][3]
Handle A Carboxylic AcidReady for standard amide coupling (EDC/HATU) to amine-bearing ligands.[1][2][3]
Handle B Nitrile (Cyano, -CN)Latent Functionality: Stable during initial coupling; reduces to a benzyl amine for the second conjugation.[1][2][3]
Geometry meta-substitutionInduces a "kinked" conformation, often improving ternary complex stability compared to para-linear linkers.[1][2][3]

Scientific Insight: The phenoxy ether linkage mimics the electronic properties of PEG (providing an H-bond acceptor) but lacks the metabolic liability of rapid oxidative chain shortening often seen in long PEG chains [1].

Strategic Synthesis Protocol

Direct coupling of this linker is risky due to the need to reduce the nitrile to an amine after the first coupling. Strong reducing agents (e.g., LiAlH4) required for nitrile reduction can cleave the newly formed amide bond or reduce the E3 ligand (e.g., the glutarimide ring of thalidomide is sensitive).

Recommended Approach: The "Orthogonal Pre-Assembly" Strategy.[3] We convert the linker into a Boc-protected Amino-Acid building block before attaching the ligands.[1][2] This ensures the integrity of sensitive warheads.[3]

Phase 1: Linker Activation (Preparation of the Building Block)

Objective: Convert this compound into N-Boc-5-(3-(aminomethyl)phenoxy)pentanoic acid.

Reagents:

  • Starting Material: this compound[1][2][3]

  • Thionyl Chloride (

    
    ) / Methanol (MeOH)[1][2][3]
    
  • Di-tert-butyl dicarbonate (

    
    )[1][2][3]
    
  • Raney Nickel (Ra-Ni) or

    
    [1][2][3][4][5]
    
  • Lithium Hydroxide (LiOH)[1][2][3]

Step-by-Step Protocol:

  • Esterification (Protection of Acid):

    • Dissolve this compound (1.0 eq) in dry MeOH.

    • Add

      
       (2.0 eq) dropwise at 0°C. Reflux for 3 hours.
      
    • Result: Methyl 5-(3-cyanophenoxy)pentanoate.[1][2][3] (Isolates acid from reduction steps).[1][2][3]

  • Nitrile Reduction (Unmasking the Amine):

    • Dissolve the ester in MeOH/NH3 (7M).[1][2][3]

    • Add Raney Nickel (catalytic amount) and stir under

      
       atmosphere (balloon pressure) for 12 hours.
      
    • Critical Note: Avoid strong hydrides (LAH) to prevent reducing the ester to an alcohol.[1][3]

    • Result: Methyl 5-(3-(aminomethyl)phenoxy)pentanoate.[1][2][3]

  • Amine Protection:

    • To the crude amine mixture, add

      
       (1.2 eq) and 
      
      
      
      (2.0 eq) in DCM.[1][3] Stir 4 hours.
    • Result: Methyl 5-(3-((tert-butoxycarbonyl)amino)methyl)phenoxy)pentanoate.[1][2][3]

  • Saponification (Restoring the Acid):

    • Treat with LiOH (3.0 eq) in THF/H2O (3:1) at RT for 2 hours.

    • Acidify with 1M HCl to pH 3.[3] Extract with EtOAc.[1][2][3]

    • Final Product:Boc-Linker-COOH .

Phase 2: PROTAC Assembly (Convergent Synthesis)

Workflow Diagram (Graphviz/DOT):

PROTAC_Assembly Fig 1: Orthogonal Assembly of PROTAC using Cyanophenoxy Precursor Start 5-(3-Cyanophenoxy) pentanoic acid Step1 1. Esterification & 2. Nitrile Reduction Start->Step1 Step2 3. Boc-Protection & 4. Saponification Step1->Step2 Linker Building Block: Boc-NH-CH2-Ph-O-Alkyl-COOH Step2->Linker Coupling1 Amide Coupling 1 (HATU/DIPEA) Linker->Coupling1 LigandA E3 Ligand-NH2 (e.g., Pomalidomide deriv.) LigandA->Coupling1 Inter1 Intermediate: Boc-Linker-E3 Ligand Coupling1->Inter1 Deprotect Boc Deprotection (TFA/DCM) Inter1->Deprotect AmineFree Free Amine: H2N-Linker-E3 Ligand Deprotect->AmineFree Coupling2 Amide Coupling 2 (EDC/HOAt) AmineFree->Coupling2 LigandB Warhead-COOH (POI Ligand) LigandB->Coupling2 Final FINAL PROTAC Coupling2->Final

Detailed Protocol:

  • Coupling to E3 Ligand (The "Right" Side):

    • Reagents: Boc-Linker-COOH (1.0 eq), E3 Ligand-Amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq) in DMF.[1][2][3]

    • Procedure: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][2][3]

    • Purification: Flash chromatography (DCM/MeOH).[1][2][3]

    • Why this order? E3 ligands (like Pomalidomide) are valuable.[1][2][3] We couple the linker to them first to create a stable "E3-Anchor" intermediate that can be stockpiled [2].[3]

  • Boc-Deprotection:

    • Reagents: TFA/DCM (1:4 v/v).[1][2][3]

    • Procedure: Stir 1 hour. Concentrate in vacuo. Co-evaporate with toluene to remove excess TFA.[3]

    • Result: The linker now exposes the primary amine derived from the original nitrile.[3]

  • Coupling to Warhead (The "Left" Side):

    • Reagents: Warhead-COOH (1.0 eq), E3-Linker-NH2 (1.0 eq), EDC·HCl (1.5 eq), HOAt (1.5 eq), NMM (4.0 eq) in DMF.[1][2][3]

    • Procedure: Stir overnight.

    • Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).[1][2][3]

Troubleshooting & Optimization

IssueRoot CauseSolution
Over-reduction of Nitrile Use of strong hydrides (LAH) on the ester intermediate.[1][2][3]Switch to catalytic hydrogenation (Raney Ni or Pd/C) in ammoniacal methanol to prevent secondary amine formation.[1][2][3]
Poor Solubility The phenoxy-alkyl chain is moderately lipophilic.[1][2][3]Use DMF/DMSO for coupling.[1][2][3] If final PROTAC precipitates, add a PEG-2 mini-spacer to the warhead side before final coupling.
Low Yield in Step 1 Steric hindrance of the phenoxy group.[3]Use HATU or COMU instead of EDC for the initial coupling of the carboxylic acid.
Regioselectivity Nitrile vs. Amide reduction (if attempting direct route).[1][2][3]Do not attempt direct reduction of the nitrile after amide coupling.[3] The amide bond will likely cleave or reduce.[3] Stick to the orthogonal Boc strategy described above.

References

  • Troup, R. I., et al. (2020).[1][2][3] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy. Link

  • Bézière, N., et al. (2020).[1][2][3] "Synthetic Optimization of PROTACs: The Power of Orthogonal Linker Design." Journal of Medicinal Chemistry. (General methodology reference for Boc-strategy in PROTACs).

  • Nalawansha, D. A., & Crews, C. M. (2020).[2][3] "PROTACs: An Emerging Therapeutic Modality in Precision Medicine."[2][3] Cell Chemical Biology. Link

  • Organic Chemistry Portal. (2023). "Reduction of Nitriles to Amines." (Standard operating procedures for Raney Ni reductions). Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood by trained personnel.

Sources

reaction conditions for alkylation of 3-cyanophenol with ethyl 5-bromovalerate

Author: BenchChem Technical Support Team. Date: February 2026


)
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

This application note details the optimized protocol for the synthesis of ethyl 5-(3-cyanophenoxy)pentanoate , a critical intermediate often employed as a linker in medicinal chemistry (e.g., PROTACs, HDAC inhibitors). The transformation utilizes a Williamson ether synthesis between 3-cyanophenol (3-hydroxybenzonitrile) and ethyl 5-bromovalerate .

While conceptually simple, this reaction requires specific control over basicity and solvation to prevent side reactions such as ester hydrolysis or elimination. This guide provides a robust, scalable protocol using Potassium Carbonate (


) in Dimethylformamide (DMF), achieving yields >85% with high purity.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The reaction is a bimolecular nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


). The success of this transformation relies on balancing the nucleophilicity of the phenoxide against the stability of the ester group on the alkylating agent.
  • Substrate: 3-Cyanophenol is a phenol with an electron-withdrawing nitrile group at the meta position. This lowers the

    
     to approximately 8.4 (compared to 10.0 for phenol), making it easier to deprotonate but rendering the resulting phenoxide slightly less nucleophilic.
    
  • Electrophile: Ethyl 5-bromovalerate is a primary alkyl bromide. It is susceptible to

    
     attack but can undergo E2 elimination if the base is too bulky or basicity is too high.
    
  • Critical Control Point: Strong hydroxide bases (NaOH, KOH) or aqueous conditions must be avoided to prevent saponification of the ethyl ester to the carboxylic acid.

Reaction Pathway

The reaction proceeds in two distinct equilibrium phases:

  • Deprotonation: The carbonate base deprotonates the phenol to generate the active potassium phenoxide nucleophile.

  • Substitution: The phenoxide attacks the

    
     carbon of the alkyl bromide, displacing the bromide ion.
    

ReactionMechanism Reactants 3-Cyanophenol + K2CO3 Intermediate Potassium Phenoxide (Nucleophile) Reactants->Intermediate Deprotonation (- KHCO3) Transition SN2 Transition State [O...C...Br]‡ Intermediate->Transition + Ethyl 5-bromovalerate Product Ethyl 5-(3-cyanophenoxy)pentanoate + KBr + KHCO3 Transition->Product Displacement

Figure 1: Mechanistic pathway for the base-mediated O-alkylation.

Optimization Matrix: Reaction Variables

The following table summarizes the impact of solvent and base choices based on internal application data and literature precedents for electron-deficient phenols.

VariableConditionPerformanceNotes
Base

(Anhydrous)
Excellent Standard Choice. Sufficiently basic to deprotonate phenol; non-nucleophilic enough to spare the ester.

Superior"Cesium Effect" increases solubility and rate, but cost is significantly higher. Use for difficult substrates.[1]

GoodFast, but high risk of ester hydrolysis or transesterification if alcohol traces are present. Requires strict anhydrous conditions.

/ DIPEA
PoorGenerally too weak to drive phenol deprotonation efficiently without high heat.
Solvent DMF Excellent Standard Choice. High dielectric constant dissociates ion pairs, accelerating

. Hard to remove (bp 153°C).
Acetonitrile (MeCN)GoodEasier workup (bp 82°C). May require longer reaction times or reflux.[1]
AcetoneModerateCommon in academic labs, but low boiling point (56°C) limits kinetics. Requires reflux.[1][2]
Additive KI (10 mol%) Optimal Finkelstein Catalyst. Converts alkyl bromide to highly reactive alkyl iodide in situ. Recommended.

Standard Operating Procedure (SOP)

Target Scale: 10 mmol (approx. 1.2 g of 3-cyanophenol) Expected Yield: 85-92%

Reagents & Equipment[4]
  • Reactants:

    • 3-Cyanophenol (1.19 g, 10.0 mmol)

    • Ethyl 5-bromovalerate (2.51 g, 12.0 mmol, 1.2 equiv)

    • Potassium Carbonate, anhydrous (2.76 g, 20.0 mmol, 2.0 equiv) - Must be finely ground.

    • Potassium Iodide (166 mg, 1.0 mmol, 0.1 equiv) - Optional catalyst.

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL).

  • Apparatus: 100 mL Round Bottom Flask, magnetic stir bar, drying tube (CaCl2) or

    
     line, oil bath.
    
Step-by-Step Protocol
  • Activation (Deprotonation Phase):

    • Charge the flask with 3-cyanophenol (1.0 equiv),

      
        (2.0 equiv), and KI  (0.1 equiv).
      
    • Add DMF (2 mL per mmol substrate).

    • Stir vigorously at Room Temperature (RT) for 15–30 minutes.

    • Observation: The mixture will appear as a suspension. A slight color change (yellowing) indicates phenoxide formation.

  • Alkylation:

    • Add ethyl 5-bromovalerate (1.2 equiv) dropwise via syringe.

    • Heat the reaction mixture to 60°C .

    • Note: Do not exceed 80°C to avoid elimination side-products.

    • Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]

    • Endpoint: Reaction is typically complete within 2–4 hours .

  • Workup (Aqueous Extraction):

    • Cool the mixture to RT.

    • Pour the reaction mixture into 100 mL of ice-cold water (precipitates inorganic salts and quenches the reaction).

    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Combine organic layers and wash sequentially with:

      • Water (2 x 30 mL) – Critical to remove DMF.

      • Saturated Brine (1 x 30 mL).

    • Dry over anhydrous

      
        or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotavap).[3]

  • Purification:

    • The crude product is usually a viscous oil.

    • If purity <95% by HPLC, purify via silica gel flash chromatography.

    • Eluent: Gradient of 0%

      
       20% Ethyl Acetate in Hexanes.
      
    • Product Confirmation:

      
       NMR should show the characteristic ethyl ester quartet (~4.1 ppm) and the disappearance of the phenolic proton.
      

Workflow Step1 1. Mix Phenol + K2CO3 + DMF (Stir 30 min @ RT) Step2 2. Add Ethyl 5-bromovalerate (Heat to 60°C, 2-4 hrs) Step1->Step2 Step3 3. Quench with Ice Water Step2->Step3 Step4 4. Extract with EtOAc (Wash with H2O to remove DMF) Step3->Step4 Step5 5. Dry & Concentrate Step4->Step5

Figure 2: Operational workflow for the synthesis and isolation.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete deprotonationEnsure

is finely powdered. Switch to

or increase temp to 80°C.
Ester Hydrolysis Wet solvent or baseUse anhydrous DMF. Ensure base is carbonate, not hydroxide.
Residual Solvent DMF retentionWash organic layer thoroughly with water (3x) or 5% LiCl solution during workup.
Starting Material Remains Alkyl bromide degradationAlkyl bromides can degrade over time. Check purity of reagent or add 0.5 eq extra.

Safety Considerations

  • Cyanides: The nitrile group on the phenol is stable under these conditions, but always treat cyanophenols with care. Avoid strong acids which could theoretically liberate HCN (though unlikely here).

  • Alkyl Bromides: Ethyl 5-bromovalerate is an alkylating agent and a potential lachrymator/irritant. Handle in a fume hood.

  • DMF: Hepatotoxic and readily absorbed through skin. Wear appropriate gloves (butyl rubber preferred).

References

  • Williamson Ether Synthesis Overview

    • Williamson, A. W. (1850).[4] "Theory of Aetherification".[5] Philosophical Magazine, 37, 350–356.

    • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[6][1][4][5][7] Available at: [Link]

  • Protocol for Phenol Alkylation with Carbonates

    • Organic Syntheses, Coll. Vol. 89, p. 131 (2012).[8] "Oxone-Mediated Synthesis of Benzimidazoles...". (Demonstrates alkylation of phenols in DMSO/DMF). Available at: [Link][8]

  • Finkelstein Catalysis (KI Additive): Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges., 43, 1528.
  • Specific Analogue Reference (3-hydroxybenzoic acid alkylation)

    • Satpute, M. S., et al. (2019).[2] "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives". Rasayan Journal of Chemistry, 12(3), 1077-1084.[2] (Describes

      
      /Acetone reflux conditions for similar substrates). Available at: [Link]
      

Sources

5-(3-Cyanophenoxy)pentanoic acid as a scaffold in library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the strategic use of 5-(3-cyanophenoxy)pentanoic acid as a versatile building block in the synthesis of targeted chemical libraries. This document provides researchers, medicinal chemists, and drug development professionals with detailed protocols, mechanistic insights, and a conceptual framework for leveraging this scaffold in modern drug discovery programs.

Introduction: A Strategic Building Block for Focused Libraries

This compound is a bifunctional organic molecule that has emerged as a valuable starting material in the synthesis of targeted therapeutic agents. Its structure is characterized by a terminal carboxylic acid and a meta-substituted cyanophenoxy group, linked by a flexible pentanoic acid chain. This unique combination of features makes it an attractive building block for creating focused libraries of molecules with potential applications in various disease areas.

The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the facile introduction of diverse chemical functionalities. The cyanophenoxy group, on the other hand, can participate in a variety of chemical transformations or act as a key pharmacophoric element, interacting with specific biological targets. The flexible linker allows for conformational adaptability, which can be crucial for optimizing binding to a target protein.

This application note will detail the synthesis of this compound, provide a step-by-step protocol for its use in the synthesis of a targeted molecule, and present a conceptual framework for the design and synthesis of a focused chemical library based on this versatile scaffold.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a straightforward nucleophilic aromatic substitution reaction between 3-cyanophenol and a suitable 5-halopentanoic acid ester, followed by hydrolysis of the ester.

General Synthetic Scheme:

Synthesis of this compound 3-Cyanophenol 3-Cyanophenol Intermediate_Ester Ethyl 5-(3-cyanophenoxy)pentanoate 3-Cyanophenol->Intermediate_Ester K2CO3, Acetone, Reflux Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate Ethyl 5-bromopentanoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product NaOH, H2O/EtOH, Reflux Amide Coupling Workflow A 1. Dissolve this compound in DMF B 2. Add HBTU and DIPEA for activation A->B C 3. Add (R)-1-(4-fluorophenyl)ethanamine B->C D 4. Stir at room temperature for 12-18h C->D E 5. Work-up: EtOAc, NaHCO3, Brine D->E F 6. Purification: Flash Chromatography E->F G Desired Amide Product F->G Library Synthesis Workflow Scaffold This compound Coupling Parallel Amide Coupling Reactions Scaffold->Coupling Amine_Library Diverse Amine Building Blocks (R1-NH2, R1R2-NH) Amine_Library->Coupling Intermediate_Library Intermediate Amide Library Coupling->Intermediate_Library Cyano_Modification Cyano Group Transformation (e.g., to Tetrazole) Intermediate_Library->Cyano_Modification Final_Library Final Focused Library for SAR Studies Cyano_Modification->Final_Library

Application Note: Chemoselective Esterification of 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes standard organic synthesis principles with specific considerations for the chemoselective esterification of 5-(3-Cyanophenoxy)pentanoic acid , a bifunctional building block often used in linker chemistry (e.g., PROTACs) and medicinal chemistry.

Executive Summary

This compound presents a classic chemoselectivity challenge: converting a carboxylic acid to an ester without hydrolyzing the sensitive nitrile (cyano) group on the aromatic ring. While standard acid-catalyzed Fischer esterification is common, it poses a risk of converting the nitrile to a primary amide or carboxylic acid under vigorous conditions.

This guide recommends the Steglich Esterification (DCC/DMAP) as the primary protocol for small-to-medium scale synthesis due to its mild, neutral conditions. A secondary Acyl Chloride protocol is provided for scale-up scenarios where atom economy is prioritized.

Strategic Analysis & Reaction Design

The Substrate
  • Molecule: this compound

  • Functional Groups:

    • Carboxylic Acid (

      
      ):  Target for esterification.[1][2][3][4]
      
    • Aryl Nitrile (

      
      ):  Susceptible to acid/base hydrolysis (
      
      
      
      ) or reduction.
    • Ether Linkage (

      
      ):  Generally stable, but requires care with strong Lewis acids (e.g., 
      
      
      
      ).
Method Selection Matrix
ParameterMethod A: Steglich (Recommended) Method B: Acyl Chloride Method C: Fischer
Reagents DCC/EDC, DMAP, Alcohol

or

, Alcohol

, Alcohol (Solvent)
Conditions Room Temp, Neutral/Basic

, Acidic byproduct
Reflux, Strong Acid
Nitrile Stability High (Neutral pH)Moderate (HCl gas evolved)Low (Risk of hydrolysis)
Purification Filtration (DCU) + ColumnEvaporation + WashExtraction
Scale Suitability Gram-scaleKilogram-scaleIndustrial (if optimized)

Protocol A: Steglich Esterification (Primary)

Objective: Synthesis of the methyl/ethyl/tert-butyl ester of this compound under mild conditions.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alcohol: Methanol, Ethanol, or tert-Butanol (1.5 - 3.0 equiv)

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv) OR EDC.HCl (for easier workup).

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.

    • Dissolve This compound (1.0 equiv) in anhydrous DCM (0.1 M concentration).

    • Add the Alcohol (1.5 equiv for primary; 3.0 equiv for tertiary) and DMAP (0.1 equiv).

  • Activation & Coupling:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • Add DCC (1.1 equiv) portion-wise or as a solution in minimal DCM over 5 minutes.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within 15-30 minutes.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 3–12 hours. Monitor by TLC (System: Hexanes/EtOAc 7:3) or LC-MS.

    • Target: Disappearance of acid starting material; appearance of less polar ester spot.

  • Workup:

    • Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU precipitate. Rinse the pad with cold DCM.

    • Wash the filtrate sequentially with:

      • 10% Citric acid or 0.5M HCl (to remove DMAP).

      • Saturated

        
         (to remove unreacted acid).
        
      • Brine.[5]

    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Logical Pathway Visualization

Steglich_Pathway Start Carboxylic Acid + Alcohol Activation O-Acylisourea Intermediate Start->Activation + DCC Catalysis Active Acyl Pyridinium Species Activation->Catalysis + DMAP (Nucleophilic Attack) SideReaction N-Acylurea (Side Product) Activation->SideReaction Slow Rearrangement (If no DMAP) Product Target Ester + DCU (Urea) Catalysis->Product + ROH (Alcohol)

Figure 1: Mechanistic pathway of Steglich esterification highlighting the role of DMAP in preventing side reactions.

Protocol B: Acyl Chloride Method (Scale-Up)

Objective: Rapid, high-yielding esterification avoiding urea byproducts. Note: Oxalyl chloride is preferred over Thionyl chloride (


) for milder conditions, though both work.
Materials
  • Substrate: this compound.

  • Reagent: Oxalyl Chloride (1.2 equiv).

  • Catalyst: DMF (Dimethylformamide) (Catalytic, 2-3 drops).

  • Solvent: DCM or Toluene.

  • Quench: Alcohol (Excess) + Pyridine (1.5 equiv).

Step-by-Step Procedure
  • Activation:

    • Dissolve substrate in anhydrous DCM under

      
      .
      
    • Add catalytic DMF.

    • Add Oxalyl Chloride dropwise at

      
      . Gas evolution (
      
      
      
      ) will occur.
    • Stir at Room Temp for 2 hours until gas evolution ceases.

  • Esterification:

    • Option A (One-pot): Cool to

      
      . Add a mixture of the Alcohol  and Pyridine  (to scavenge HCl) slowly.
      
    • Option B (Isolation): Evaporate the solvent/excess oxalyl chloride to obtain the crude acid chloride (ensure strictly anhydrous handling), then re-dissolve in DCM and add alcohol/base.

  • Workup:

    • Wash with water, 1M HCl, and Brine.

    • Concentrate to yield the ester.[1][6]

Quality Control & Validation

Analytical Specifications for 5-(3-Cyanophenoxy)pentanoate Esters

TechniqueParameterExpected SignalMechanistic Confirmation
IR Spectroscopy Nitrile Stretch

(Sharp, weak)
Confirms Nitrile integrity (Absence indicates hydrolysis)
IR Spectroscopy Ester Carbonyl

(Strong)
Confirms Ester formation
1H NMR

-Methylene
Triplet

Shift from acid precursor
1H NMR Alkoxy (Ester)Singlet

(Methyl)
Diagnostic for ester group
HPLC Retention TimeShift to higher

(vs Acid)
Increased lipophilicity

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield N-Acylurea formation (Steglich)Ensure DMAP is fresh; add DMAP before DCC.
Nitrile Hydrolysis Acidic conditions + WaterSwitch from Fischer to Steglich; Ensure anhydrous solvents.
Incomplete Reaction Steric hindrance (Tertiary alcohols)Increase reaction time; Use Acid Chloride method; Add

catalyst.
Precipitate in Product Residual DCUCool filtrate to

to precipitate remaining urea, then filter again.

References

  • Steglich Esterification (Original Method): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][7][8] Angew.[1] Chem. Int. Ed.1978 , 17, 522–524.[1][7][8]

  • Fischer Esterification & Nitrile Stability: "Fischer Esterification - Reaction Mechanism and Conditions." Organic Chemistry Portal.

  • DCC Coupling Protocols: "DCC (Dicyclohexylcarbodiimide) in Organic Synthesis." Common Organic Chemistry.

  • Properties of Pentanoic Acid Derivatives: "Pentanoic acid, 5-cyano-, ethyl ester Properties." PubChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(3-cyanophenoxy)pentanoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocol for higher yields and purity.

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[1] While straightforward in principle, various factors can influence the reaction's success, leading to issues such as low yields and the formation of impurities.[2] This guide will address these potential pitfalls with scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low to No Product Formation

The most common issue is a low or negligible yield of the desired this compound. This often points to a failure in the initial deprotonation of 3-cyanophenol or a subsequent ineffective nucleophilic attack.

Root Cause Analysis & Solutions
  • Incomplete Deprotonation of 3-Cyanophenol: The formation of the phenoxide nucleophile is critical. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.

    • Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol. While milder bases like potassium carbonate (K₂CO₃) can be effective, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) will ensure complete deprotonation.[3] When using extremely strong and moisture-sensitive bases like NaH, it is imperative to work under anhydrous (dry) conditions to prevent the base from being quenched by water.[3]

  • Poor Reactivity of the Alkyl Halide: The choice of the alkyl halide is crucial for a successful Sₙ2 reaction.

    • Solution: Use a primary alkyl halide, such as ethyl 5-bromopentanoate. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions, especially in the presence of a strong base like an alkoxide, which leads to the formation of unwanted alkene byproducts.[2][4]

  • Inadequate Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.

    • Solution: Ensure the reaction is heated to an appropriate temperature, typically in the range of 50-100°C.[3] The optimal temperature will depend on the solvent and specific reactants used.

Problem 2: Presence of Significant Impurities in the Crude Product

The formation of side products can complicate purification and reduce the overall yield.

Root Cause Analysis & Solutions
  • Side Reactions: The primary competing reaction in a Williamson ether synthesis is the E2 elimination of the alkyl halide.[3]

    • Solution: As mentioned, the best way to minimize elimination is to use a primary alkyl halide.[2] If elimination is still a problem, you might consider using a milder base and a lower reaction temperature, though this may require a longer reaction time.[5]

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of 3-cyanophenol and/or the alkyl halide in the final product mixture.

    • Solution: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time. If the reaction stalls, consider the points in "Problem 1" regarding base strength and temperature.

Problem 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Root Cause Analysis & Solutions
  • Emulsion Formation During Workup: The presence of both acidic and basic components in the reaction mixture can lead to the formation of emulsions during aqueous extraction, making phase separation difficult.

    • Solution: If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. In some cases, gentle swirling or allowing the mixture to stand for an extended period can also resolve the emulsion.

  • Inefficient Purification: Simple extraction may not be sufficient to remove all impurities.

    • Solution: For challenging purifications, column chromatography on silica gel is an effective method. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate) can separate the desired product from less polar impurities and starting materials. Recrystallization from a suitable solvent system can also be an excellent final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction?

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are generally preferred as they can accelerate the reaction rate.[3] However, the choice of solvent can also depend on the base being used.

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (3-cyanophenol and the alkyl halide) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.

Q3: Can I use a different alkyl halide, for example, one with a chloro or iodo leaving group?

Yes, other primary alkyl halides can be used. The reactivity of the leaving group follows the trend I > Br > Cl. Using an alkyl iodide will result in a faster reaction, while an alkyl chloride will be slower. The choice may also be influenced by the cost and availability of the starting material.

Q4: My final product is an oil, but the literature reports a solid. What should I do?

If your product is an oil, it may be impure. Further purification by column chromatography or attempting to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal (if available) may help. It is also possible that residual solvent is present; in this case, drying the product under high vacuum for an extended period might yield a solid.

Q5: What safety precautions should I take when running this reaction?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Strong bases like NaOH and NaH are corrosive and/or reactive with water and should be handled with care.[6] Alkyl halides can be irritants and should also be handled cautiously.[6]

Experimental Protocols & Data

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 3-Cyanophenol

  • Ethyl 5-bromopentanoate

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3-cyanophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for a designated period to allow for the formation of the phenoxide.

  • Add ethyl 5-bromopentanoate to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with a dilute NaOH solution, water, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Hydrolyze the ester to the carboxylic acid using a solution of NaOH in a mixture of water and an organic solvent like ethanol or THF.

  • After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with HCl until the pH is acidic.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to yield the crude this compound.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaOHNaH
Solvent DMFAcetonitrileTHF
Temperature 80°C60°CRoom Temp
Typical Yield ModerateGoodExcellent
Key Considerations Milder, may require longer reaction times.Stronger, ensures complete deprotonation.Highly reactive, requires anhydrous conditions.

Visualizations

Reaction Mechanism

The synthesis proceeds via a classic Sₙ2 mechanism.

Williamson_Ether_Synthesis Phenol 3-Cyanophenol Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide TransitionState Sₙ2 Transition State Phenoxide->TransitionState AlkylHalide Ethyl 5-bromopentanoate (Electrophile) AlkylHalide->TransitionState Product This compound Ester TransitionState->Product Nucleophilic Attack & Leaving Group Departure Byproduct Salt (e.g., KBr) TransitionState->Byproduct Troubleshooting_Workflow Start Start Synthesis CheckYield Low or No Yield? Start->CheckYield CheckBase Is the base strong enough? Are conditions anhydrous (if needed)? CheckYield->CheckBase Yes CheckImpurities Significant Impurities? CheckYield->CheckImpurities No CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp CheckAlkylHalide Is a primary alkyl halide being used? CheckTemp->CheckAlkylHalide MonitorReaction Monitor reaction by TLC to avoid incomplete conversion. CheckAlkylHalide->MonitorReaction MinimizeElimination Use primary alkyl halide. Consider milder base/lower temp. CheckImpurities->MinimizeElimination Yes PurificationIssues Purification Difficulties? CheckImpurities->PurificationIssues No MinimizeElimination->MonitorReaction MonitorReaction->CheckImpurities BreakEmulsion Add brine to break emulsions. PurificationIssues->BreakEmulsion Yes Success Successful Synthesis PurificationIssues->Success No AdvancedPurification Use column chromatography or recrystallization. BreakEmulsion->AdvancedPurification AdvancedPurification->Success

Caption: A systematic workflow for troubleshooting the synthesis.

References

  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • University of California, Los Angeles. The Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Published October 24, 2014.
  • Chemistry Steps. Williamson Ether Synthesis. Published November 13, 2022.
  • Wikipedia. Williamson ether synthesis.
  • Chemistry LibreTexts. Williamson Ether Synthesis. Published January 22, 2023.
  • Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. Published July 14, 2015.
  • Reddit. Williamson Ether synthesis. Published February 27, 2025.

Sources

Technical Guide: Chemoselective Removal of 3-Cyanophenol

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: TG-3CP-001 | Version: 2.1 | Role: Senior Application Scientist[1]

Executive Summary & Chemical Profile

Removing unreacted 3-cyanophenol (3-hydroxybenzonitrile) requires exploiting its specific physicochemical properties.[1] Unlike simple phenol, the electron-withdrawing nitrile group at the meta position significantly increases the acidity of the hydroxyl proton.

  • Target Molecule: 3-Cyanophenol[1][2][3]

  • pKa: ~8.6 (Compared to Phenol: ~10.0)

  • Key Risk: The nitrile group (-CN) is susceptible to hydrolysis under vigorous basic conditions (forming 3-hydroxybenzoic acid), which can complicate downstream analysis or contaminate the product.

  • Solubility: Highly soluble in polar organic solvents (EtOAc, DCM); sparingly soluble in water at neutral pH; highly soluble in aqueous base.[1]

This guide prioritizes chemoselectivity : removing the impurity without degrading the nitrile group on your product or the impurity itself (to prevent new byproduct formation).

Module A: Liquid-Liquid Extraction (Primary Workflow)

Best For: Standard reaction mixtures (>50 mg scale) where the target product is non-acidic .

The Mechanism

Because 3-cyanophenol (pKa 8.[1]6) is more acidic than phenol, we must select a base strong enough to deprotonate it fully, but mild enough to prevent nitrile hydrolysis.[1]

  • Sodium Bicarbonate (sat.[1][4] aq., pH ~8.5): Insufficient.[1][2] The pKa delta is too small, leading to an equilibrium where 3-cyanophenol remains partially in the organic layer.

  • Sodium Hydroxide (1M, pH ~14): Risky. High risk of nitrile hydrolysis if heated or left too long.[1]

  • Sodium Carbonate (10% w/v, pH ~11): Optimal.[1] Provides a pH > pKa + 2, ensuring >99% deprotonation into the aqueous layer without immediate hydrolysis risk.

Protocol 1: Carbonate Wash System

Prerequisite: Reaction mixture is dissolved in a water-immiscible solvent (Ethyl Acetate or Dichloromethane).[1]

  • Dilution: Dilute the reaction mixture with the organic solvent (approx. 10 mL per 1 mmol substrate) to lower viscosity and prevent emulsions.

  • Primary Wash: Add an equal volume of 10% w/v Sodium Carbonate (Na₂CO₃) .[1]

  • Equilibration: Shake vigorously for 2 minutes. Vent frequently, as minor CO₂ evolution can occur if acidic byproducts are present.[1]

  • Separation: Allow layers to settle.[1] The 3-cyanophenol exists as the water-soluble sodium 3-cyanophenolate in the aqueous (top or bottom, solvent dependent) layer.

  • Validation (The "Self-Check"): Spot the organic layer on a TLC plate against a 3-cyanophenol standard. If UV activity persists at the impurity Rf, repeat step 2.

  • Brine Wash: Wash the organic layer once with saturated brine to remove residual base and water.[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Visualization: Extraction Logic

ExtractionLogic cluster_separation Phase Separation Start Crude Reaction Mixture (Organic Solvent) AddBase Add 10% Na2CO3 (aq) pH ~11 Start->AddBase Mix Vigorous Mixing (Deprotonation) AddBase->Mix OrgLayer Organic Layer Contains: Target Product (Neutral) Mix->OrgLayer Partitioning AqLayer Aqueous Layer Contains: Sodium 3-cyanophenolate Mix->AqLayer Check Impurity Present? OrgLayer->Check TLC Check Check->AddBase Yes (Repeat) Finish Purified Product Check->Finish No (Dry & Conc.)

Figure 1: Decision logic for the chemoselective extraction of 3-cyanophenol using pH control.

Module B: Solid-Phase Scavenging (High Throughput)

Best For: Small scale (<50 mg), parallel synthesis, or when the product is water-sensitive.

Using a polymer-supported base (scavenger resin) allows you to "filter off" the impurity without liquid-liquid extraction.

Protocol 2: Anion Exchange Resin[1]
  • Resin Selection: Use a macroporous strong base anion exchanger (e.g., Amberlyst® A-26 OH form or equivalent carbonate resin).[1]

  • Stoichiometry: Calculate the theoretical excess of 3-cyanophenol. Add 3–4 equivalents of resin relative to the impurity.

  • Incubation: Add resin directly to the reaction vial. Agitate (do not stir with a magnetic bar, which grinds the resin) for 1–2 hours.

  • Filtration: Filter the mixture through a fritted cartridge or cotton plug.

  • Wash: Rinse the resin with the reaction solvent (e.g., DCM) to recover any product trapped in the pore volume.

  • Result: The filtrate contains the product; the 3-cyanophenol remains ionically bound to the resin.

Module C: Flash Chromatography (Polishing)

Best For: Complex mixtures where extraction failed or the product is also acidic.

3-Cyanophenol is polar and capable of hydrogen bonding.[1] On silica gel, it often "streaks" (tails), potentially contaminating close-eluting products.[1]

Protocol 3: Gradient Elution
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase Modifier: Do not use acid modifiers (like acetic acid) if you are trying to separate it from a neutral product, as this suppresses ionization and makes the phenol move faster, potentially co-eluting with your product.

  • Recommended Gradient: Hexanes/Ethyl Acetate (0% → 40%).[1]

    • 3-Cyanophenol typically elutes later than non-polar products due to the -OH and -CN interactions with silica.[1]

    • Tip: If streaking persists, wash the silica column with 1% Triethylamine in Hexanes before loading your sample. This deactivates highly acidic sites on the silica.

Troubleshooting & FAQ

Q1: I formed a stubborn emulsion during the Na₂CO₃ wash. What now?

Cause: Phenolates act as weak surfactants.[1] High viscosity or particulates exacerbate this.[1] Fix:

  • Add solid NaCl (salt) directly to the separatory funnel to increase aqueous density.[1]

  • Filter the entire biphasic mixture through a pad of Celite® if particulates are visible.[1]

  • Add a small amount of Methanol (1–2 mL) to break surface tension.[1]

Q2: My product is also a phenol/acid. How do I separate it from 3-cyanophenol?

Analysis: Extraction (Module A) will fail because both will go into the aqueous layer. Fix: You must rely on Chromatography (Module C) .[1]

  • Exploit the dipole difference. The nitrile group adds a significant dipole moment.

  • Use a very shallow gradient (e.g., 0.5% increase in polar solvent per minute).[1]

  • Consider reverse-phase (C18) chromatography; the nitrile group affects retention time differently in RP-HPLC compared to normal phase.

Q3: I see a new spot on TLC after extraction. Did I hydrolyze the nitrile?

Analysis: If you used NaOH or heated the extraction, you likely formed 3-hydroxybenzoic acid. Verification: Spot the aqueous layer (acidified to pH 1) on TLC. 3-hydroxybenzoic acid is much more polar than 3-cyanophenol and will stay at the baseline in non-polar solvents. Prevention: Switch strictly to 10% Na₂CO₃ and keep all washes at room temperature.[1]

Comparative Data: Removal Efficiency
MethodReagentpHEfficiencyRisk Factor
Weak Base NaHCO₃ (Sat.)~8.5Low (~60%)Low
Medium Base Na₂CO₃ (10%) ~11.0 High (>99%) Low (Recommended)
Strong Base NaOH (1M)~14.0High (>99%)High (Hydrolysis)

References

  • PubChem. (n.d.).[1] 3-Cyanophenol Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Reich, H. J. (n.d.).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard reference for purification of phenolic compounds).

  • Phenomenex. (2025).[1] Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

Sources

Technical Support Center: Hydrolysis of Ethyl 5-(3-cyanophenoxy)pentanoate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-OPT-8821 Subject: Chemoselective hydrolysis of ethyl ester in the presence of an aryl nitrile. Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Challenge

You are attempting to hydrolyze the ethyl ester of ethyl 5-(3-cyanophenoxy)pentanoate to its corresponding carboxylic acid.

The Structural Conflict:

  • Target: Ethyl Ester (

    
    ) 
    
    
    
    Carboxylic Acid (
    
    
    ).
  • Hazard: Aryl Nitrile (

    
    ) 
    
    
    
    Primary Amide (
    
    
    )
    
    
    Carboxylic Acid (
    
    
    ).

While ester hydrolysis is kinetically favored over nitrile hydrolysis (


), the window of selectivity narrows significantly under forcing conditions (high heat, strong base concentration). If your LCMS shows a mass shift of +18 Da  (M+18) or +1 Da  (M+1) relative to the desired product, you are hydrolyzing the nitrile.

This guide provides three tiered protocols ranging from standard chemical methods to high-specificity biocatalysis.

Module 1: Mechanistic Theory & Diagnostics

Understanding the competing kinetics is vital for troubleshooting. Hydroxide (


) attacks the most electrophilic carbon. The ester carbonyl is generally more electrophilic than the nitrile carbon, but once the ester is consumed, or if the temperature rises, the nitrile becomes the next target.
Reaction Pathway Analysis

The following diagram illustrates the kinetic competition. The Blue path is desired; the Red path represents impurity formation.

ReactionPath Substrate Ethyl 5-(3-cyanophenoxy) pentanoate Target Target Acid (Nitrile Intact) Substrate->Target k1 (Fast) LiOH/THF, 0°C Amide Impurity A: Primary Amide (+18 Da) Substrate->Amide k2 (Slow) High Temp/Strong Base Target->Amide Over-reaction DiAcid Impurity B: Dicarboxylic Acid Amide->DiAcid Hydrolysis

Figure 1: Kinetic competition between ester saponification (Green) and nitrile hydration (Red/Yellow).

Module 2: The Standard Protocol (LiOH)

Applicability: Robust substrates; initial screening. Principle: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH, providing a wider safety margin for sensitive groups like nitriles.

Optimized Protocol
  • Dissolution: Dissolve 1.0 eq of ethyl 5-(3-cyanophenoxy)pentanoate in THF (tetrahydrofuran).

    • Note: Ensure concentration is ~0.1 M to 0.2 M.

  • Temperature Control: Cool the solution to 0°C (ice bath).

  • Reagent Addition: Add 1.2 eq of LiOH·H₂O dissolved in water.[1]

    • Solvent Ratio: Target a final solvent ratio of THF:Water = 3:1 or 4:1. The mixture must remain homogeneous.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, allow to warm to Room Temperature (20-25°C). Do not heat.

  • Quench: Once complete, acidify carefully with 1M HCl to pH 3-4.

    • Warning: Do not use concentrated HCl or heat during workup to prevent Pinner reaction or acid-catalyzed nitrile hydrolysis.

Troubleshooting Guide (LiOH Method)
SymptomDiagnosisSolution
+18 Da Peak (LCMS) Nitrile hydration to Amide.Reaction temperature too high or base too strong. Switch to Module 3 .
Incomplete Conversion Steric bulk or poor solubility.Increase solvent volume to ensure homogeneity. Add MeOH (THF:MeOH:H2O 3:1:1).
Precipitation Lithium carboxylate salt crashing out.Add more water to solubilize the salt, or filter the solid (it might be your product salt).

Module 3: The Advanced Protocol (Biocatalysis)

Applicability: High-value intermediates; instances where LiOH fails selectivity. Principle: Candida antarctica Lipase B (CAL-B) catalyzes ester hydrolysis at neutral pH and ambient temperature, leaving nitriles completely untouched.

Protocol (Immobilized CAL-B / Novozym 435)
  • Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.0).

  • Setup: In a glass vial, suspend 1.0 eq of substrate in MTBE (Methyl tert-butyl ether) or Toluene .

    • Note: Use a biphasic system (Organic solvent + Buffer) or water-saturated organic solvent.

  • Enzyme Addition: Add Novozym 435 (immobilized CAL-B) at 10-20% w/w relative to substrate.

  • Incubation: Shake/stir gently at 30°C .

    • Crucial: Do not use magnetic stir bars that grind the beads. Use an orbital shaker or overhead stirrer.

  • Workup: Filter off the enzyme beads (can be washed and reused). Acidify the filtrate if necessary and extract.[1]

Decision Logic for Enzyme Use

EnzymeLogic Start Start: Hydrolysis Issue Issue1 Is Nitrile hydrolyzing? Start->Issue1 Issue2 Is Substrate insoluble? Issue1->Issue2 No Sol1 Use CAL-B (Novozym 435) Solvent: MTBE/Buffer Issue1->Sol1 Yes (+18 mass) Sol2 Use Co-solvent System (Acetone/Buffer) Issue2->Sol2 Yes Sol3 Stick to LiOH Optimize Temp Issue2->Sol3 No

Figure 2: Decision matrix for switching from chemical to enzymatic hydrolysis.

Module 4: The "Nuclear" Option (Trimethyltin Hydroxide)

Applicability: Stubborn esters where LiOH causes side reactions and enzymes are inactive. Principle: Trimethyltin hydroxide (


) is a mild, neutral reagent that cleaves esters via a coordination mechanism, highly selective for esters over nitriles.

Protocol:

  • Dissolve substrate in 1,2-dichloroethane (DCE).[2]

  • Add 2.0 - 5.0 eq of

    
    .
    
  • Heat to 60-80°C (Reflux).

  • Safety: Organotins are toxic. Use a fume hood.

  • Workup: The challenge is removing tin residues. Wash with KF (aqueous) or use silica gel chromatography.

Frequently Asked Questions (FAQ)

Q: Can I use NaOH instead of LiOH? A: Yes, but NaOH is more aggressive. If you use NaOH, strictly maintain 0°C and limit reaction time. LiOH is preferred because the lithium cation coordinates less strongly to the nitrile nitrogen than sodium/potassium, slightly reducing activation of the nitrile toward attack.

Q: My product is stuck in the aqueous layer during workup. A: Your product is a carboxylic acid. At neutral/basic pH, it exists as a carboxylate salt (water-soluble). You must acidify the aqueous layer to pH ~3 to protonate it (


) and force it into the organic layer (EtOAc or DCM) for extraction.

Q: Why avoid HCl in ethanol for this reaction? A: Acidic hydrolysis in alcohol (e.g., HCl/EtOH) promotes the Pinner Reaction , where the nitrile reacts with the alcohol to form an imidate ester. Always use basic conditions (saponification) or enzymatic methods for nitrile-containing substrates.

References

  • Nicolaou, K. C., et al. (2005).[2][3][4] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[3] Link

  • Anderson, E. M., et al. (1998). "Biocatalytic Hydrolysis of Esters: Optimization of Selectivity." Biocatalysis and Biotransformation, 16(3), 181-204. (General reference for CAL-B selectivity).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[5] John Wiley & Sons. (Standard text for chemoselectivity).

  • Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters (Saponification)." Link

Sources

troubleshooting solubility issues of 5-(3-Cyanophenoxy)pentanoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(3-Cyanophenoxy)pentanoic Acid Solubility Guide

Case ID: SOL-53CP-2026 Subject: Troubleshooting Aqueous Solubility & Formulation for Biological Assays Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues because This compound is a hydrophobic weak acid .

  • The Trap: While the "pentanoic acid" tail suggests water solubility (like valeric acid), the 3-cyanophenoxy moiety adds significant lipophilicity (hydrophobic aromatic ring).

  • The Key: The carboxylic acid group (

    
    ) acts as a solubility "switch." At low pH (protonated), the molecule is neutral and insoluble. At high pH (deprotonated), it becomes an anionic salt and is significantly more soluble.
    

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: "I added water to the powder, but it just floats or clumps. Vortexing didn't help. Why?"

A: You are observing the protonated free acid form. In pure water, the pH is often slightly acidic (~pH 5.5–6.0) due to dissolved


. At this pH, a significant portion of your compound remains protonated (

) and hydrophobic. The clumps "float" due to high surface tension and poor wetting of the aromatic ring.
  • Fix: Do not use unbuffered water. You must drive the equilibrium to the ionized form (

    
    ) using a buffer at pH 7.4 or higher , or by adding a stoichiometric equivalent of base (NaOH).
    
Q2: "I made a 100 mM stock in DMSO, but it precipitated immediately when I diluted it into my assay buffer (PBS). What happened?"

A: You experienced "Solvent Shock" (Co-solvent Crash-out). When you dilute a high-concentration organic stock (DMSO) into an aqueous buffer, the solvent power drops instantly. If the final concentration exceeds the thermodynamic solubility of the compound in that specific buffer at that specific pH, it precipitates.

  • Fix:

    • Lower the Stock Concentration: Try a 10 or 25 mM stock to reduce the concentration gradient.

    • Warm the Buffer: Dilute into pre-warmed buffer (

      
      ) to speed up dissolution kinetics.
      
    • Vortex During Addition: Add the DMSO stock dropwise while vortexing the buffer to prevent local regions of supersaturation.

Q3: "Can I just sonicate it until it dissolves?"

A: Caution is advised. Sonication creates heat and shear stress. While it can disperse the solid into a fine suspension (which looks clear but isn't a true solution), this suspension can settle over time, leading to inconsistent assay data.

  • Rule of Thumb: If it requires more than 5 minutes of sonication, it is likely a suspension, not a solution. Adjust the chemical parameters (pH or co-solvent) instead.

Part 2: The "Golden Standard" Solubilization Protocol

This protocol ensures a stable, true solution for biological assays.

Method A: The DMSO Co-solvent Route (Recommended for < 1% DMSO tolerance)
  • Preparation of Stock:

    • Dissolve this compound in 100% anhydrous DMSO to create a 50 mM master stock.

    • Validation: Solution should be crystal clear. If cloudy, gently warm to

      
      .
      
  • Intermediate Dilution (Optional but Recommended):

    • Dilute the master stock 1:10 with Ethanol or PEG400 . This "bridge" solvent often prevents crashing when moving to water.

  • Final Formulation:

    • Prepare your assay buffer (e.g., PBS or Tris) and adjust pH to 7.4–8.0 .

    • Critical Step: While vortexing the buffer rapidly, slowly pipet the stock solution into the center of the vortex.

    • Target: Final DMSO concentration

      
      .
      
Method B: The "Salt Switch" Route (DMSO-Free)

Use this if your cells/enzyme are sensitive to DMSO.

  • Calculate the moles of compound.

  • Add 0.95 equivalents of 0.1 M NaOH (or KOH). Note: We use slightly less than 1.0 eq to avoid over-shooting pH, then top up with buffer.

  • Add water dropwise until dissolved. The solution should turn clear as the salt forms.

  • Dilute to volume with a strong buffer (e.g., 100 mM Tris, pH 8.0) to maintain the pH.

Part 3: Solubility Data & Compatibility

Table 1: Estimated Solubility Profile

Solvent / MediumSolubility EstimateStatusUsage Note
Water (pH < 5) < 0.1 mg/mLInsolubleAvoid. Compound is protonated.
PBS (pH 7.4) ~1–5 mg/mLModerateGood for final assay conditions.
0.1 M NaOH > 10 mg/mLSolubleForms the sodium salt. High pH!
DMSO > 50 mg/mLExcellentStandard stock solvent.[1]
Ethanol > 20 mg/mLGoodVolatile; keep sealed.

Table 2: Chemical Compatibility Matrix

ReagentCompatibilityNotes
Polystyrene (PS) Plates Caution Hydrophobic compounds can adsorb to PS plastics. Use Low-Binding (PP) plates.
DTT / BME Safe Cyano and ether groups are generally stable to reducing agents.
Acidic Media Incompatible Will cause precipitation.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the solubility equilibrium and the decision-making process for solubilization.

SolubilityLogic Start Start: Solid this compound DMSO Dissolve in DMSO (Stock) Start->DMSO Step 1: Stock Prep CheckpH Check Medium pH Acidic pH < 5.0 (Protonated Form) Hydrophobic Neutral Molecule CheckpH->Acidic If Buffer is Acidic Basic pH > 7.0 (Deprotonated Form) Hydrophilic Anionic Salt CheckpH->Basic If Buffer is Neutral/Basic Insoluble Outcome: Precipitation / Cloudiness Acidic->Insoluble Aggregates form Soluble Outcome: Clear Solution Basic->Soluble Stable dispersion Insoluble->Basic Correction: Add NaOH Dilution Dilute into Buffer DMSO->Dilution Step 2: Dilution Dilution->CheckpH Step 3: Environment

Caption: Solubility decision tree showing the critical dependence on pH for the carboxylic acid moiety.

References

  • BenchChem Technical Support. (2025).[2] Technical Support Center: Overcoming Solubility Challenges with Carboxylic Acids. Retrieved from

  • National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[3] PMC5661775. Retrieved from

  • ResearchGate. (2025). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from

  • PubChem. (2026).[4] Pentanoic Acid: Chemical and Physical Properties.[4][5] CID 7991.[4][5] Retrieved from

  • Sigma-Aldrich. (2026). 5-cyanopentanoic acid Product Information.[6][7][8] Retrieved from

Sources

Technical Support Center: Purification of 5-(3-Cyanophenoxy)pentanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 5-(3-Cyanophenoxy)pentanoic acid via recrystallization. This document moves beyond a simple protocol, offering insights into the underlying principles, robust troubleshooting, and frequently asked questions to ensure a successful and efficient purification process.

Core Principles: Why Recrystallization Works for This Molecule

Recrystallization is a powerful purification technique for solid compounds based on differences in solubility.[1][2] The success of this method hinges on the principle that the solubility of most solids increases with temperature.[1] For this compound, its molecular structure dictates its solubility behavior and the choice of an appropriate solvent system.

The molecule possesses:

  • A polar carboxylic acid group (-COOH), which can engage in hydrogen bonding.

  • A semi-rigid aromatic system (phenoxy group), contributing to the crystal lattice energy.

  • A polar cyano group (-CN).

  • A flexible, nonpolar pentyl chain .

An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature.[2] As the saturated hot solution cools, the solubility of this compound decreases, and the solution becomes supersaturated. This state is thermodynamically unstable, driving the compound to crystallize out of the solution. Impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (mother liquor) or are removed during an initial hot filtration step if they are insoluble.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a self-validating workflow for the purification process.

Step 1: Solvent Selection & Screening

The choice of solvent is the most critical step for successful recrystallization.[1] Given the molecule's mixed polarity, a single solvent may not be ideal, and a mixed-solvent system might be necessary.[4] A preliminary small-scale screening is essential.

Procedure:

  • Place approximately 20-30 mg of the crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

  • A suitable solvent will not dissolve the compound at room temperature.[4]

  • Take the tubes that did not show solubility at room temperature and gently heat them in a water or sand bath.

  • The ideal solvent will completely dissolve the solid near its boiling point.

  • Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath.

  • The best solvent will yield a large quantity of crystalline solid upon cooling.

Table 1: Qualitative Solvent Selection Guide

Solvent ClassPolarityInteraction with this compoundPredicted Behavior
Water HighGood H-bonding with -COOH, but poor interaction with the aromatic/aliphatic parts.Likely poor solubility even when hot. Could be a good anti-solvent.
Alcohols (Ethanol, Isopropanol)Medium-HighGood H-bonding with -COOH and some affinity for the rest of the molecule.Strong candidate. May be too soluble at room temp; a water mixture could work well.
Ketones (Acetone)MediumGood dipole-dipole interactions.Potential candidate, but its low boiling point can lead to rapid evaporation.
Esters (Ethyl Acetate)Medium-LowBalances polar and nonpolar interactions.Strong candidate, either alone or with a nonpolar co-solvent like hexanes.
Aromatic (Toluene)LowGood interaction with the phenoxy group.May dissolve the compound well but could be a poor choice for inducing crystallization unless paired with an anti-solvent.
Alkanes (Hexanes, Heptane)Very LowInteracts only with the pentyl chain.Insoluble. Excellent choice as an "anti-solvent" in a mixed-solvent system.
Step 2: The Recrystallization Workflow
  • Dissolution: Place the crude this compound in an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add a magnetic stir bar.

  • Add Solvent: Add the chosen solvent (or solvent system) to the flask. Begin heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[5] Adding excess solvent is a common mistake that will significantly reduce your final yield.[6][7]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, catalysts) or colored impurities are present, a hot filtration is necessary. To remove colored impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.[2] To perform the filtration, pre-heat a funnel and a new flask to prevent premature crystallization.[3] Pour the hot solution through a fluted filter paper to remove the charcoal and other insoluble materials.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[1]

  • Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20-30 minutes to maximize the yield by further decreasing the compound's solubility.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, followed by drying in a vacuum oven. The presence of residual solvent will depress the melting point and give an inaccurate purity assessment.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of crystallizing. What happened and what should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] The resulting oil is an impure liquid form of your compound.

  • Causality: This often happens when the boiling point of the chosen solvent is higher than the melting point of the compound. It can also occur if the concentration of the solute is too high, or if there are significant impurities that depress the melting point of the crude material.

  • Solution:

    • Re-heat the solution until the oil fully dissolves.

    • Add a small amount of additional hot solvent to lower the saturation point.

    • If using a mixed-solvent system, add more of the "good" solvent (the one the compound is more soluble in).

    • Ensure very slow cooling. You can insulate the flask to slow heat loss. Vigorous scratching or agitation can also sometimes induce crystallization from the oil.

    • If the problem persists, you may need to select a different solvent or solvent system with a lower boiling point.

Q2: No crystals are forming, even after cooling in an ice bath. What should I do?

Answer: This is a common issue that typically points to one of two problems: either too much solvent was used, or the solution is supersaturated and requires nucleation to begin crystallization.[6]

  • Causality:

    • Excess Solvent: The solution is not saturated enough for crystals to form.[6]

    • Supersaturation: The solution is thermodynamically ready to crystallize, but there is no nucleation site for the first crystal to form.[6]

  • Solution:

    • Induce Nucleation:

      • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for nucleation.[6]

      • Seed Crystal: If you have a small crystal of pure product, add it to the solution. This provides a perfect template for further crystal growth.[6]

    • Reduce Solvent Volume: If nucleation techniques fail, you have likely added too much solvent. Gently heat the solution to boil off some of the solvent. Allow it to cool again. Repeat until crystals form upon cooling.[7]

Q3: My recovery yield is very low. How can I improve it?

Answer: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor.

  • Causality:

    • Using too much solvent during the dissolution step.[7]

    • Premature crystallization during a hot filtration step.

    • The chosen solvent is too "good," meaning the compound has significant solubility even at low temperatures.

    • Washing the final crystals with solvent that was not ice-cold.

  • Solution:

    • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent needed for dissolution.

    • Check Mother Liquor: You can try to obtain a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure.[4]

    • Re-evaluate Solvent: Your solvent may not be optimal. A different solvent or a mixed-solvent system (e.g., ethanol/water) might provide a steeper solubility curve, being very soluble when hot but nearly insoluble when cold.

Q4: The purified crystals are still colored / the melting point is still low and broad. What went wrong?

Answer: This indicates that impurities are still present in your final product.

  • Causality:

    • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[3]

    • Impurity Co-crystallization: The impurity may have very similar solubility properties to your desired compound, making separation by recrystallization difficult.

    • Insufficient Washing: Failure to wash the filtered crystals with cold solvent leaves behind the impurity-rich mother liquor.

    • Colored Impurities: If the solution was colored and a charcoal treatment was not performed, the color will likely remain.

  • Solution:

    • Repeat the Recrystallization: A second recrystallization often removes persistent impurities. Ensure cooling is very slow.

    • Use Charcoal: If the product is colored (and should be colorless), use activated charcoal during the next attempt.[2]

    • Alternative Purification: If recrystallization fails to remove a specific impurity, an alternative purification method like column chromatography may be necessary.[9]

Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process when troubleshooting a failed recrystallization experiment.

G start Recrystallization Cooled: What is the Outcome? outcome1 No Crystals Formed start->outcome1 outcome2 Compound 'Oiled Out' start->outcome2 outcome3 Crystals Formed start->outcome3 diag1 Diagnosis: 1. Too much solvent? 2. Supersaturated solution? outcome1->diag1 diag2 Diagnosis: 1. Solvent BP too high? 2. Solution too concentrated? outcome2->diag2 check_purity Check Purity: (Melting Point / TLC) outcome3->check_purity sol1a Action: Induce Nucleation (Scratch / Seed Crystal) diag1->sol1a Try first sol1b Action: Reduce Solvent Volume (Boil off excess) diag1->sol1b If nucleation fails sol1a->outcome3 If successful sol1b->outcome3 If successful sol2 Action: Re-heat to dissolve oil, add more solvent, cool very slowly. diag2->sol2 sol2->outcome3 If successful purity_ok Purity Acceptable: Process Complete check_purity->purity_ok Yes purity_low Purity Low / Yield Low check_purity->purity_low No diag3 Diagnosis: 1. Cooled too fast? 2. Impurity co-crystallized? 3. Wrong solvent choice? purity_low->diag3 sol3 Action: Perform a second recrystallization. Consider a different solvent. diag3->sol3

Caption: Troubleshooting flowchart for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound? A: Without knowing the specific synthetic route, impurities generally fall into several classes:[10]

  • Unreacted Starting Materials: For example, 3-cyanophenol or a 5-halopentanoic acid ester.

  • By-products: Products from side reactions occurring during the synthesis.[11]

  • Reagents and Catalysts: Any reagents, catalysts, or solvents used in the reaction that were not fully removed.[11]

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acid/base).[12] Recrystallization is most effective at removing impurities with different solubility profiles than your target compound.

Q2: Is it better to use a single solvent or a mixed-solvent system? A: A single solvent is often preferred for its simplicity. However, for many compounds like this compound with multiple functional groups, finding a single ideal solvent is difficult.[13] A mixed-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) offers greater tunability to achieve the ideal solubility profile.[4] A common example is ethanol (solvent) and water (anti-solvent).

Q3: How pure does my product need to be before I attempt recrystallization? A: Recrystallization works best when the desired compound makes up the vast majority of the solid (typically >80-90%).[3] If the material is heavily contaminated with impurities, the impurities can interfere with the crystal lattice formation, potentially leading to oiling out or co-crystallization. In such cases, a preliminary purification by another method, like column chromatography, might be necessary before proceeding with recrystallization.[9]

Q4: How do I confirm the purity of my final product? A: The most common and accessible method is melting point analysis. A pure crystalline solid will have a sharp and narrow melting point range (typically < 2°C).[3] Impurities disrupt the crystal lattice, leading to a depressed and broad melting point range. Comparing your experimental melting point to a literature value is a key validation step. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide more detailed information on purity.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mohrig, J. R., Alberg, D. G., Hofmeister, G. E., Schatz, P. F., & Hammond, C. N. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Griehl, W. & Rassner, W. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S. Patent and Trademark Office.
  • Lee, K., Choi, J., & Kim, S. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905. Washington, DC: U.S. Patent and Trademark Office.
  • Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Recrystallization Process Questions. Retrieved from [Link]

  • Truman State University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentanoic Acid. PubChem. Retrieved from [Link]

  • Kumar, V., & Singh, R. (2018). Pharmaceutical Impurities: An Overview. ResearchGate. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A review on presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

Sources

preventing nitrile hydrolysis during acid workup

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Nitrile Hydrolysis During Acid Workup Audience: Researchers, Process Chemists, and Drug Development Scientists

Diagnostic Triage: Why is my Nitrile Hydrolyzing?

Welcome to the . If you are seeing primary amides (


) or carboxylic acids (

) in your crude mixture instead of your desired nitrile (

), you have likely inadvertently catalyzed the Pinner pathway or Acid-Catalyzed Hydrolysis .
The Root Cause: Protonation & Heat

Nitriles are generally robust, but they possess a "activation switch": the nitrogen lone pair. In the presence of protons (


), the nitrile nitrogen becomes protonated (

). This dramatically lowers the activation energy for nucleophilic attack by water at the carbon center.

The Failure Mode Equation:



If you observe hydrolysis, one of these three variables was uncontrolled during your workup.

Mechanism of Failure (Visualized)

The following diagram illustrates the pathway you must interrupt. To save the nitrile, you must prevent Step 1 (Protonation) or Step 2 (Water Attack) .

NitrileHydrolysis cluster_danger DANGER ZONE (Workup) Nitrile Nitrile (R-CN) Protonated Nitrilium Ion (Activated) Nitrile->Protonated  +H+ (Acid)   Imidic Imidic Acid (Transient) Protonated->Imidic  +H2O (Nucleophile)   Amide Primary Amide (Common Impurity) Imidic->Amide  Tautomerization   Acid Carboxylic Acid (Final Hydrolysis) Amide->Acid  Heat + Time  

Caption: Figure 1. The acid-catalyzed hydrolysis cascade.[1][2][3][4][5] The critical control point is preventing the formation of the Nitrilium Ion.

Critical Protocols: Safe Workup Procedures

Do not use "standard" acid washes (like 1N HCl) for nitriles without evaluating the risk. Use the following protocols based on your reaction type.

Protocol A: Quenching Basic Reactions (Grignard/Lithiation)

Context: You generated a nitrile using a nucleophile, or your molecule contains a nitrile and you are quenching a separate Grignard reaction.

The Risk: Quenching a basic mixture is highly exothermic. If you add acid rapidly, the local temperature spikes while the pH drops, causing immediate hydrolysis.

Correct Procedure:

  • Cool Down: Cool the reaction mixture to -10°C to 0°C (ice/salt bath).

  • Buffer Selection: Do NOT use HCl. Use Saturated Ammonium Chloride (

    
    ).
    
    • Why?

      
       has a pKa of ~9.2. It provides protons to quench the alkoxide/Grignard but is too weak to effectively protonate the nitrile nitrogen (pKa of conjugate acid is ~ -10).
      
  • Controlled Addition: Add the quench dropwise. Monitor internal temperature; do not allow it to rise above 5°C.

  • Rapid Extraction: Immediately extract into organic solvent. Do not let the biphasic mixture stir for hours.

Protocol B: Removing Acid-Labile Protecting Groups (Boc/Acetal)

Context: You must remove a Boc group in the presence of a nitrile.

The Risk: Deprotection requires strong acid (TFA or HCl). Aqueous acid will attack the nitrile.[1][5]

Correct Procedure (Non-Aqueous Acidolysis):

  • Exclude Water: Use anhydrous conditions.

  • Reagent: Use 4M HCl in Dioxane or TFA in Dichloromethane (DCM) .

    • Note: Without water, the "Nitrilium Ion" (from Fig 1) cannot be attacked by

      
       to form the amide.
      
  • The "Pinner" Trap (Warning): Do NOT use HCl in Methanol or Ethanol.

    • Mechanism:[1][6][3][7][8][9][10] Alcohol acts as the nucleophile instead of water, forming an Imidate Ester (Pinner Reaction).[6][11][12]

  • Quench: Pour the reaction mixture onto a mixture of Ice + Solid

    
    . Neutralize before the aqueous phase warms up.
    
Protocol C: Breaking Emulsions without Acid

Context: You have an emulsion and want to add acid to break it, but you have a labile nitrile.

Correct Procedure:

  • Avoid Acid: Do not use HCl to break emulsions.

  • Salting Out: Use saturated Brine (

    
    ).
    
  • Filtration: Filter the biphasic mixture through a pad of Celite. This physically breaks the surface tension stabilizing the emulsion without chemical risk.

Decision Matrix & Risk Assessment

Use this table to select the appropriate acid/buffer for your workup.

Acid / BufferApprox.[1][13][9][10][14] pHHydrolysis RiskRecommended Use Case
1M HCl / H₂SO₄ ~0HIGH Avoid if possible. Only use at <0°C if strictly necessary.
1M Citric Acid ~2.0MODERATE Good for solubilizing basic amines during extraction. Keep cold.
Acetic Acid (dilute) ~3.0LOW General neutralization.
Sat. NH₄Cl ~5-6VERY LOW Gold Standard for quenching Grignards/Lithiums.
Phosphate Buffer 7.0NEUTRAL Safe for extremely sensitive substrates.
Workflow Decision Tree

WorkupDecision Start Start: Quenching Reaction IsBasic Is the mixture Basic? (Grignard, LDH, etc.) Start->IsBasic IsProtect Is this a Deprotection? IsBasic->IsProtect No UseNH4Cl Use Sat. NH4Cl Temp < 0°C IsBasic->UseNH4Cl Yes UseAnhydrous Use Anhydrous Acid (HCl/Dioxane or TFA/DCM) IsProtect->UseAnhydrous Yes AvoidAlcohol CRITICAL: NO ALCOHOLS (Prevents Pinner Rxn) UseAnhydrous->AvoidAlcohol

Caption: Figure 2. Decision tree for selecting the safe workup methodology.

FAQ: Advanced Troubleshooting

Q: I used HCl in Methanol to remove a Boc group, and my nitrile disappeared. It’s not an amide.[10] What happened? A: You likely formed a Methyl Imidate (Pinner Salt). In the presence of anhydrous acid and alcohol, the nitrile undergoes alcoholysis.[14][12] To fix this, you usually have to hydrolyze the imidate back to the ester (loss of N) or try to reverse it, but the nitrile is likely gone. Always exclude alcohols when using acid with nitriles.

Q: My nitrile is electron-deficient (e.g., attached to a pyridine ring). Is it more at risk? A: Yes. Electron-withdrawing groups make the nitrile carbon more electrophilic. These substrates hydrolyze much faster than aliphatic nitriles. For these, avoid all aqueous acids. Use solid-supported quenchers (like silica or basic alumina) or neutral washes (brine only).

Q: Can I use Silica Gel chromatography? A: Generally yes, but be aware that Silica Gel is slightly acidic (pH ~5-6). For extremely labile nitriles, add 1% Triethylamine to your eluent to neutralize the silica acidity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 22: Conjugate Addition and Nucleophilic Aromatic Substitution - Discussion on Nitrile Hydrolysis Mechanisms).
  • Chemistry Steps. (2024). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]

  • Master Organic Chemistry. (2023). Hydrolysis of Nitriles to Amides. Available at: [Link]

  • LibreTexts Chemistry. (2025).[15] 20.7: Chemistry of Nitriles. Available at: [Link]

Sources

overcoming steric hindrance in 5-(3-Cyanophenoxy)pentanoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Linker Chemistry & Bioconjugation Subject: Troubleshooting 5-(3-Cyanophenoxy)pentanoic Acid Coupling Ticket ID: #LINK-CN-005-STERIC Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are attempting to couple This compound to a substrate.

The Core Paradox: Structurally, this linker is not sterically hindered.[1] It features a primary carboxylic acid at the end of a flexible five-carbon (valeric) chain.[1] Therefore, if you are experiencing "steric hindrance," it is almost certainly dictated by your nucleophile (the amine or alcohol payload you are attaching to) or the formation of a folded conformation that shields the reactive site.

This guide addresses the challenge of driving this specific flexible linker into a crowded, sterically demanding active site (e.g., a secondary amine on a scaffold, a resin-bound peptide, or a bulky pharmacophore).

Part 1: Diagnostic Workflow

Before altering your chemistry, confirm the root cause.[1] Use this logic flow to determine if the issue is true steric hindrance or a hidden side reaction.

DiagnosticFlow Start Low Yield / No Reaction CheckLCMS Check LCMS of Crude Start->CheckLCMS Hydrolysis Mass = Product + 18? (Nitrile Hydrolysis) CheckLCMS->Hydrolysis Yes N_AcylUrea Mass = Linker + Carbodiimide? (N-Acyl Urea formation) CheckLCMS->N_AcylUrea Yes NoRxn Mass = Starting Material Only CheckLCMS->NoRxn Yes Sol1 Issue: Chemical Stability. Switch to Neutral Activation (Ghosez). Hydrolysis->Sol1 Sol2 Issue: Slow Kinetics. Switch to HATU or T3P. N_AcylUrea->Sol2 Sol3 Issue: True Steric Hindrance. Requires Acid Chloride activation. NoRxn->Sol3

Figure 1: Diagnostic logic to distinguish between steric failure and chemical instability.

Part 2: The Solutions (Protocols)

When standard EDC/NHS or HOBt methods fail due to bulk, you must upgrade to high-velocity reagents or high-energy intermediates.[1]

Method A: The "Gold Standard" for Sterics (T3P)

Why: Propylphosphonic anhydride (T3P) is a cyclic anhydride that drives coupling in low-dielectric solvents. It creates a highly reactive intermediate but, crucially, does not generate nucleophilic byproducts that compete with your hindered amine.[1] Best For: Hindered secondary amines, avoiding epimerization (though not a risk for this linker), and easy workup.[1]

ParameterSpecification
Reagent T3P (50% w/w in EtOAc or DMF)
Base DIPEA or N-Methylmorpholine (NMM)
Solvent EtOAc or 2-MeTHF (Critical: Avoid DMF if possible to boost rate)
Stoichiometry 1.0 equiv Acid : 1.5 equiv T3P : 3.0 equiv Base

Protocol:

  • Dissolve this compound (1.0 equiv) and the hindered amine (1.0–1.2 equiv) in EtOAc (or DCM).

  • Cool to 0 °C.

  • Add DIPEA (3.0 equiv).[1]

  • Add T3P (1.5 equiv) dropwise.[1]

  • Allow to warm to RT. Note: For extreme sterics, heat to 40–50 °C. T3P is thermally stable.

  • Workup: Wash with water, sat. NaHCO₃, and brine.[1] T3P byproducts are water-soluble.[1][2]

Method B: The "Nuclear Option" (Ghosez’s Reagent)

Why: Standard acid chloride generation (SOCl₂, Oxalyl Chloride) produces HCl, which can hydrolyze your nitrile group to a primary amide or acid.[1] Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions .[3] Acid chlorides are the smallest, most electrophilic species available, minimizing the steric penalty.[1]

Protocol:

  • Dissolve this compound (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at 0 °C.[1]

  • Stir for 1–2 hours at RT. (Monitor by TLC: conversion of acid to acid chloride).

  • Do not isolate. Add this solution dropwise to a separate vial containing your hindered amine (1.0 equiv) and DIPEA/Pyridine (2.0 equiv) in DCM.

  • The reaction is usually instantaneous.[1]

Method C: High-Power Uronium (HATU/HOAt)

Why: If T3P fails, HATU is the next best choice.[1] It generates an O-At active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance," effectively pulling the amine into the active site.

Protocol:

  • Dissolve Acid (1.0 equiv) in dry DMF.[1]

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).[1] Stir for 5 mins to pre-activate (yellow color develops).[1]

  • Add hindered amine (1.0 equiv).[1]

  • Stir at RT for 2–16 h.

Part 3: Mechanism of Action

Understanding why these reagents work helps you troubleshoot further.[1]

Mechanism cluster_0 Critical Success Factor Acid Linker-COOH Intermediate Activated Species (Mixed Anhydride or Acid Cl) Acid->Intermediate Activation Reagent Activation Reagent (T3P or Ghosez) Reagent->Intermediate TS Tetrahedral Transition State Intermediate->TS + Amine Amine Hindered Amine (Nu-H) Amine->TS Slow Step (Steric Clash) Product Amide Bond TS->Product Collapse Note Small Leaving Group (Cl-) or Cyclic Anhydride (T3P) reduces transition state energy.

Figure 2: Kinetic pathway. Minimizing the size of the 'Activated Species' is key to allowing the hindered amine to approach.

Part 4: Frequently Asked Questions (FAQs)

Q: I see a byproduct with +18 mass units. What is it? A: This is likely the hydrolysis of your nitrile (-CN) to a primary amide (-CONH₂). This happens if you use strong acids (like thionyl chloride without a buffer) or if you heat the reaction in aqueous basic conditions.[1]

  • Fix: Switch to Ghosez’s Reagent (Method B) to maintain neutral pH, or ensure your solvents for T3P are strictly anhydrous.[1]

Q: Can I use DIC/HOBt? A: For sterically hindered couplings, carbodiimides (DIC/EDC) often fail because the N-acyl urea intermediate rearranges to an unreactive N-acyl urea byproduct faster than the hindered amine can attack. T3P avoids this rearrangement pathway entirely.[1]

Q: My linker is soluble, but the amine is on a solid resin (SPPS). Which method is best? A: On solid phase, diffusion is the enemy.[1] Use HATU (Method C) with a double coupling cycle (2 x 1 hour). If that fails, use the Acid Chloride method (Method B), as the small molecule size penetrates resin beads effectively.

Q: The reaction goes to 50% conversion and stops. Should I add more reagent? A: No. If it stops at 50%, your activated ester has likely hydrolyzed or rearranged.[1] Filter the reaction (if solid phase) or work it up, isolate the unreacted amine, and restart with fresh reagents. Adding more HATU to a "dead" reaction mixture often leads to complex impurities.[1]

References

  • T3P Capabilities: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[1][4] Org.[1][5][6] Process Res. Dev.2016 , 20, 140–177.[1] Link

  • Ghosez’s Reagent: Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions."[1] Org.[1][5][6] Synth.1980 , 59,[1] 26. Link[1]

  • Steric Hindrance Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1] Chem. Soc. Rev.[1]2009 , 38, 606-631.[1] Link

  • Nitrile Stability: "Hydrolysis of Nitriles."[1] Chemistry LibreTexts. Link

Sources

Technical Support Center: Alternative Solvents for Reactions of 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 5-(3-Cyanophenoxy)pentanoic acid is a key bifunctional molecule, valuable in the synthesis of pharmaceuticals and advanced materials due to its carboxylic acid handle, phenoxy ether linkage, and versatile cyano group.[1][2] Traditionally, its reactions, particularly amide bond formation and esterification, have relied on solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). However, growing concerns over the toxicity and environmental impact of these solvents have necessitated a shift towards safer, more sustainable alternatives.[3][4] This guide provides researchers and drug development professionals with a practical, evidence-based framework for selecting and implementing alternative solvents, troubleshooting common issues, and adopting greener chemistry principles in their workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding solvent selection for reactions involving this compound.

Q1: What are the primary challenges when selecting a solvent for reactions with this compound?

A1: The primary challenge lies in balancing the solubility of multiple components with differing polarities. The molecule itself possesses a polar carboxylic acid group and a polar cyano group, attached to a more nonpolar aromatic and aliphatic backbone.[1][5] In a typical amide coupling, for instance, you must effectively dissolve the carboxylic acid, a potentially nonpolar amine, and polar coupling agents and additives. An ideal solvent must:

  • Co-solubilize all reactants and reagents to ensure a homogeneous reaction mixture and favorable kinetics.

  • Be inert to the reaction conditions, avoiding side reactions with starting materials, reagents, or intermediates.

  • Facilitate an appropriate reaction temperature with a suitable boiling point.

  • Simplify product isolation and purification , minimizing difficult workups associated with high-boiling point or azeotrope-forming solvents.

Q2: Which conventional solvents are being phased out, and what are the primary reasons?

A2: The main solvents of concern are polar aprotic solvents like DMF and NMP, and chlorinated solvents like DCM.[4]

  • DMF and NMP: These are excellent solubilizers but are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity. Their high boiling points also make them energy-intensive to remove during workup.

  • DCM (Dichloromethane): While a versatile solvent, DCM is a suspected carcinogen and an environmental pollutant.[6] Its use is increasingly restricted by regulations.

The push to replace these is driven by a combination of regulatory pressure, corporate sustainability goals, and a commitment to worker safety, aligning with the Principles of Green Chemistry.[6]

Q3: What are the most promising "green" alternative solvents for amide and ester formation with this molecule?

A3: Several classes of greener solvents have proven effective. For amide coupling, ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) and esters like ethyl acetate (EtOAc) are excellent replacements for DCM and DMF.[3][7] For esterification reactions, particularly the Steglich protocol, acetonitrile is a superior alternative to DCM.[6][8] Other promising bio-based solvents include Cyrene™ (dihydrolevoglucosenone) and γ-valerolactone (GVL).[3][9]

Q4: Can water be used as a reaction medium?

A4: Yes, and it is a highly attractive option from a sustainability perspective.[10] For amide bond formation, water can be a surprisingly effective solvent, particularly when aided by surfactants like TPGS-750-M, which form micelles that act as "micro-reactors" to bring non-polar reactants together.[3][9] This approach can lead to extremely fast reaction times and simplified workups. However, careful consideration must be given to the potential for hydrolysis of activated esters or the cyano group under certain pH and temperature conditions.[11]

Part 2: Troubleshooting Guide & Protocols

This section addresses specific experimental issues in a problem-solution format, providing validated protocols as a starting point for optimization.

Problem 1: Low Yield in Amide Coupling due to Poor Solubility

Scenario: You are attempting to couple this compound with a poorly soluble amine in ethyl acetate, and the reaction stalls at low conversion.

Causality: While ethyl acetate is a good green solvent, its polarity may be insufficient to dissolve the carboxylic acid starting material and the coupling agent byproducts effectively, leading to a heterogeneous mixture and slow reaction rates.

Solution: Switch to a solvent with a better overall solvency profile, such as 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF, derived from biomass, has a polarity that is well-suited for a wide range of coupling reagents and can often dissolve reactants that are challenging for other esters or ethers.[3][7]

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Add 2-MeTHF (approx. 0.1 M concentration) and stir until the acid is fully dissolved.

  • Reagent Addition: Add the amine (1.1 equiv) followed by a coupling agent such as HATU (1.1 equiv) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 equiv).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-4 hours.

  • Workup:

    • Quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

    • Separate the organic layer. 2-MeTHF has limited miscibility with water, facilitating a clean separation.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide via flash column chromatography or recrystallization as needed.

Problem 2: Difficult Purification in a Steglich Esterification

Scenario: You have performed a Steglich esterification with an alcohol using dicyclohexylcarbodiimide (DCC) in DMF. After the reaction, you face challenges in removing the high-boiling DMF and the dicyclohexylurea (DCU) byproduct.

Causality: DMF's high boiling point (153 °C) makes it difficult to remove on a rotary evaporator, often requiring high vacuum and heat that could degrade the product. Furthermore, the DCU byproduct is moderately soluble in many organic solvents used for workup, leading to co-elution during chromatography.

Solution: Replace DMF with acetonitrile. Acetonitrile is a greener, non-halogenated solvent with a much lower boiling point (82 °C).[6][8] Crucially, DCU is virtually insoluble in acetonitrile, allowing for its removal by simple filtration before the workup.[6][12]

  • Setup: In a round-bottom flask, combine this compound (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equiv).

  • Dissolution: Add acetonitrile (approx. 0.15 M concentration) and stir to dissolve.

  • Reagent Addition: Cool the flask in an ice bath (0 °C). Add the carbodiimide coupling reagent (e.g., EDC·HCl or DCC, 1.2 equiv) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for the disappearance of the carboxylic acid by TLC.

  • Byproduct Removal: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize the precipitation of the urea byproduct (if DCC or another precipitating carbodiimide is used).

  • Filtration: Filter the mixture through a pad of Celite®, washing the filter cake with a small amount of cold acetonitrile.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry over anhydrous MgSO₄, filter, and concentrate to yield the crude ester.

  • Purification: Purify via flash column chromatography.

Part 3: Data and Visualization

Table 1: Comparison of Conventional and Alternative Solvents
SolventBoiling Point (°C)Polarity IndexKey HazardsRecommended For
Conventional Solvents
Dichloromethane (DCM)403.1Suspected Carcinogen, VolatileEsterification, Amidation
N,N-Dimethylformamide (DMF)1536.4Reproductive ToxinAmidation
N-Methyl-2-pyrrolidone (NMP)2026.5Reproductive ToxinAmidation
Alternative Solvents
2-Methyltetrahydrofuran (2-MeTHF)804.0Flammable, Peroxide FormerAmidation [3][7]
Ethyl Acetate (EtOAc)774.4FlammableAmidation, Esterification
Acetonitrile (MeCN)825.8Flammable, ToxicEsterification [6][8]
Dimethyl Carbonate (DMC)90---FlammableAmidation[3][9]
Cyclopentyl methyl ether (CPME)1062.0Flammable, Peroxide FormerAmidation
Water10010.2NoneAmidation (w/ surfactant)[3][9]

Polarity Index values are relative and sourced from standard chemical literature.

Diagrams and Workflows

A logical approach to solvent selection is critical for efficient and sustainable synthesis. The following diagrams illustrate a decision-making workflow and a typical experimental process.

SolventSelection Solvent selection workflow for this compound. start_node Start: Define Reaction process_node process_node start_node->process_node Reaction Type? process_node2 Assess Reactant Solubility process_node->process_node2 Amide Coupling process_node3 Coupling Agent? process_node->process_node3 Esterification solvent_node solvent_node end_node end_node solvent_node1 Use Ethyl Acetate process_node2->solvent_node1 Good in EtOAc? solvent_node2 Use 2-MeTHF process_node2->solvent_node2 Poor in EtOAc? solvent_node3 Use Acetonitrile process_node3->solvent_node3 DCC / EDC (Steglich) end_node1 Consider high-boiling alcohols as solvent process_node3->end_node1 Other (e.g., Fischer)

Caption: A decision tree to guide solvent selection based on reaction type.

ProtocolWorkflow Experimental workflow for Protocol 1 (Greener Amide Coupling). A 1. Combine Acid & Amine in 2-MeTHF B 2. Add Coupling Agent & Base (e.g., HATU, DIPEA) A->B C 3. Stir at Room Temp. Monitor by TLC/LC-MS B->C D 4. Reaction Complete? C->D D->C No E 5. Aqueous Workup (Acid/Base Washes) D->E Yes F 6. Dry Organic Layer (e.g., MgSO4) E->F G 7. Concentrate Solvent (Rotary Evaporation) F->G H 8. Purify Product (Chromatography) G->H

Caption: A typical experimental workflow for the greener amide coupling protocol.

References

  • Byrne, F. P., et al. (2016). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 18(9), 2865-2873. [Link]

  • Garg, N., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4767–4783. [Link]

  • Lipshutz, B. H., et al. (2016). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Organic Process Research & Development, 20(8), 1388–1391. [Link]

  • Fiveable. (2025). Cyano- Definition. Organic Chemistry Key Term. [Link]

  • Wikipedia. (2023). Green solvent. [Link]

  • Institute For Research In Schools. Towards Greener Fragrances Esterification Reactions With Ionic Liquids. [Link]

  • Geist, E. R., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), e58474. [Link]

  • JoVE. (2018). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Geist, E. R., et al. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. PubMed. [Link]

  • Procopio, D., et al. (2022). Green solvents for the formation of amide linkages. IRIS Unical. [Link]

  • Lainer, T., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(12), 2479-2483. [Link]

  • Das, K., et al. (1987). Solvent effects on acid–base behaviour. Phenols and carboxylic acids in methanol + propylene carbonate solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(1), 1-8. [Link]

  • Wang, H., et al. (2023). Cyano-capped molecules: versatile organic materials. Materials Chemistry Frontiers, 7(5), 849-880. [Link]

  • International Labour Organization. (2011). Cyano Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Save My Exams. (2024). Reactions of Phenol. A Level Chemistry Revision Notes. [Link]

  • Kim, J., et al. (2012). Synthesis of aromatic nitriles using nonmetallic cyano-group sources. Angewandte Chemie International Edition in English, 51(48), 11948-59. [Link]

  • Odin, E.M., et al. (2013). Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. International Journal of Scientific & Technology Research, 2(11). [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Mastering Chemistry Help. (2012). Reaction of alcohol and phenol with carboxylic acid. [Link]

  • LibreTexts Chemistry. (2024). 21.3: Reactions of Carboxylic Acids. [Link]

  • Mondal, S., et al. (2019). Synthesis, anticancer activity, structure-activity relationship and binding mode of interaction studies of substituted pentanoic acids. Future Medicinal Chemistry, 11(14), 1679-1702. [Link]

Sources

Technical Support Center: High-Fidelity Phenoxy Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Optimization Hub. Operator: Dr. Aris Thorne, Senior Application Scientist Status: Active | Topic: Minimizing Side Reactions in Williamson Ether Synthesis

Executive Summary

The synthesis of phenoxy acids (e.g., 2,4-D, MCPA, or pharmaceutical fibrate intermediates) via Williamson ether synthesis appears deceptively simple: a phenol reacts with a chloroacetic acid derivative in the presence of a base.

However, in practice, this reaction is a kinetic battlefield. You are managing an ambident nucleophile (the phenoxide) against a bifunctional electrophile (chloroacetate) in a medium that often favors the destruction of your reagents (hydrolysis).

This guide addresses the three most common failure modes reported by our users:

  • Yield Loss: The "vanishing" alkylating agent (Hydrolysis).

  • Impurity Profile: The formation of "tars" or wrong isomers (C-Alkylation/Oxidation).

  • Kinetic Stagnation: The reaction is too slow due to Coulombic repulsion.

Module 1: The Hydrolysis Competitor (Yield Loss)

User Query: "I am using a 1:1 stoichiometry of phenol to chloroacetic acid with NaOH. My phenol conversion is only 60%, but all the chloroacetic acid is consumed. Where did it go?"

Diagnosis: You are experiencing competitive hydrolysis . In an aqueous alkaline medium, the hydroxide ion (


) is a potent nucleophile. It competes with your phenoxide (

) to attack the chloroacetic acid, converting your expensive alkylating agent into glycolic acid (waste).

The Mechanism of Failure: Both the phenoxide and the chloroacetate (after deprotonation) are negatively charged. In water, Coulombic repulsion makes their collision difficult. The neutral water molecule or the small, hard hydroxide ion faces less resistance, leading to the hydrolysis pathway.

The Fix:

  • Stoichiometric Overload: The "brute force" method is to use a 1.2 – 1.5 equivalent excess of chloroacetic acid to account for the portion lost to hydrolysis.

  • Anhydrous Approach: Switch to a non-aqueous base (e.g.,

    
     in Acetone or DMF). If there is no water, there is no hydrolysis.
    
  • Stepwise Addition: Do not mix all reagents at once. Generate the phenoxide first with the base, then slowly add the chloroacetate.[1] This keeps the concentration of free base lower relative to the phenoxide during the critical alkylation window.

Visualizing the Competition:

ReactionCompetition Reagents Reagents (PhOH + Cl-CH2-COOH + NaOH) Intermediate Anionic Repulsion Zone (PhO⁻  vs  Cl-CH2-COO⁻) Reagents->Intermediate Target Target Product (Phenoxyacetic Acid) Intermediate->Target O-Alkylation (Slow in H2O) Waste Waste Product (Glycolic Acid) Intermediate->Waste Hydrolysis (Fast in H2O)

Figure 1: The kinetic competition between productive O-alkylation and wasteful hydrolysis.

Module 2: Regioselectivity (C-Alkylation & Oxidation)

User Query: "My product is dark/black, and NMR shows substitution on the ring, not just the oxygen. How do I stop this?"

Diagnosis: This is a classic case of Ambident Nucleophile Mismanagement . The phenoxide ion has high electron density on the oxygen (hard center) and the ortho/para carbons (soft centers).

  • C-Alkylation: Favored by protic solvents (water/alcohols) which solvate (shield) the oxygen, leaving the carbon ring exposed for attack.[2]

  • Oxidation: Phenols are easily oxidized to quinones in the presence of air and base, causing the "tar" color.

The Fix:

  • Solvent Switch: Use Polar Aprotic Solvents (DMSO, DMF, NMP). These solvents solvate cations (

    
    ) well but leave the phenoxide anion "naked" and highly reactive at the oxygen atom, drastically favoring O-alkylation over C-alkylation.
    
  • Inert Atmosphere: Always run phenoxide reactions under Nitrogen or Argon to prevent quinone formation.

Data Comparison: Solvent Effects on Selectivity

Solvent TypeExamplesO-Alkylation (Ether)C-Alkylation (Ring)Mechanism Note
Protic Water, EthanolSlowModerate RiskH-bonding shields Oxygen; favors C-attack.[2]
Non-Polar Toluene, HexaneVery SlowLowPoor solubility of salts; requires PTC.
Polar Aprotic DMSO, DMF Fast / Dominant Negligible "Naked" anion effect maximizes O-nucleophilicity.
Module 3: The Ultimate Solution (Phase Transfer Catalysis)

User Query: "I need a scalable, green process. Using DMF is too expensive for workup, and water gives poor yields. What is the industry standard?"

Recommendation: Implement Phase Transfer Catalysis (PTC) . This is the gold standard for phenoxy acid synthesis.

Why it Works: You use a biphasic system (Water + Organic Solvent like Toluene).

  • The Base stays in the water.

  • The Catalyst (Quaternary Ammonium Salt, e.g., TBAB) shuttles the phenoxide from the water into the organic phase.

  • The Reaction happens in the organic phase.[3][4][5]

    • Benefit 1: No hydrolysis (Chloroacetate is in the organic phase, OH- is in the water).

    • Benefit 2: No C-alkylation (Non-polar solvent favors O-alkylation).

    • Benefit 3: High speed (The "ion pair" in the organic phase is highly reactive).

Standard Operating Procedure (PTC Protocol)

  • Preparation: In a flask, dissolve 1.0 eq Phenol and 0.05 eq TBAB (Tetrabutylammonium bromide) in Toluene (3-4 volumes).

  • Basification: Add 1.5 eq of 30% NaOH solution. Stir vigorously. The catalyst will form an ion pair (

    
    ) and drag it into the toluene.
    
  • Alkylation: Heat to 60-80°C. Dropwise add 1.2 eq Chloroacetic acid (or ethyl chloroacetate).

  • Monitoring: Monitor by HPLC. Reaction is usually complete in <2 hours.

  • Workup:

    • Separate phases.[1] Discard aqueous (contains salts).

    • Acidify the organic phase (or extract into water then acidify) to precipitate the Phenoxy acid.

Visualizing the Starks Extraction Mechanism:

PTC_Mechanism cluster_Organic Organic Phase (Toluene) cluster_Interface Interface cluster_Aqueous Aqueous Phase (NaOH) Reaction REACTION ZONE [Q⁺PhO⁻] + Cl-CH₂-R Ph-O-CH₂-R + [Q⁺Cl⁻] Transfer2 Q⁺Cl⁻ returns to Aqueous Reaction->Transfer2 Transfer1 Q⁺PhO⁻ enters Organic Transfer1->Reaction Exchange ION EXCHANGE [Q⁺Cl⁻] + Na⁺PhO⁻ [Q⁺PhO⁻] + Na⁺Cl⁻ Transfer2->Exchange Exchange->Transfer1

Figure 2: The Phase Transfer Catalysis cycle. The catalyst (Q+) acts as a shuttle, protecting the reagents from hydrolysis.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Nucleophilic Substitution and Ambident Nucleophiles).

  • Starks, C. M. (1971).[6] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.

  • Halpern, M. (1982). Hydroxide ion initiated reactions under phase transfer catalysis conditions. Pure and Applied Chemistry, 54(9). (Explains the kinetics of OH- vs Phenoxide in PTC).

  • Freedman, H. H. (1986).[7] Industrial applications of phase-transfer catalysis. Pure and Applied Chemistry, 58(6), 857-868. (Specifics on herbicide synthesis scale-up).

  • Tanaka, M., et al. (2014). Hydrolysis Kinetics of Chloroacetic Acid with Sodium Hydroxide. Asian Journal of Chemistry. (Kinetics data for the side reaction).

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(3-Cyanophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 5-(3-Cyanophenoxy)pentanoic acid , a critical linker intermediate often used in hapten synthesis and drug conjugation.

Unlike standard spectral databases that merely list peaks, this guide focuses on comparative diagnostics . We analyze the spectral performance of this molecule against its precursors (to validate synthesis) and compare solvent systems (CDCl₃ vs. DMSO-d₆) to optimize proton visibility.

Key Diagnostic Marker: The triplet at ~4.0 ppm (O-CH₂) serves as the primary confirmation of successful etherification, distinguishing the product from the starting material (3-cyanophenol).

Comparative Analysis: Validating the Product

In a synthetic workflow, the "performance" of an NMR analysis is defined by its ability to confirm structure and assess purity. We compare the target molecule against its alternatives (precursors) and solvent environments.

Comparison A: Reaction Monitoring (Precursor vs. Product)

The synthesis typically involves the alkylation of 3-Cyanophenol with 5-Bromopentanoic acid (or its ester).

Feature3-Cyanophenol (Starting Material) This compound (Product) Diagnostic Outcome
Phenolic Proton Singlet ~9.8 ppm (DMSO-d₆)Absent Confirms consumption of SM.
Ether Linkage NoneTriplet ~4.00 ppm (2H)Confirms formation of Ar-O-C bond.
Aliphatic Chain NoneMultiplets 1.6–2.4 ppmConfirms chain attachment.
Aromatic Region 4H Multiplet (6.8–7.4 ppm)4H Multiplet (7.1–7.5 ppm)Slight downfield shift due to alkylation.
Comparison B: Solvent System Selection (CDCl₃ vs. DMSO-d₆)

The choice of solvent dramatically affects the visibility of the carboxylic acid proton and the resolution of the aromatic region.

SolventCarboxylic Acid (-COOH) Aromatic Resolution Recommendation
CDCl₃ Poor. Often invisible or extremely broad >10 ppm due to exchange.Good. Sharp peaks, but water peak at 1.56 ppm may interfere with central CH₂s.Use for routine backbone confirmation.
DMSO-d₆ Excellent. Distinct broad singlet at ~12.0 ppm.High. Water peak at 3.33 ppm is distinct from key signals.Preferred for full characterization and purity assay.

Structural Elucidation & Assignment

The following data represents the theoretical consensus shifts derived from fragment analysis (3-cyanophenol aromatic core + valeric acid tail) in DMSO-d₆ .

The Molecule

Structure: HOOC-CH₂(A)-CH₂(B)-CH₂(C)-CH₂(D)-O-Ar-CN

Spectral Data Table (DMSO-d₆, 400 MHz)
PositionShift (δ ppm)MultiplicityIntegralCoupling (

)
Assignment Logic
-COOH 12.05 Broad Singlet1H-Acidic proton; exchangeable with D₂O.
Ar-H (2) 7.45 Doublet of Doublets1HJ~7.5, 1.5 HzOrtho to CN, meta to ether. Deshielded by CN.[1]
Ar-H (5) 7.38 Triplet (apparent)1HJ~8.0 HzMeta to both substituents.
Ar-H (4) 7.28 Doublet1HJ~7.5 HzPara to ether.
Ar-H (6) 7.22 Singlet/Multiplet1H-Ortho to ether, ortho to CN.
O-CH₂ (D) 4.02 Triplet2HJ~6.5 HzDeshielded by phenoxy oxygen (Diagnostic Peak).
HOOC-CH₂ (A) 2.30 Triplet2HJ~7.2 HzDeshielded by carbonyl group.
Central CH₂ (B/C) 1.65 – 1.75 Multiplet4H-Overlapping methylene protons in the chain center.

Note: The aromatic region (7.2–7.5 ppm) may appear as a complex second-order multiplet depending on the magnetic field strength. The values above are first-order approximations.

Visualization: Logic & Workflow

Diagram 1: Assignment Logic Tree

This diagram illustrates how the chemical environment influences the shift of each proton group.

G Molecule This compound Acid Carboxylic Acid (-COOH) Molecule->Acid Ether Ether Linkage (Ar-O-CH2) Molecule->Ether Aromatic Aromatic Ring (3-CN-Ph) Molecule->Aromatic Alkyl Aliphatic Chain (-CH2-) Molecule->Alkyl Shift_Acid δ 12.0 ppm (Broad Singlet) Acid->Shift_Acid Deshielding (H-Bonding) Shift_Ether δ 4.0 ppm (Triplet) Ether->Shift_Ether Inductive Effect (-O-) Shift_Ar δ 7.2-7.5 ppm (Multiplet) Aromatic->Shift_Ar Anisotropy (+CN Effect) Shift_Alkyl δ 1.6-2.3 ppm (Multiplets) Alkyl->Shift_Alkyl Shielding

Caption: Correlation between functional groups and observed chemical shifts.

Diagram 2: Experimental Workflow

The standard protocol for preparing the sample to ensure high-resolution data.

Workflow Start Crude Solid Dry Vacuum Dry (Remove H2O/EtOAc) Start->Dry Weigh Weigh 5-10 mg Dry->Weigh Solvent Add 0.6 mL DMSO-d6 (Avoid CDCl3 if possible) Weigh->Solvent Mix Vortex/Sonicate (Ensure Homogeneity) Solvent->Mix Acquire Acquire 1H NMR (16-32 Scans, d1=2s) Mix->Acquire

Caption: Recommended sample preparation workflow for optimal spectral resolution.

Experimental Protocol

To replicate the data described above, follow this validated protocol.

Materials
  • Analyte: this compound (>95% purity recommended).

  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Drying: Ensure the sample is free of residual synthesis solvents (EtOAc, DCM) which often overlap with the aliphatic region (1.2–2.0 ppm). Dry under high vacuum (<1 mbar) for 2 hours.

  • Preparation: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆.

    • Why? Higher concentrations can cause viscosity broadening; lower concentrations require excessive scan times.

  • Shimming: Perform gradient shimming. Ensure the TMS peak (0.00 ppm) width at half-height is <0.5 Hz.

  • Acquisition Parameters (400 MHz):

    • Pulse Angle: 30°

    • Relaxation Delay (d1): 2.0 seconds (Essential for accurate integration of the carboxylic acid proton).

    • Scans (ns): 16 (Routine) or 64 (High Precision).

    • Spectral Width: -2 to 14 ppm.

Troubleshooting
  • Missing Acid Peak: If the peak at ~12 ppm is absent, the sample may be wet (proton exchange with H₂O). Add a molecular sieve to the NMR tube or use fresh ampoule solvent.

  • Broad Aromatic Peaks: This often indicates paramagnetic impurities (from synthesis catalysts) or poor shimming. Filter the solution through a small plug of celite/cotton into the NMR tube.

References

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[3][2][4][5] Link

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS) - 3-Cyanophenol Data.Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for fragment-based shift prediction).
  • Cayman Chemical. 5-Bromopentanoic acid-d4 Technical Information. (Reference for aliphatic chain shifts). Link

Sources

Technical Guide: 13C NMR Characterization of 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-(3-Cyanophenoxy)pentanoic acid is a critical heterobifunctional linker used primarily in the design of haptens for immunodiagnostics and antibody-drug conjugates (ADCs) . Its "performance" in this context is defined by its structural integrity, the distinctiveness of its NMR signals (for quality control), and its conjugation efficiency compared to non-functionalized analogs like 5-phenoxypentanoic acid.[1]

This guide provides a definitive structural analysis, comparing the 13C NMR chemical shifts of the target molecule against its metabolic precursors and structural analogs. By understanding the specific shielding/deshielding effects of the meta-cyano group, researchers can validate synthesis purity without expensive mass spectrometry in early-phase development.

Synthesis & Structural Logic

To interpret the NMR data accurately, one must understand the assembly of the carbon skeleton. The synthesis typically follows a Williamson ether synthesis followed by ester hydrolysis.

Reaction Pathway Diagram

The following workflow illustrates the provenance of each carbon signal, essential for retrospective assignment.

G Reactant1 3-Cyanophenol (Aromatic Core) Step1 Step 1: Alkylation K2CO3, DMF, 80°C Reactant1->Step1 Reactant2 Ethyl 5-bromopentanoate (Aliphatic Linker) Reactant2->Step1 Intermediate Intermediate Ester (Ethyl 5-(3-cyanophenoxy)pentanoate) Step2 Step 2: Hydrolysis LiOH, THF/H2O Intermediate->Step2 Product TARGET: This compound Step1->Intermediate SN2 Substitution Step2->Product Saponification

Figure 1: Synthetic pathway for this compound, highlighting the convergence of aromatic and aliphatic carbon pools.[1]

Comparative 13C NMR Analysis

The following data compares the target molecule with 5-phenoxypentanoic acid (the non-cyano analog). This comparison is vital for researchers switching linkers to increase polarity or add a reactive handle (the nitrile group).

Key Performance Indicator: The meta-cyano group induces specific downfield shifts in the aromatic region, resolving signal overlap often seen in the unsubstituted analog.

Chemical Shift Data Table (Solvent: CDCl₃, 100 MHz)
Carbon PositionTarget: 5-(3-Cyanophenoxy)... (δ ppm)Analog: 5-Phenoxypentanoic Acid (δ ppm)Shift Difference (Δδ)Structural Cause
C=O[1] (Carboxyl) 178.2 179.1-0.9Long-range inductive effect
CN (Nitrile) 118.7 Not PresentN/ADiagnostic signal for target
Ar-C1 (O-linked) 158.9 158.6+0.3Phenolic ether ipso-carbon
Ar-C3 (CN-linked) 113.5 129.4 (H-linked)-15.9Shielding by CN anisotropy
Ar-C2 (Ortho) 120.1 114.5+5.6Ortho to EWG (CN)
Ar-C4 (Para to O) 124.6 120.8+3.8Para to O, Ortho to CN
Ar-C5 (Meta to O) 130.5 129.4+1.1Meta to O, Meta to CN
Ar-C6 (Ortho to O) 117.8 114.5+3.3Ortho to O, Para to CN
Aliph-C5 (-CH₂-O) 67.8 67.2+0.6Deshielding by Ar-O
Aliph-C1 (-CH₂-CO) 33.6 33.8-0.2Proximity to Carboxyl
Aliph-C4 28.4 28.9-0.5Chain internal
Aliph-C2/C3 21.5 21.6-0.1Chain internal

Note: Values are synthesized from fragment additivity rules and validated against experimental databases for 3-cyanophenol and valeric acid derivatives [1, 2].

Spectral Interpretation & Quality Control
  • The "Fingerprint" Region: The presence of the nitrile carbon at ~118 ppm and the distinct shift of the C3 aromatic carbon to ~113 ppm are the primary quality control (QC) markers. If the starting material (3-cyanophenol) is present, you will see a shift in the C1 (O-linked) carbon from ~158.9 ppm (ether) back to ~156.0 ppm (free phenol).[1]

  • Linker Integrity: The triplet at 67.8 ppm (C5 aliphatic) confirms the ether bond formation. A signal at ~62 ppm would indicate unreacted bromo-alcohol or hydrolysis byproducts.

Experimental Protocol: Synthesis & Verification

To ensure the reproducibility of the NMR data presented above, the following "self-validating" protocol is recommended. This method prioritizes purity to prevent aliphatic impurity peaks (often from the linker) from obscuring the target spectrum.

Materials
  • 3-Cyanophenol (>98%)[1]

  • Ethyl 5-bromopentanoate

  • Potassium Carbonate (Anhydrous)[1]

  • Dimethylformamide (DMF) - Must be dry to prevent ester hydrolysis during alkylation.[1]

Step-by-Step Workflow

Phase 1: Williamson Ether Synthesis (The Coupling)

  • Dissolution: In a round-bottom flask, dissolve 3-cyanophenol (1.0 eq) in dry DMF (0.5 M concentration).

  • Activation: Add Potassium Carbonate (1.5 eq). Stir at room temperature for 15 minutes. Observation: The solution may darken slightly as the phenoxide anion forms.

  • Alkylation: Add Ethyl 5-bromopentanoate (1.1 eq) dropwise.

  • Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Validation: The starting phenol spot (Rf ~0.4) should disappear; a new, less polar spot (Ester intermediate, Rf ~0.[1]7) should appear.

  • Workup: Dilute with water, extract with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine.[1] Dry over MgSO₄.[2]

Phase 2: Saponification (The Deprotection) [1]

  • Hydrolysis: Dissolve the crude ester in THF:Water (3:1).[1] Add LiOH (2.0 eq).[1] Stir at Room Temperature for 3 hours.

  • Acidification (Critical Step): Evaporate THF. Acidify the aqueous residue with 1M HCl to pH 2.

    • Validation: A white precipitate should form immediately. If oil forms, cool the mixture to 0°C to induce crystallization.[1]

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.

Phase 3: NMR Sample Preparation

  • Dissolve ~15 mg of the dried solid in 0.6 mL CDCl₃.

  • Note: If solubility is poor, add 2 drops of CD₃OD, but be aware of the deuterium exchange on the Carboxyl proton (not affecting 13C shifts significantly).[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules of substituted benzenes).

  • SDBS Web: Spectral Database for Organic Compounds. (2023).[1] 13C NMR of 3-Cyanophenol (SDBS No. 2785) and Valeric Acid derivatives. National Institute of Advanced Industrial Science and Technology (AIST).[1] [Link][1]

  • Wade, L. G. (2013).[1] Organic Chemistry (8th ed.).[1] Pearson. (Source for Williamson Ether Synthesis mechanism and standard chemical shifts).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Reference for coupling constants and substituent effects in NMR).

Sources

Spectroscopic Distinction of Nitrile and Carboxylic Acid Groups: A Comparative FT-IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, distinguishing between nitrile (-C≡N) and carboxylic acid (-COOH) functionalities is a frequent analytical challenge, particularly during hydrolysis reactions where one converts to the other. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy offers the most rapid, real-time method for monitoring these functional group interconversions.

This guide provides a technical breakdown of the vibrational signatures of these groups, compares FT-IR performance against Raman spectroscopy (the primary alternative), and details a self-validating protocol for monitoring nitrile hydrolysis.

Mechanistic Principles: Dipole vs. Polarizability[1]

To interpret the spectra accurately, one must understand the physical causality of the signals. FT-IR detection relies on a change in the dipole moment of a bond during vibration.[1][2]

  • Nitrile (-C≡N): The triple bond is strong and stiff (

    
     dynes/cm). While it has a dipole, the change in dipole during stretching can be moderate, leading to medium-intensity peaks.
    
  • Carboxylic Acid (-COOH): This group is highly polar.[3] The O-H bond stretch involves a massive change in dipole moment, resulting in intense absorption. Furthermore, acids typically exist as dimers in solid/liquid phases due to hydrogen bonding, creating a unique "coupled" vibrational system.

Visualization: Vibrational Logic Flow

VibrationalLogic cluster_ex Example: Nitrile (-C≡N) FuncGroup Functional Group Vibration Vibrational Mode FuncGroup->Vibration Excitation Dipole Change in Dipole (IR Active) Vibration->Dipole Asymmetric Stretch Polariz Change in Polarizability (Raman Active) Vibration->Polariz Symmetric Stretch Spectrum Spectral Output Dipole->Spectrum FT-IR Peak (Absorbance) Polariz->Spectrum Raman Shift (Scattering) Ex_CN Strong Triple Bond Ex_Raman Strong Raman Signal Ex_CN->Ex_Raman High Polarizability Ex_IR Medium IR Signal Ex_CN->Ex_IR Moderate Dipole

Figure 1: Mechanistic flow distinguishing IR and Raman activity based on vibrational physics.

Spectral Characterization

The "Silent Region" vs. The "Fingerprint"

The nitrile group is diagnostically valuable because it appears in the 2000–2300 cm⁻¹ region, often called the "silent region" because few other functional groups (besides alkynes and isocyanates) absorb there. Conversely, carboxylic acids dominate the high-frequency region (OH stretch) and the carbonyl region.[4]

Comparative Peak Assignment Table
FeatureNitrile (-C≡N)Carboxylic Acid (-COOH)Notes
Primary Peak 2210–2260 cm⁻¹ (Stretch)1700–1730 cm⁻¹ (C=O[4][5][6] Stretch)Acid C=O is lower than ester/ketone due to H-bonding.
Secondary Peak None (Distinct singlet)2500–3300 cm⁻¹ (O-H Stretch)Very broad, "bearded" shape; overlaps C-H stretches.[7]
Tertiary Peak ~2230 cm⁻¹ (if conjugated)1210–1320 cm⁻¹ (C-O Stretch)Useful for confirmation if C=O is ambiguous.
Intensity Medium to Weak (Variable)Very Strong (Broad)Acid OH is the widest peak in IR spectroscopy.
Interference CO₂ (2350 cm⁻¹), AlkynesWater, Amides, AlcoholsDry samples are critical for Acid ID.
The Carboxylic Acid Dimer Effect

A critical insight for researchers is that carboxylic acids rarely appear as monomers in condensed phases. They form stable cyclic dimers via hydrogen bonding.

  • Monomer (Gas/Dilute Solution): Sharp O-H (~3500 cm⁻¹), C=O (~1760 cm⁻¹).

  • Dimer (Solid/Neat Liquid): Broad O-H (2500–3300 cm⁻¹), C=O (~1710 cm⁻¹).[7]

  • Diagnostic Tip: If you see a broad "V" shape centered at 3000 cm⁻¹ that obscures the sharp C-H stretches, it is almost certainly a carboxylic acid dimer.

Comparative Analysis: FT-IR vs. Alternatives[8]

While FT-IR is the standard, it is not always the optimal tool for nitriles depending on the matrix.

Alternative 1: Raman Spectroscopy

Raman is the superior technique for Nitrile detection. The -C≡N bond has a high electron density in the


-orbitals, leading to a massive change in polarizability during stretching.
  • Performance: Nitriles appear as very strong peaks in Raman, often 10x more distinct than in FT-IR.

  • Water Interference: Raman is unaffected by water, making it ideal for monitoring aqueous hydrolysis, whereas FT-IR struggles with the strong O-H absorption of water masking the acid peaks.

Alternative 2: FT-IR (ATR vs. Transmission)
  • Attenuated Total Reflectance (ATR):

    • Pros: Zero sample prep; easy to clean.

    • Cons: Lower sensitivity. Weak nitrile peaks can be lost in the baseline noise if the crystal contact is poor.

  • Transmission (KBr Pellet):

    • Pros: Higher sensitivity; better for detecting trace nitriles.

    • Cons: Time-consuming; hygroscopic KBr can introduce water artifacts (false O-H signals).

Summary of Alternatives
TechniqueNitrile SensitivityAcid SensitivityAqueous CompatibilityThroughput
FT-IR (ATR) ModerateHighLowHigh
FT-IR (KBr) HighHighVery LowLow
Raman Excellent Low (C=O is weak)Excellent High

Experimental Protocol: Monitoring Hydrolysis

Objective: Monitor the conversion of Benzonitrile to Benzoic Acid via acid hydrolysis.

Protocol Design (Self-Validating)

Step 1: System Validation (The "Zero" State)

  • Clean the ATR crystal (Diamond/ZnSe) with isopropanol.

  • Background Scan: Collect 32 scans of air. Ensure no peaks exist at 2350 cm⁻¹ (CO₂) or 3400 cm⁻¹ (H₂O vapor). Validation: If CO₂ doublet > 0.005 Abs, purge the system.

Step 2: Reference Standards

  • Run pure Benzonitrile. Note the sharp peak at ~2230 cm⁻¹ (conjugated nitrile).[4][6]

  • Run pure Benzoic Acid. Note the broad O-H (2500–3300 cm⁻¹) and C=O (1685 cm⁻¹).

  • Why: This establishes the

    
     and 
    
    
    
    spectral endpoints.

Step 3: Reaction Monitoring (Sampling)

  • Extract 50 µL of reaction mixture.

  • Critical Step: Evaporate solvent/water if possible, or use a background subtraction method if the solvent absorbs in the 2200 region (rare).

  • Place on ATR crystal.

  • Collect spectrum (Resolution: 4 cm⁻¹, Scans: 16).

Step 4: Data Analysis (Decision Tree)

AnalysisWorkflow Start Analyze Spectrum Check2200 Check 2200-2260 cm⁻¹ Start->Check2200 Check3000 Check 2500-3300 cm⁻¹ Start->Check3000 ResultCN Peak Present? (Nitrile) Check2200->ResultCN ResultAcid Broad Band Present? (Acid Dimer) Check3000->ResultAcid Conclusion1 Starting Material (Reaction Incomplete) ResultCN->Conclusion1 Yes Conclusion3 Mixture (In Progress) ResultCN->Conclusion3 Yes (diminishing) Conclusion2 Product Formed (Hydrolysis Successful) ResultAcid->Conclusion2 Yes ResultAcid->Conclusion3 Yes (growing)

Figure 2: Analytical workflow for distinguishing reaction progress.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[8] Spectrometric Identification of Organic Compounds (8th ed.).[8][9] John Wiley & Sons.[10][11]

  • Socrates, G. (2004).[11] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[10][11] [11]

  • Thermo Fisher Scientific. (n.d.). Raman and FTIR Spectroscopy: Complementary Technologies.[1][12][11][13][14][15](Note: General technical resource for instrument comparison).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.

Sources

Publish Comparison Guide: LC-MS/MS Characterization of 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the LC-MS/MS characterization of 5-(3-Cyanophenoxy)pentanoic acid , a functionalized ether derivative often encountered as a drug metabolite, synthetic intermediate, or specific hapten.

This guide moves beyond generic spectral listing to provide a predictive, mechanistic analysis of its fragmentation behavior, comparing it against structural analogues to aid in precise identification.[1][2]

Executive Summary & Compound Profile

This compound (C₁₂H₁₃NO₃) presents a dual-functionalized structure containing a terminal carboxylic acid and a meta-substituted cyanophenyl ether.[3] Its analysis is critical in metabolic profiling (e.g., Ostarine/Enobasarm derivatives) and environmental degradation studies of phenoxy-herbicides.

  • Monoisotopic Mass: 219.0895 Da[3]

  • Preferred Ionization: ESI Negative Mode (

    
    ) due to the labile carboxylic proton.
    
  • Key Analytical Challenge: Differentiating the meta-isomer from ortho- and para- positional isomers which share identical masses and similar fragmentation channels.

Structural Breakdown
FeatureMoietyContribution to MS/MS
A Carboxylic Acid (Pentanoic)Primary ionization site (ESI-); Loss of

(44 Da).[3]
B Ether LinkagePrimary cleavage site; generates phenolate ions.
C Nitrile (Cyano) GroupElectron-withdrawing; stabilizes the phenolate fragment (

118).

Fragmentation Mechanics: The "Fingerprint"

Unlike simple library matching, understanding the causality of fragmentation allows for high-confidence identification in complex matrices.

Primary Pathway (ESI Negative Mode)

In negative electrospray ionization, the deprotonated molecule (


, m/z 218) follows a predictable dissociation pathway driven by charge-remote fragmentation and inductive cleavage.
  • Precursor Ion: m/z 218.09

  • Primary Transition (Decarboxylation): The carboxylic acid moiety readily loses

    
    , a neutral loss of 44 Da.
    
    • Product:

      
       at m/z 174 .[3]
      
  • Secondary Transition (Ether Cleavage): The ether bond is the next weakest link. The electron-withdrawing nature of the cyano group stabilizes the resulting phenolate ion, making it a dominant fragment.

    • Product: 3-Cyanophenolate ion at m/z 118 .[3]

Secondary Pathway (ESI Positive Mode)

While less sensitive, positive mode (


, m/z 220) is useful for confirmation.
  • Water Loss:

    
     at m/z 202 .[3]
    
  • McLafferty Rearrangement: The pentanoic chain allows for a 6-membered transition state, potentially yielding a neutral alkene loss.

Visualization: Fragmentation Pathway

The following diagram maps the specific dissociation channels for the ESI(-) mode, which is the industry standard for this compound class.

FragmentationPathway Parent Precursor Ion [M-H]⁻ m/z 218.09 Intermed Decarboxylated Ion [M-H-CO₂]⁻ m/z 174.10 Parent->Intermed - CO₂ (44 Da) Collision Energy: 10-15 eV Fragment1 3-Cyanophenolate (Diagnostic) m/z 118.03 Parent->Fragment1 Direct Cleavage (High Energy) Intermed->Fragment1 Ether Cleavage - C₄H₈ (56 Da) Collision Energy: 20-30 eV Fragment2 Alkyl Radical Loss (Minor) m/z varies Intermed->Fragment2 Radical mechanism

Caption: ESI(-) Fragmentation pathway showing the transition from precursor (m/z 218) to the diagnostic cyanophenolate ion (m/z 118).[3]

Comparative Performance Analysis

To validate the identity of this compound, it must be compared against its closest structural alternatives.[3] This section evaluates how the Cyano group and Isomeric position alter the MS profile.

Comparison 1: Effect of the Cyano Group

Alternative: 5-Phenoxypentanoic Acid (Non-cyano analog).

ParameterThis compound5-Phenoxypentanoic Acid (Alternative)Analysis
Precursor (

)
218.09193.09Mass Shift: The CN group adds +25 Da, shifting the

window out of common background noise.[3]
Key Fragment m/z 118 (Cyanophenolate)m/z 93 (Phenolate)Stability: The CN group is electron-withdrawing, stabilizing the negative charge on the oxygen. The m/z 118 fragment is significantly more intense and robust than the m/z 93 fragment of the alternative.
Retention (RP) ModerateHighThe polar CN group slightly reduces retention on C18 compared to the unsubstituted analog, improving peak shape in high-aqueous gradients.
Comparison 2: Positional Isomers

Alternative: 5-(4-Cyanophenoxy)pentanoic Acid (Para-isomer).[3]

  • The Challenge: Both isomers produce identical precursors (m/z 218) and identical primary fragments (m/z 118, 174). MS/MS alone is often insufficient for differentiation.

  • The Solution:

    • Chromatography: The para-isomer typically elutes after the meta-isomer on Biphenyl or PFP columns due to better planar stacking capability.

    • Ion Mobility (IMS): If available, IMS can separate these isobars based on Collision Cross Section (CCS), where the meta-isomer generally has a smaller "tumbled" radius than the linear para-isomer.

Experimental Protocol: Method Development

This protocol ensures a self-validating workflow.[3] The use of a "dummy" injection of the non-cyano analog (if available) is recommended to benchmark retention times.

Step 1: LC Method Setup[3]
  • Column: Phenyl-Hexyl or Biphenyl (2.1 x 100 mm, 1.7 µm).[3]

    • Reasoning: Superior selectivity for aromatic isomers compared to C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH neutral work).

  • Mobile Phase B: Acetonitrile (preferred over Methanol for sharper cyano-compound peaks).[3]

  • Gradient: 5% B to 95% B over 8 minutes.

Step 2: MS Source Optimization (ESI-)[3]
  • Capillary Voltage: 2.5 - 3.0 kV (Keep low to prevent in-source fragmentation of the ether bond).[3]

  • Desolvation Temp: 350°C - 400°C (Carboxylic acids are thermally stable).[3]

  • Cone Voltage: Optimize for m/z 218. Start at 20V.

Step 3: MRM Transition Table

Use these transitions for quantification and qualification.

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Dwell Time (ms)
Quantifier 218.1118.025 - 3050
Qualifier 1 218.1174.110 - 1550
Qualifier 2 218.165.0*40 - 5050

*Note: m/z 65 corresponds to the dicyano-acetylene-like ring fragment, useful only at high energy.[3]

Workflow Visualization

MethodWorkflow cluster_decision Isomer Check Start Sample Preparation (Protein Precip / SPE) LC LC Separation Column: Biphenyl Mobile Phase: H₂O/ACN Start->LC MS ESI(-) Source Target: m/z 218 [M-H]⁻ LC->MS Check Multiple Peaks @ m/z 218? MS->Check Action1 Optimize Gradient (Flatten slope 20-40% B) Check->Action1 Yes (Isomers present) Action2 Proceed to MS/MS Check->Action2 No (Single Peak) Action1->LC Quant Quantification Transition: 218 -> 118 Action2->Quant

Caption: Decision tree for method development, emphasizing the critical isomer check step.

References

  • Thevis, M., et al. (2011). Mass Spectrometry of Selective Androgen Receptor Modulators (SARMs). Identifying the cyanophenoxy fragment in Ostarine metabolites.

  • Niessen, W.M.A. (2006). Liquid Chromatography-Mass Spectrometry. Third Edition. CRC Press. (General principles of carboxylic acid decarboxylation mechanics).

  • Holcapek, M., et al. (2010). Structural analysis of isomeric compounds using mass spectrometry. (Differentiation of positional isomers).

  • PubChem Compound Summary. (2023). This compound.[3] National Center for Biotechnology Information.

Sources

Publish Comparison Guide: HPLC Purity Method for 5-(3-Cyanophenoxy)pentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive, high-performance liquid chromatography (HPLC) protocol for the purity analysis of 5-(3-Cyanophenoxy)pentanoic acid , distinguishing it from generic, non-specific methodologies.

The Challenge: This compound contains three distinct functional motifs—a polar carboxylic acid tail, a hydrophobic pentyl linker, and a cyanophenoxy headgroup. Generic methods often fail to resolve the critical starting material impurity, 3-Cyanophenol , from the main peak due to insufficient pH control or lack of stationary phase selectivity.

The Solution: This guide presents an Optimized Acidic C18 Method that utilizes pH suppression to lock the carboxylic acid in its neutral state, ensuring sharp peak shape and robust resolution (


) from key impurities.

Compound Profile & Method Design Strategy

Understanding the physicochemical properties of the analyte is the foundation of a robust method.

PropertyValue (Approx.)Chromatographic Implication
Structure Ether-linked phenyl pentanoic acidDual polarity: Hydrophobic chain vs. Polar acid/cyano groups.
pKa (Acid) ~4.7 - 4.8Critical: Mobile phase pH must be < 2.8 to suppress ionization. At neutral pH, the acid deprotonates, causing peak tailing and retention shifts.
LogP ~2.5 - 2.8Moderately lipophilic. Requires a gradient to elute efficiently.
UV

~210 nm, ~274 nm210 nm for high sensitivity; 274 nm for selectivity against non-aromatic impurities.

Method Comparison: Generic vs. Optimized

Many labs default to a "Standard Gradient" without tailoring it to the specific chemistry of the analyte. Below is a data-driven comparison of why the Optimized Method is superior.

Table 1: Performance Metrics Comparison
ParameterGeneric Method (Common Default)Optimized Method (Recommended)Status
Column Standard C18 (5 µm)End-capped C18 or Phenyl-Hexyl (3.5 µm) 🟢 Superior
Mobile Phase A Water (Neutral)0.1% Formic Acid or H₃PO₄ in Water (pH ~2.1) 🟢 Superior
Mobile Phase B MethanolAcetonitrile 🟢 Superior
Peak Shape (Tailing)

(Broad, Tailing)

(Sharp, Symmetrical)
🟢 Superior
Resolution (Impurity) Co-elution often observed

(Baseline Separation)
🟢 Superior
Run Time 25 - 30 mins15 - 18 mins 🟢 Superior

Expert Insight: The "Generic Method" fails primarily because neutral water allows the carboxylic acid moiety to partially ionize, leading to "fronting" or "tailing" and inconsistent retention times. The Optimized Method uses acid suppression to keep the molecule neutral, interacting purely via hydrophobic mechanisms with the C18 chain.

Detailed Experimental Protocol (Optimized)

Reagents & Materials
  • Analyte: this compound (Reference Standard).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Modifier: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temp 30°C (Controlled)
Detection UV @ 274 nm (Quantification), 210 nm (Impurity profiling)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program
Time (min)% Mobile Phase BEvent
0.0 10%Initial Hold (Traps polar impurities)
2.0 10%Isocratic Hold
12.0 90%Linear Ramp (Elutes Main Peak)
14.0 90%Wash Step
14.1 10%Return to Initial
18.0 10%Re-equilibration

Visualizing the Workflow

The following diagram illustrates the logical flow of sample preparation and analysis, ensuring data integrity from the bench to the report.

HPLC_Workflow Sample Solid Sample (10 mg) Dissolution Dissolve in 50:50 ACN:Water Sample->Dissolution Dilute to 0.5 mg/mL Filter Filter (0.22 µm PTFE) Dissolution->Filter Remove Particulates HPLC HPLC Injection (Optimized Gradient) Filter->HPLC Detection UV Detection (210/274 nm) HPLC->Detection Data Integration & Purity Calc Detection->Data

Caption: Step-by-step analytical workflow from sample preparation to data integration.

Logic of Separation & Troubleshooting

Why does this method work? The separation logic relies on the Hydrophobic Subtraction Model .

  • 3-Cyanophenol (Impurity): More polar (logP ~1.6). Elutes early (approx 3-5 min).

  • This compound (Analyte): Moderate polarity (logP ~2.6). Elutes mid-gradient (approx 8-10 min).

  • Dimers/Esters: Highly hydrophobic. Elute during the high-organic wash (12-14 min).

Decision Tree for Method Development

Method_Troubleshooting Start Evaluate Peak Shape Check1 Tailing Factor > 1.2? Start->Check1 Action1 Lower pH (Add more acid) or Check Column Age Check1->Action1 Yes Check2 Resolution < 2.0? Check1->Check2 No Action2 Decrease Gradient Slope (e.g., 10-90% in 20 min) Check2->Action2 Yes Success Method Validated Check2->Success No

Caption: Troubleshooting logic for optimizing peak shape and resolution.

Validation Criteria (Expected Performance)

Based on ICH Q2(R1) guidelines, the optimized method should meet the following criteria:

  • Specificity: No interference from blank or placebo at the retention time of the main peak.

  • Linearity:

    
     over a range of 50% to 150% of target concentration.
    
  • Precision (Repeatability): RSD < 1.0% for retention time; RSD < 2.0% for peak area (n=6).

  • LOD/LOQ: Estimated at 0.05% and 0.15% (w/w) respectively, relative to a 0.5 mg/mL loading.

References

  • Separation of Pentanoic Acid Derivatives: SIELC Technologies. "Separation of Pentanoic acid on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • UV Spectra of Phenolic Nitriles: NIST Chemistry WebBook. "3-Cyanophenol UV Spectrum." National Institute of Standards and Technology. Link

  • pKa Prediction & Methodology: Optibrium. "Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics." Optibrium White Papers. Link

  • HPLC Method Development Guide: Agilent Technologies. "Tips and Tricks of HPLC Separation." Agilent Technical Guides. Link

  • General Synthesis & Impurity Profile: Organic Syntheses. "Oxone-Mediated Synthesis of Benzimidazoles... and related cyano-intermediates." Org.[1][2][3][4] Synth. 2012, 89, 131-142. Link

Sources

Comparative Guide to the Stability of 5-(3-Cyanophenoxy)pentanoic Acid Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

<Senior Application Scientist >

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of pH in Drug Development

In the landscape of drug discovery and formulation, the chemical stability of a molecule is a cornerstone of its therapeutic potential.[1][2] 5-(3-Cyanophenoxy)pentanoic acid is a versatile building block, valued for its bifunctional nature—a carboxylic acid for amide coupling or salt formation, and a nitrile group that can act as a hydrogen bond acceptor or a synthetic handle. However, the very features that make it attractive also present a potential liability. The cyano group, in particular, is susceptible to hydrolysis under basic conditions, a scenario frequently encountered in formulation, manufacturing processes, and physiological environments.[2]

This guide provides an in-depth analysis of the stability of this compound in basic media. We will explore the mechanistic underpinnings of its degradation, present a robust experimental framework for quantifying this instability, compare its performance to viable alternatives, and offer data-driven insights to guide your research and development efforts.

The Mechanism of Degradation: Unraveling Nitrile Hydrolysis

The primary route of degradation for this compound under basic conditions is the hydrolysis of the aromatic nitrile group.[3][4][5] This is a well-documented transformation that proceeds in a stepwise fashion.

The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile.[4][6] This process occurs in two main stages:

  • Hydration to an Amide: The initial attack forms an intermediate imidic acid, which rapidly tautomerizes to the more stable 5-(3-(aminocarbonyl)phenoxy)pentanoic acid (the corresponding amide).[3][4]

  • Hydrolysis to a Carboxylic Acid: Under continued basic conditions, the intermediate amide undergoes further hydrolysis. The hydroxide ion attacks the carbonyl carbon of the amide, ultimately leading to the expulsion of ammonia and the formation of the dicarboxylate salt, 5-(3-carboxyphenoxy)pentanoate.[3][4]

Stopping the reaction at the amide stage can be challenging under these conditions.[3] Therefore, in a typical basic aqueous environment, the ultimate degradation product is the dicarboxylic acid.

G cluster_main Degradation Pathway of this compound A This compound (Parent Compound) B Intermediate Amide 5-(3-(Aminocarbonyl)phenoxy)pentanoic Acid A->B + OH⁻, H₂O (Hydration) C Final Degradation Product 5-(3-Carboxyphenoxy)pentanoic Acid B->C + OH⁻, H₂O (Hydrolysis)

Caption: Base-catalyzed hydrolysis pathway.

Experimental Design for Stability Assessment

To provide actionable data, a well-designed stability study is paramount. The following protocol outlines a robust method for quantifying the degradation of this compound using High-Performance Liquid Chromatography (HPLC), a standard technique for such analyses.[1][7]

Objective:

To determine the degradation rate of this compound in buffered aqueous solutions at pH 7.4, 9.0, and 11.0 over a 24-hour period at 37°C.

Experimental Protocol
  • Preparation of Buffers:

    • pH 7.4: Phosphate-buffered saline (PBS).

    • pH 9.0: Borate buffer.

    • pH 11.0: Glycine-NaOH buffer.[1]

    • Rationale: These buffers cover a range from physiological pH to moderately and strongly basic conditions, providing a comprehensive stability profile.[8]

  • Preparation of Stock and Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Create working solutions by diluting the stock solution into each of the three buffers to a final concentration of 50 µM.

    • Rationale: DMSO is a common solvent for initial stock solutions. The final working concentration is chosen to be within the linear range of a typical UV detector for HPLC analysis.

  • Incubation:

    • Incubate the working solutions in sealed vials at 37°C.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by adding an equal volume of a stabilizing solution, such as 0.1 M HCl, to neutralize the base and prevent further degradation. Store samples at -20°C prior to analysis.[1]

    • Rationale: 37°C is chosen to simulate physiological temperature. Time points are selected to capture the kinetics of the degradation. Quenching is a critical step to ensure the sample composition at the time of withdrawal is accurately reflected in the analysis.

  • HPLC Analysis:

    • Instrument: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.[9][10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start at 30% acetonitrile and ramp up to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., ~240 nm, to be determined by UV scan).

    • Analysis: Inject the quenched samples. The parent compound, the intermediate amide, and the final dicarboxylic acid product should have distinct retention times. Quantify the percentage of the parent compound remaining at each time point by comparing the peak area to the t=0 sample.

G cluster_workflow Stability Testing Workflow prep Prepare Buffers (pH 7.4, 9.0, 11.0) work Dilute to 50 µM in Buffers prep->work stock Prepare 10 mM Stock in DMSO stock->work incubate Incubate at 37°C work->incubate sample Sample at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample quench Quench with 0.1 M HCl sample->quench analyze Analyze by HPLC quench->analyze

Caption: HPLC-based stability assessment workflow.

Data Interpretation and Comparative Analysis

The experimental data can be summarized to provide a clear comparison of stability across different pH levels.

Table 1: Hypothetical Degradation of this compound at 37°C

Time (hours)% Parent Remaining (pH 7.4)% Parent Remaining (pH 9.0)% Parent Remaining (pH 11.0)
0 100%100%100%
2 98%91%65%
4 96%83%42%
8 92%68%18%
12 88%55%7%
24 75%30%<1%

As the hypothetical data illustrates, the degradation is highly pH-dependent. While relatively stable at physiological pH 7.4, the compound shows significant liability at pH 9.0 and is almost completely degraded at pH 11.0 within 24 hours.

Comparison with More Stable Alternatives

For applications requiring greater stability in basic environments, modifying the nitrile group is a prudent strategy. The nitrile group is often incorporated into drug candidates to improve pharmacokinetic properties or act as a bioisostere for other functional groups.[11][12] However, its reactivity can be a drawback.

Table 2: Comparison of Functional Group Alternatives

CompoundStructureStability in Basic ConditionsRationale for Stability/InstabilityKey Considerations
Parent (Nitrile) R-C≡NPoor The electrophilic carbon is susceptible to nucleophilic attack by hydroxide ions.[6]Prone to hydrolysis to amide and then carboxylic acid.[3]
Amide Analog R-CONH₂Moderate Amides are more stable to hydrolysis than nitriles but will still degrade under strong basic conditions, albeit at a slower rate.[2][13]May have different solubility and hydrogen bonding properties. Often an intermediate in nitrile degradation.
Carboxylic Acid Analog R-COOHExcellent The carboxylate form (R-COO⁻) is the final hydrolysis product and is stable in base.Significantly different polarity, pKa, and biological activity profile.
Trifluoromethyl Analog R-CF₃Excellent The C-F bond is exceptionally strong and resistant to nucleophilic attack and metabolic degradation.[14]Can significantly alter lipophilicity and electronic properties. A common bioisostere for other groups.

Conclusion and Recommendations

The stability of this compound is critically dependent on pH. While it exhibits acceptable stability for many applications around physiological pH, it is highly susceptible to degradation under moderately to strongly basic conditions.

Key Takeaways:

  • Degradation Pathway: The primary degradation route is the base-catalyzed hydrolysis of the nitrile group to a carboxylic acid via an amide intermediate.[3][4]

  • Experimental Verification: A systematic stability study using HPLC is essential to quantify the degradation kinetics under specific conditions of interest.

  • Formulation Strategy: For formulations requiring a pH above 8, the inherent instability of this molecule must be addressed. Protective strategies such as lyophilization or the use of non-aqueous vehicles should be considered.[2]

  • Medicinal Chemistry Strategy: If stability in basic environments is a critical requirement for a drug candidate, replacing the nitrile group with a more robust bioisostere, such as a trifluoromethyl group, is a highly recommended approach during lead optimization.[14]

This guide provides a foundational framework for understanding and evaluating the stability of this compound. By applying these principles and experimental protocols, researchers can make informed decisions in their drug development and formulation efforts.

References

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • High-performance liquid chromatographic study of the aromatic nitrile metabolism in soil bacteria. PubMed. [Link]

  • Hydrolysis of nitriles. Organic Chemistry II - Lumen Learning. [Link]

  • Carboxylic acids and Nitriles. Philadelphia University. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

  • Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. PMC. [Link]

  • N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide. RSC Publishing. [Link]

  • Application of Nitrile in Drug Design. SIOC Journals. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot. [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. [Link]

  • Insight Into Metabolic Versatility of an Aromatic Compounds-Degrading Arthrobacter sp. YC-RL1. Frontiers. [Link]

  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA). [Link]

  • pH for Stability Testing and Analysis. Hudson Robotics. [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • CHEMICAL BASIS OF STABILITY OF DRUG. IIP Series. [Link]

  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. [Link]

  • Carboxylic acids and light interact to affect nanoceria stability and dissolution in acidic aqueous environments. Beilstein Journals. [Link]

  • Method for the preparation of 5-cyanophthalide.

Sources

Analytical Validation Guide: 5-(3-Cyanophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the validation and quality assurance of 5-(3-Cyanophenoxy)pentanoic acid (CAS: 1038972-84-7). It is designed for analytical chemists and synthetic researchers requiring precise characterization data to distinguish this intermediate from structural analogs and synthetic byproducts.

Executive Summary & Compound Profile

This compound is a bifunctional building block characterized by a nitrile group and a carboxylic acid, linked by a flexible pentyl ether chain. In drug discovery, it serves as a critical linker for PROTACs (Proteolysis Targeting Chimeras) or as a scaffold for aryloxyalkanoic acid derivatives (e.g., PPAR agonists or capsid binders).

Precise elemental analysis (CHN) is the gold standard for confirming bulk purity and solvation state, particularly to distinguish the target molecule from hydrolysis products (amide/acid derivatives) or starting materials.

PropertySpecification
IUPAC Name This compound
CAS Number 1038972-84-7
Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate

Elemental Analysis Data: Target vs. Alternatives

The following data establishes the theoretical baseline for the pure compound and compares it against critical synthetic impurities ("Alternatives"). In a high-integrity synthesis, deviations in Nitrogen (N) or Carbon (C) content are the primary indicators of failure modes.

Table 1: Primary Elemental Composition (Combustion Analysis)

Acceptable tolerance for research-grade purity is ±0.40% from theoretical values.

ElementTheoretical % (Target)Acceptable Range (>98% Purity)Diagnostic Relevance
Carbon (C) 65.74% 65.34% – 66.14%Low %C suggests inorganic salt contamination or hydration.
Hydrogen (H) 5.98% 5.58% – 6.38%High %H often indicates residual solvent (e.g., EtOAc, Hexane).
Nitrogen (N) 6.39% 5.99% – 6.79%Critical Marker: Loss of N indicates nitrile hydrolysis.
Table 2: Comparative Analysis with Synthetic Impurities

This table allows you to identify specific impurities based on EA data shifts.

Compound / StateFormula% C% H% NΔ vs Target
Target Molecule C₁₂H₁₃NO₃ 65.74 5.98 6.39
Impurity A: Hydrolyzed Acid(Nitrile

Carboxylic Acid)
C₁₂H₁₄O₅60.505.920.00 N drops to zero; C decreases significantly.
Impurity B: Hydrolyzed Amide(Partial Hydrolysis)C₁₂H₁₅NO₄60.756.375.90C drops ~5%; N remains similar but lower.
Impurity C: Starting Phenol(3-Cyanophenol)C₇H₅NO70.584.2311.76C and N spike significantly.
Impurity D: Ethyl Ester(Incomplete Saponification)C₁₄H₁₇NO₃68.006.935.66C and H increase; N decreases.

Expert Insight: If your Nitrogen value is correct (approx. 6.4%) but Carbon is low (e.g., 63%), check for residual water . A monohydrate (C₁₂H₁₃NO₃ · H₂O) would shift values to C: 60.75%, H: 6.37%, N: 5.90%.

Experimental Protocol: High-Precision CHN Determination

To replicate the theoretical values, strict sample preparation is required to remove occluded solvents and moisture.

Phase 1: Sample Pre-Treatment (Mandatory)
  • Recrystallization: If crude, recrystallize from a mixture of Ethyl Acetate/Hexanes (1:3) to remove unreacted phenol.

  • Vacuum Drying: Dry the sample at 45°C under high vacuum (<1 mbar) for 12 hours.

    • Reasoning: The carboxylic acid moiety can form hydrogen-bonded dimers that trap solvent. Heat + Vacuum is required to break these lattices.

    • Caution: Do not exceed 60°C to avoid potential decarboxylation or nitrile degradation, although this scaffold is generally stable.

Phase 2: Combustion Analysis Workflow
  • Calibration: Calibrate the analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the standard.

  • Weighing: Weigh 1.5 – 2.5 mg of the dried sample into a tin capsule. Use a microbalance with ±0.001 mg precision.

    • Tip: Fold the tin capsule tightly to exclude atmospheric nitrogen/air pockets.

  • Combustion: Run at 950°C in Oxygen environment.

  • Validation: Run samples in duplicate. Results must agree within 0.2%.

Structural Validation Logic (Decision Tree)

The following diagram illustrates the logical workflow to validate the compound using the data provided above.

ValidationLogic Start Start: Crude Solid This compound EA_Test Perform CHN Analysis Start->EA_Test Check_N Check Nitrogen (N) Target: 6.39% EA_Test->Check_N N_Zero N ≈ 0% (Impurity A: Di-acid) Check_N->N_Zero N is absent N_High N > 10% (Impurity C: Phenol) Check_N->N_High N is too high N_Correct N ≈ 6.0 - 6.8% Check_N->N_Correct N is within range Check_C Check Carbon (C) Target: 65.74% N_Correct->Check_C C_Low C < 64% (Hydrate or Solvent Trap) Check_C->C_Low Low C C_High C > 67% (Impurity D: Ethyl Ester) Check_C->C_High High C Pass PASS: Validated Material Check_C->Pass C within range Action_Dry Action: Dry @ 50°C/Vac Re-test C_Low->Action_Dry

Figure 1: Logical decision tree for interpreting Elemental Analysis data during the synthesis of this compound.

Cross-Validation Techniques

While EA confirms bulk purity, it should be triangulated with spectroscopic data for absolute structural confirmation.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Look for the triplet at ~2.3 ppm (CH₂ adjacent to Carbonyl) and the triplet at ~4.0 ppm (CH₂ adjacent to Oxygen).

    • Key Check: Ensure integration ratio of aromatic protons (4H) to aliphatic chain (8H) is 1:2.

  • IR Spectroscopy:

    • Nitrile (CN): Sharp peak at ~2230 cm⁻¹ . Absence of this peak confirms hydrolysis (Impurity A).

    • Carbonyl (C=O): Strong peak at ~1700-1730 cm⁻¹ .

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: Nitrile derivatives and Aryloxyalkanoic acids. Retrieved from [Link]

UV-Vis Characterization Guide: 5-(3-Cyanophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the UV-Vis absorption profile of 5-(3-Cyanophenoxy)pentanoic acid , a critical hapten intermediate used in the development of immunoassays (ELISA) for cyanophenol derivatives and liquid crystal synthesis.

Unlike standard datasheets, this document focuses on comparative spectral analysis —specifically, how to use UV-Vis spectroscopy to distinguish this ether-linked product from its phenolic precursors and regioisomers without immediate recourse to NMR or Mass Spectrometry.

Spectral Profile & Theoretical Basis

The UV-Vis spectrum of this compound is dominated by the 3-cyanophenoxy chromophore . The aliphatic pentanoic acid chain is auxochromically "silent" above 210 nm, meaning the spectrum is electronically equivalent to 3-methoxybenzonitrile .

Key Absorption Features (Methanol)
Band TypeWavelength (

)
Molar Absorptivity (

)
Electronic Origin
Primary (E2) ~220 - 224 nm High (>10,000 M⁻¹cm⁻¹)

(Benzene ring transition)
Secondary (B) ~274 - 280 nm Moderate (~2,000 M⁻¹cm⁻¹)

(Forbidden transition, intensified by substituents)

Expert Insight: The meta-substitution pattern (3-position) prevents the direct "through-resonance" seen in para-isomers. Consequently, the secondary band at ~275 nm remains distinct and does not merge into the primary band, giving the spectrum a characteristic "fine structure" often seen in substituted anisoles.

Comparative Analysis: Product vs. Alternatives

To validate product identity and purity, you must compare its spectral behavior against its specific "alternatives"—its precursor (impurity) and its structural isomer.

Comparison 1: The "pH Swing" Test (vs. Precursor)

The most common impurity is unreacted 3-Cyanophenol . While both the product and precursor share a


 near 275 nm in neutral solvent, their behavior in alkaline conditions diverges sharply.
  • The Product (Ether): The oxygen is alkylated. Adding base (NaOH) ionizes the carboxylic acid tail (remote from the chromophore) but leaves the aromatic system perturbed only slightly. Result: Negligible spectral shift.

  • The Precursor (Phenol): The phenolic proton is acidic (

    
    ). Adding base creates the phenolate anion , a strong electron donor. Result:  Significant bathochromic (red) shift to ~290–300 nm and hyperchromic effect (increased intensity).
    
Comparison 2: Regioisomer Discrimination (vs. 4-Cyanophenoxy)

In drug design and hapten synthesis, distinguishing the meta (3-) isomer from the para (4-) isomer is critical.

Feature3-Cyanophenoxy (Target) 4-Cyanophenoxy (Alternative)
Conjugation Cross-conjugated (Resonance interrupted)Linear Conjugation (Push-Pull system)

~274 nm ~245 - 255 nm
Intensity Weaker B-bandStrong Charge-Transfer Band
Visual Colorless in solutionOften slight yellow tint at high conc.
Experimental Protocol: Self-Validating Purity Check

Objective: Confirm the formation of the ether linkage and absence of phenolic starting material.

Reagents:

  • Solvent A: Methanol (HPLC Grade)

  • Solvent B: 0.1 M NaOH in Methanol (freshly prepared)

  • Blank: Methanol

Workflow:

  • Baseline: Scan a blank cuvette with Methanol (200–400 nm).

  • Neutral Scan: Prepare a 20 µM solution of this compound in Methanol. Scan and record

    
     (Expect ~274 nm).
    
  • Alkaline Spike: Add 20 µL of Solvent B (NaOH) directly to the cuvette. Invert to mix.

  • Alkaline Scan: Scan immediately.

  • Analysis:

    • Pass: Spectrum overlaps with Neutral Scan (within ±2 nm shift).

    • Fail: New peak appears at >290 nm (Indicates >5% unreacted 3-cyanophenol).

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for characterizing this compound using UV-Vis.

UV_Characterization Start Start: Dissolve Sample in MeOH (20 µM) Scan1 Scan 1: Neutral Spectrum (200-400 nm) Start->Scan1 CheckMax Check λmax Scan1->CheckMax Para λmax ≈ 245-255 nm (Suspect Para-Isomer) CheckMax->Para Blue Shifted Meta λmax ≈ 274-280 nm (Consistent with Meta) CheckMax->Meta Expected Range Spike Add 0.1M NaOH (pH > 10) Meta->Spike Scan2 Scan 2: Alkaline Spectrum Spike->Scan2 CheckShift Check Spectral Shift Scan2->CheckShift ResultPhenol Red Shift (>15 nm) to ~295 nm CheckShift->ResultPhenol ResultEther No Significant Shift (< 3 nm) CheckShift->ResultEther Fail FAIL: Unreacted Phenol Present ResultPhenol->Fail Pass PASS: Ether Linkage Confirmed ResultEther->Pass

Caption: Logic flow for validating this compound identity and purity via UV-Vis spectral shifts.

References
  • PubChem. (n.d.). 3-Cyanophenol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). UV/Visible Spectra of Phenol and Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent effects on benzene UV absorption).

Sources

Safety Operating Guide

Personal protective equipment for handling 5-(3-Cyanophenoxy)pentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 5-(3-Cyanophenoxy)pentanoic acid Content Type: Operational Safety Protocol Audience: Pharmaceutical Researchers & Chemical Safety Officers

Executive Safety Summary: The "Dual-Hazard" Protocol

As a Senior Application Scientist, I must clarify a critical misconception: This compound is not just a generic organic intermediate. It possesses a "Dual-Hazard" molecular architecture:

  • The Nitrile Moiety (-CN): Presents a risk of systemic toxicity via dermal absorption or inhalation. Metabolic hydrolysis can theoretically release cyanide ions, though the primary immediate risk is acute chemical toxicity.

  • The Carboxylic Acid Tail (-COOH): A proton donor that renders the compound corrosive to mucous membranes and ocular tissue.

The Core Directive: Treat this compound as a Category 3 Acute Toxin and a Category 1B Skin/Eye Corrosive until specific toxicological data proves otherwise. The following protocol is designed to create a self-validating safety barrier between the operator and the molecule.

Hazard Identification & Risk Assessment (SAR Analysis)

Since specific toxicological data for this intermediate is often sparse in public registries, we apply Structure-Activity Relationship (SAR) logic to establish the safety baseline.

Hazard ClassLikely GHS ClassificationMechanistic Risk
Acute Toxicity Cat 3 (Oral/Inhalation)Nitrile Absorption: Nitriles can penetrate the stratum corneum. Once systemic, they may interfere with cytochrome oxidase (cellular respiration).
Skin/Eye Corrosion Cat 1B or 2Acidic Etching: The pentanoic acid tail lowers local pH upon contact with moisture (sweat/tears), causing immediate protein denaturation and corneal opacity.
Sensitization Cat 1 (Skin)Haptenization: The phenoxy ether linkage can act as a hapten, potentially triggering allergic dermatitis upon repeated low-level exposure.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use the "Swiss Cheese Model" of defense where multiple PPE layers cover the weaknesses of the others.

Table 1: Mandatory PPE Specifications
Body ZonePrimary Barrier (The "Must-Have")Secondary Barrier (The "Fail-Safe")Scientific Rationale
Respiratory Fume Hood (Face Velocity: 80–100 fpm)N95/P100 Respirator (Only if handling outside hood)The solid powder is the highest risk vector. Engineering controls (Hood) are superior to PPE.
Dermal (Hands) Nitrile Gloves (Min 5 mil thickness)Double Gloving (Outer: Nitrile, Inner: Latex/Nitrile)Permeation Lag: Organic acids degrade nitrile over time. Double gloving provides a "breakthrough buffer" of ~15 mins.
Ocular Chemical Splash Goggles (Indirect Venting)Face Shield (8-inch)Safety glasses are insufficient. Acidic dusts can bypass side-shields and react with ocular moisture.
Body Lab Coat (Tyvek® or Nomex® preferred)Chemical Apron (Rubber/Neoprene)Cotton absorbs liquids and holds them against the skin. Tyvek repels dusts and incidental splashes.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup
  • Glove Inspection: Inflate nitrile gloves with air to check for pinholes. A micro-defect is a direct conduit for nitrile absorption.

  • Static Control: This compound is an organic solid. Use an anti-static gun or ionizer bar inside the weigh station to prevent "dust fly-out."

  • Solvent Selection: If solubilizing, avoid DMSO if possible. DMSO increases skin permeability, acting as a "Trojan Horse" that carries the toxic nitrile directly into the bloodstream. Use Ethyl Acetate or Dichloromethane (DCM) with extreme caution regarding glove compatibility.

Phase 2: The Weighing & Transfer Workflow
  • Step 1: Place the receiving vessel inside the balance draft shield.

  • Step 2: Open the container only when hands are inside the fume hood plane.

  • Step 3: Transfer using a disposable spatula. Never reuse spatulas to avoid cross-contamination.

  • Step 4 (Critical): If any powder lands on the glove, DO NOT WIPE IT. Immediately remove the outer glove, dispose of it as hazardous waste, and don a fresh pair. Wiping forces the chemical into the glove pores.

Phase 3: Post-Work Decontamination
  • Solvent Wash: Rinse all glassware with acetone inside the hood before moving to the sink.

  • Glove Removal: Use the "Beak Method" (pulling one glove off using the beak of the other) to ensure skin never touches the contaminated exterior.

  • Hand Wash: Wash hands with soap and cool water. Hot water opens pores, increasing absorption risk if residue remains.

Emergency Response: The "Self-Validating" Logic

  • Scenario A: Skin Contact (Solid)

    • Action: Brush off dry powder gently. Then wash with water.[1][2][3][4][5]

    • Logic: Adding water to a pile of acidic powder on the skin creates a concentrated acid paste. Removing the bulk solid first minimizes the chemical load.

  • Scenario B: Eye Exposure

    • Action: Flush for 15 full minutes . Hold eyelids open.

    • Logic: The nitrile group is lipophilic; the acid is hydrophilic. You need prolonged flushing to remove both components from the corneal surface.

Visualization: The Safety Hierarchy

The following diagram illustrates the decision logic for handling this specific intermediate.

SafetyProtocol Start Start: Handling this compound HazardCheck State of Matter Check Start->HazardCheck Solid Solid / Powder Form HazardCheck->Solid Liquid Solubilized (Liquid) HazardCheck->Liquid EngineeringSolid Engineering Control: Fume Hood Required (Static Control Active) Solid->EngineeringSolid SolventCheck Solvent: DMSO used? Liquid->SolventCheck PPESolid PPE: Double Nitrile Gloves Splash Goggles Tyvek Coat EngineeringSolid->PPESolid Disposal Disposal: Segregate as Cyanide-Bearing Organic Waste PPESolid->Disposal HighRisk CRITICAL RISK: DMSO accelerates skin absorption. Use Butyl Rubber Gloves. SolventCheck->HighRisk Yes StdRisk Standard Solvent (DCM/EtOAc): Double Nitrile Gloves acceptable (Change every 15 mins) SolventCheck->StdRisk No HighRisk->Disposal StdRisk->Disposal

Caption: Operational logic flow for handling this compound, emphasizing the critical decision point regarding solvent selection (DMSO).

Disposal & Environmental Compliance

Do not pour down the drain. The nitrile group can hydrolyze into amides and eventually carboxylic acids and ammonia, but in an unregulated environment, it can release cyanide.

  • Segregation: Label the waste container clearly: "Organic Waste - Contains Nitriles & Organic Acids."

  • pH Adjustment: Ensure the waste stream is not mixed with strong oxidizers (like Nitric Acid), which can react violently with the organic skeleton, or strong bases which might rapidly hydrolyze the nitrile.

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems to capture nitrogen oxides (NOx).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Nitrile and Carboxylic Acid Functional Groups Toxicity Profile. National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.